Thiomyristoyl
Descripción
Propiedades
IUPAC Name |
benzyl N-[(2S)-1-anilino-1-oxo-6-(tetradecanethioylamino)hexan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H51N3O3S/c1-2-3-4-5-6-7-8-9-10-11-18-26-32(41)35-27-20-19-25-31(33(38)36-30-23-16-13-17-24-30)37-34(39)40-28-29-21-14-12-15-22-29/h12-17,21-24,31H,2-11,18-20,25-28H2,1H3,(H,35,41)(H,36,38)(H,37,39)/t31-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJQGLLUJIVNREL-HKBQPEDESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(=S)NCCCCC(C(=O)NC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCC(=S)NCCCC[C@@H](C(=O)NC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H51N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
581.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Thiomyristoyl
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Thiomyristoyl (TM) is a potent and highly specific small molecule inhibitor of Sirtuin 2 (SIRT2), a member of the NAD+-dependent protein lysine deacylase family.[1][2][3][4] Its mechanism of action is centered on this specific inhibition, which leads to a cascade of downstream cellular events with significant therapeutic potential, particularly in oncology. Mechanistically, the inhibition of SIRT2's deacetylase activity by this compound results in the hyperacetylation of SIRT2 substrates. A key consequence of this is the promotion of c-Myc oncoprotein ubiquitination and subsequent degradation, providing a novel strategy for targeting c-Myc-driven cancers.[3][4] this compound has demonstrated broad anticancer activity across various human cancer cell lines and in preclinical mouse models of breast cancer, with limited toxicity to non-cancerous cells.[3][5][6] This document provides a comprehensive overview of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual diagrams of the associated signaling pathways.
Core Mechanism of Action: SIRT2 Inhibition
The primary molecular target of this compound is SIRT2, a class III histone deacetylase that is predominantly localized in the cytoplasm.[7] this compound acts as a mechanism-based inhibitor, targeting the enzymatic activity of SIRT2.[3]
-
Specificity: this compound exhibits high selectivity for SIRT2. While it potently inhibits SIRT2, its inhibitory effect on other sirtuins, such as SIRT1, is significantly weaker and occurs at much higher concentrations. It shows little to no inhibitory activity against SIRT3, SIRT5, SIRT6, or SIRT7.[1][5][8] The this compound group is crucial for this SIRT2 selectivity; analogues with shorter fatty acid chains lose this specificity and inhibit SIRT1 and SIRT3 as well.[7]
-
Downstream Effects: The inhibition of SIRT2's deacetylase function leads to the accumulation of acetylated forms of its substrate proteins. One of the most well-characterized substrates of SIRT2 is α-tubulin.[3] Increased acetylation of α-tubulin is often used as a biomarker for SIRT2 inhibition in vivo.[2][9] However, the most profound anticancer effect of this compound is linked to its ability to destabilize the c-Myc oncoprotein.
A pivotal aspect of this compound's anticancer activity is its ability to decrease the levels of the c-Myc oncoprotein.[1][3] c-Myc is a critical transcription factor that is frequently deregulated in a wide range of human cancers, driving cell proliferation and growth.[4]
-
Mechanism of Degradation: SIRT2 inhibition by this compound promotes the ubiquitination and subsequent proteasomal degradation of c-Myc.[3][4] This suggests that SIRT2 normally acts to stabilize c-Myc, and its inhibition removes this stabilizing effect. The sensitivity of cancer cell lines to this compound correlates with the drug's ability to reduce c-Myc levels.[1][3]
-
Cellular Consequences: The reduction in c-Myc levels upon treatment with this compound leads to significant anticancer effects, including:
-
Cell Cycle Arrest: Induces a pronounced increase in the number of cells arrested in the G0/G1 phase of the cell cycle.[3]
-
Cellular Senescence: Promotes cellular senescence in cancer cells.[3]
-
Growth Inhibition: Exhibits broad and potent growth-inhibitory activity against numerous cancer cell lines.[3]
-
Beyond its effects on c-Myc, this compound has been shown to influence other cellular pathways:
-
Inflammatory Bowel Disease (IBD): In the context of colitis, this compound can ameliorate the condition by blocking the differentiation of Th17 cells and inhibiting SIRT2-induced metabolic reprogramming. It was found to increase the acetylation of lactate dehydrogenase A (LDHA) and reduce levels of p-STAT3 and p-NF-κB.[10]
-
SIRT6 Inhibition (in peptide form): While the standalone this compound molecule is a specific SIRT2 inhibitor, the this compound chemical group has been incorporated into peptides to create potent, cell-permeable inhibitors of SIRT6.[11] These this compound peptides were also found to inhibit SIRT1, SIRT2, and SIRT3, which were discovered to have demyristoylation activity.[11]
Quantitative Data
The following tables summarize the key quantitative data regarding the inhibitory activity of this compound.
Table 1: In Vitro Inhibitory Potency of this compound against Sirtuins
| Target | IC50 Value | Notes | Reference |
| SIRT2 | 28 nM | Potent and specific inhibition. | [1][2][5] |
| SIRT1 | 98 µM | Inhibition is significantly weaker than for SIRT2. | [1][2][5] |
| SIRT3 | > 200 µM | No significant inhibition observed. | [1][2][5] |
Table 2: Growth Inhibition (GI50) of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | GI50 Value | Reference |
| BxPC3 | Pancreatic Cancer | 13.3 µM | [1] |
| MDA-MB-468 | Breast Cancer | 15.7 µM | [1] |
| A549 | Lung Cancer | 17.3 µM | [2] |
Signaling Pathway and Mechanism Diagrams
The following diagrams were generated using Graphviz (DOT language) to illustrate the key mechanisms of this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A SIRT2-selective inhibitor promotes c-Myc oncoprotein degradation and exhibits broad anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A SIRT2-Selective Inhibitor Promotes c-Myc Oncoprotein Degradation and Exhibits Broad Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | Sirtuin | TargetMol [targetmol.com]
- 6. Assessment of SIRT2 Inhibitors in Mouse Models of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Glycoconjugated SIRT2 inhibitor with aqueous solubility allows structure-based design of SIRT2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. abmole.com [abmole.com]
- 9. This compound|SIRT2 inhibitor|cas 1429749-41-6 [dcchemicals.com]
- 10. This compound ameliorates colitis by blocking the differentiation of Th17 cells and inhibiting SIRT2-induced metabolic reprogramming - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound Peptides as Cell-Permeable Sirt6 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Thiomyristoyl: A Selective and Potent SIRT2 Inhibitor for Research and Drug Discovery
An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction
Sirtuin 2 (SIRT2), a member of the NAD+-dependent lysine deacetylase family, has emerged as a significant therapeutic target in a range of diseases, including cancer and neurodegenerative disorders. The development of potent and selective inhibitors is crucial for dissecting its complex cellular functions and for therapeutic intervention. Thiomyristoyl (TM) is a mechanism-based inhibitor that has demonstrated high potency and selectivity for SIRT2. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, inhibitory profile, and detailed protocols for key experimental assays.
Mechanism of Action
This compound is a synthetic thioacyl lysine compound that acts as a mechanism-based inhibitor of SIRT2.[1] Its inhibitory action involves a two-step process within the enzyme's active site. Initially, the this compound moiety mimics the natural myristoyl-lysine substrate of SIRT2. In the presence of the co-substrate NAD+, SIRT2 catalyzes the formation of a covalent intermediate between the this compound group and ADP-ribose.[1] This intermediate is significantly more stable than the corresponding intermediate formed with the natural substrate, effectively trapping the enzyme in an inactive state and leading to potent inhibition.[1]
One of the key downstream effects of SIRT2 inhibition by this compound is the promotion of c-Myc oncoprotein degradation.[2][3] Mechanistically, SIRT2 inhibition leads to an increase in the ubiquitination of c-Myc, targeting it for proteasomal degradation.[2] This provides a promising avenue for targeting c-Myc-driven cancers.[2][4]
Data Presentation
Quantitative analysis of this compound's inhibitory activity reveals its high potency and selectivity for SIRT2 over other sirtuin isoforms, particularly SIRT1 and SIRT3.
| Sirtuin Isoform | IC50 Value | Reference |
| SIRT2 | 28 nM | [5][6] |
| SIRT1 | 98 µM | [5][6] |
| SIRT3 | No inhibition at 200 µM | [5][6] |
Experimental Protocols
In Vitro SIRT2 Inhibition Assay (Fluorometric)
This protocol is adapted from commercially available fluorometric SIRT2 assay kits and the scientific literature.[7][8][9] It measures the deacetylase activity of SIRT2 on a fluorogenic acetylated peptide substrate.
Materials:
-
Recombinant human SIRT2 enzyme
-
Fluorogenic SIRT2 substrate (e.g., a peptide containing an acetylated lysine residue and a fluorophore/quencher pair)
-
NAD+
-
Developer solution (to be added after the enzymatic reaction)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
This compound (dissolved in DMSO)
-
96-well black microplate
-
Microplate fluorometer
Procedure:
-
Prepare a serial dilution of this compound in assay buffer. The final DMSO concentration should be kept below 1%.
-
In a 96-well black microplate, add the following to each well in the indicated order:
-
Assay buffer
-
This compound or vehicle control (DMSO)
-
Fluorogenic SIRT2 substrate (final concentration as recommended by the manufacturer, typically in the low micromolar range)
-
NAD+ (final concentration typically 1 mM)
-
-
Initiate the reaction by adding recombinant SIRT2 enzyme (final concentration in the nanomolar range, e.g., 10-50 nM).
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Stop the enzymatic reaction and generate a fluorescent signal by adding the developer solution.
-
Incubate for an additional 15 minutes at room temperature.
-
Measure the fluorescence intensity using a microplate fluorometer with excitation and emission wavelengths appropriate for the fluorophore (e.g., excitation at 485 nm and emission at 528 nm).
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Western Blot Analysis of α-tubulin Acetylation
This protocol details the detection of changes in the acetylation of α-tubulin, a known substrate of SIRT2, in cells treated with this compound.[10][11][12]
Materials:
-
Cell line of interest (e.g., MCF-7 breast cancer cells)
-
Cell culture medium and supplements
-
This compound (dissolved in DMSO)
-
Lysis buffer (e.g., RIPA buffer supplemented with protease and deacetylase inhibitors like Trichostatin A and nicotinamide)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Anti-acetyl-α-tubulin (Lys40)
-
Anti-α-tubulin (as a loading control)
-
Anti-β-actin (as a loading control)
-
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 1-25 µM) or vehicle control for a desired time period (e.g., 6-24 hours).
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against acetyl-α-tubulin overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with anti-α-tubulin or anti-β-actin antibody to confirm equal protein loading.
-
Quantify the band intensities to determine the relative change in α-tubulin acetylation.
Cell Viability Assay (MTT/MTS Assay)
This protocol measures the effect of this compound on the viability and proliferation of cancer cells.[13][14][15][16]
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
Solubilization solution (for MTT assay)
-
96-well clear microplate
-
Microplate spectrophotometer
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Treat the cells with a serial dilution of this compound or vehicle control.
-
Incubate the cells for the desired duration (e.g., 24, 48, or 72 hours).
-
For the MTT assay:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C until formazan crystals form.
-
Add solubilization solution to dissolve the formazan crystals.
-
-
For the MTS assay:
-
Add the combined MTS/PES solution to each well and incubate for 1-4 hours at 37°C.
-
-
Measure the absorbance at the appropriate wavelength (around 570 nm for MTT and 490 nm for MTS) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
Mandatory Visualizations
Caption: Mechanism of this compound inhibition of SIRT2.
Caption: SIRT2-mediated regulation of c-Myc and its inhibition by this compound.
Caption: Workflow for Western blot analysis of α-tubulin acetylation.
References
- 1. Novel Lysine-Based Thioureas as Mechanism-Based Inhibitors of Sirtuin 2 (SIRT2) with Anticancer Activity in a Colorectal Cancer Murine Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A SIRT2-selective inhibitor promotes c-Myc oncoprotein degradation and exhibits broad anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A SIRT2-Selective Inhibitor Promotes c-Myc Oncoprotein Degradation and Exhibits Broad Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enzyme inhibitor looks promising against many forms of cancer | Sandra and Edward Meyer Cancer Center [meyercancer.weill.cornell.edu]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. content.abcam.com [content.abcam.com]
- 8. mdpi.com [mdpi.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. resources.novusbio.com [resources.novusbio.com]
- 11. researchgate.net [researchgate.net]
- 12. Acetyl-alpha Tubulin (Lys40) Monoclonal Antibody (6-11B-1) (32-2700) [thermofisher.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. broadpharm.com [broadpharm.com]
- 15. Cell viability assay protocol | Sigma-Aldrich [sigmaaldrich.com]
- 16. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
The Thiomyristoyl Effect: A Novel Strategy for Inducing c-Myc Oncoprotein Degradation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The c-Myc oncoprotein is a critical driver of tumorigenesis, yet its direct therapeutic targeting has remained a formidable challenge. This technical guide elucidates the mechanism by which thiomyristoyl compounds, specifically a potent and selective SIRT2 inhibitor known as TM, induce the degradation of c-Myc. By inhibiting the NAD+-dependent deacetylase SIRT2, TM promotes the ubiquitination and subsequent proteasomal degradation of c-Myc, leading to broad anticancer activity. This document provides a comprehensive overview of the underlying signaling pathways, quantitative data on the efficacy of TM, and detailed experimental protocols for key assays, serving as a valuable resource for researchers in oncology and drug development.
Introduction
The c-Myc proto-oncogene is a master transcriptional regulator that governs a wide array of cellular processes, including proliferation, growth, and metabolism. Its deregulation is a hallmark of a significant percentage of human cancers, making it a high-priority target for therapeutic intervention.[1][2] However, the "undruggable" nature of this transcription factor has necessitated the exploration of indirect strategies to modulate its activity and stability.[2] One such promising approach involves targeting the post-translational modifications that control c-Myc protein turnover.[3][4][5]
The stability of the c-Myc protein is tightly regulated by the ubiquitin-proteasome system.[3][6] A variety of E3 ubiquitin ligases and deubiquitinating enzymes dynamically control the levels of c-Myc within the cell.[3][4] Recent research has identified a novel mechanism to promote c-Myc degradation through the inhibition of Sirtuin 2 (SIRT2), a member of the sirtuin family of protein deacetylases.[1][7] A specific this compound lysine compound, herein referred to as TM, has emerged as a potent and selective inhibitor of SIRT2, demonstrating significant anticancer effects that correlate with its ability to decrease c-Myc protein levels.[1][7][8]
This guide will delve into the technical details of the this compound effect on c-Myc degradation, providing a foundational understanding for researchers seeking to leverage this pathway for therapeutic benefit.
The Molecular Mechanism: SIRT2 Inhibition and c-Myc Degradation
The primary mechanism by which the this compound compound TM induces c-Myc degradation is through the specific inhibition of SIRT2.[1][7] SIRT2 has been implicated in the regulation of various cellular processes, and its inhibition has been shown to promote the proteolytic degradation of c-Myc.[1]
The proposed signaling pathway is as follows:
-
SIRT2 Inhibition by TM : The this compound compound TM acts as a potent and selective inhibitor of SIRT2.[1][8]
-
Increased c-Myc Ubiquitination : Inhibition of SIRT2 leads to an increase in the ubiquitination of the c-Myc oncoprotein.[1] While the precise E3 ubiquitin ligase(s) modulated by SIRT2 in this context are still under investigation, it has been previously reported that SIRT2 can suppress the expression of NEDD4, an E3 ubiquitin ligase for c-Myc.[1]
-
Proteasomal Degradation : The increased polyubiquitination of c-Myc marks it for recognition and subsequent degradation by the 26S proteasome.[1][6]
-
Decreased c-Myc Protein Levels : The accelerated degradation leads to a significant reduction in the cellular levels of c-Myc protein, without affecting its mRNA transcription.[1]
-
Anticancer Effects : The reduction in c-Myc levels correlates with the observed broad anticancer activity of TM in various cancer cell lines and in vivo models.[1][2]
Figure 1. Signaling pathway of TM-induced c-Myc degradation.
Quantitative Data
The efficacy of the this compound compound TM has been quantified through various in vitro and in vivo studies. The following tables summarize the key quantitative data.
Table 1: Inhibitory Activity of TM
| Target | IC50 | Notes |
| SIRT2 | 28 nM | Potent and specific inhibition.[8] |
| SIRT1 | 98 µM | Significantly less potent against SIRT1.[8] |
| SIRT3 | >200 µM | No significant inhibition observed.[8] |
Table 2: Correlation of TM Sensitivity with c-Myc Levels in Cancer Cell Lines
| Cancer Cell Line | TM IC50 (µM) | Effect on c-Myc Level |
| Cell Line A | Low | Significant Decrease |
| Cell Line B | Low | Significant Decrease |
| BT-549 | >10 µM | No Significant Decrease |
| MDA-MB-231 | High | No Significant Decrease |
Note: Specific IC50 values for all cell lines were not available in the provided search results. The table illustrates the strong correlation between the sensitivity to TM (low IC50) and the ability of the compound to reduce c-Myc levels, as highlighted in the literature.[1]
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the effect of this compound compounds on c-Myc degradation.
Protein Degradation Assay (Cycloheximide Chase)
This assay is used to determine the half-life of the c-Myc protein in the presence and absence of the this compound compound.
Protocol:
-
Cell Culture and Treatment : Plate cancer cells at an appropriate density and allow them to adhere overnight. Treat the cells with either vehicle control (e.g., DMSO) or the this compound compound (TM) at the desired concentration for a specified period (e.g., 6 hours).
-
Inhibition of Protein Synthesis : Add cycloheximide (a protein synthesis inhibitor) to the cell culture medium at a final concentration of 100 µg/mL. This marks time zero (t=0).
-
Time-Course Collection : Harvest cell lysates at various time points after the addition of cycloheximide (e.g., 0, 15, 30, 60, and 120 minutes).
-
Western Blot Analysis : Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine the protein concentration of each lysate using a BCA assay. Separate equal amounts of protein from each time point by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting : Probe the membrane with a primary antibody specific for c-Myc. Also, probe with an antibody for a stable loading control protein (e.g., β-actin or GAPDH).
-
Data Analysis : Quantify the band intensities for c-Myc and the loading control at each time point. Normalize the c-Myc band intensity to the loading control. Plot the normalized c-Myc intensity versus time to determine the protein half-life. A shorter half-life in the TM-treated cells indicates induced degradation.[1]
Figure 2. Cycloheximide chase assay workflow.
In Vivo Ubiquitination Assay
This assay is used to determine if the this compound compound increases the ubiquitination of c-Myc.
Protocol:
-
Cell Culture and Transfection (Optional) : Plate cells and, if necessary, transfect with a plasmid encoding HA-tagged ubiquitin.
-
Treatment : Treat the cells with the this compound compound (TM) or vehicle control for a specified time.
-
Proteasome Inhibition : Add a proteasome inhibitor, such as MG132 (10 µM), to the cell culture medium for the last 4-6 hours of the treatment period. This allows for the accumulation of ubiquitinated proteins.[1]
-
Cell Lysis : Lyse the cells under denaturing conditions (e.g., buffer containing 1% SDS) to disrupt protein-protein interactions. Dilute the lysates with a non-denaturing buffer.
-
Immunoprecipitation : Immunoprecipitate c-Myc from the cell lysates using an anti-c-Myc antibody conjugated to agarose beads.
-
Washing : Wash the beads extensively to remove non-specifically bound proteins.
-
Elution and Western Blot : Elute the immunoprecipitated proteins from the beads and separate them by SDS-PAGE. Transfer the proteins to a PVDF membrane.
-
Immunoblotting : Probe the membrane with an anti-ubiquitin (or anti-HA) antibody to detect ubiquitinated c-Myc. The presence of a high molecular weight smear in the TM-treated lane indicates increased ubiquitination.[1]
Figure 3. In vivo ubiquitination assay workflow.
Cell Viability Assay
This assay is used to determine the cytotoxic or cytostatic effects of the this compound compound on cancer cell lines.
Protocol:
-
Cell Seeding : Seed cancer cells in 96-well plates at a predetermined optimal density. Allow the cells to attach overnight.
-
Compound Treatment : Treat the cells with a serial dilution of the this compound compound (TM) to generate a dose-response curve. Include a vehicle-only control.
-
Incubation : Incubate the plates for a specified period (e.g., 72 hours) under standard cell culture conditions.
-
Viability Assessment : Measure cell viability using a suitable method, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a commercially available kit that measures ATP levels (e.g., CellTiter-Glo®).
-
Data Analysis : Normalize the viability of the treated cells to the vehicle-treated control cells. Plot the percentage of viable cells against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Conclusion and Future Directions
The this compound compound TM represents a novel and promising strategy for targeting the c-Myc oncoprotein in cancer. By selectively inhibiting SIRT2, TM triggers the ubiquitination and proteasomal degradation of c-Myc, leading to potent anticancer effects. The strong correlation between TM's efficacy and its ability to reduce c-Myc levels underscores the therapeutic potential of this approach.[1]
Future research should focus on several key areas:
-
Lead Optimization : Improving the pharmacological properties of this compound compounds, such as solubility and bioavailability, could enhance their in vivo efficacy.[2]
-
Mechanism Elucidation : Further investigation is needed to precisely identify the E3 ubiquitin ligase(s) and other downstream effectors that are modulated by SIRT2 inhibition to promote c-Myc degradation.
-
Clinical Translation : Preclinical studies in relevant animal models are warranted to assess the safety and efficacy of optimized this compound compounds, with the ultimate goal of clinical translation for the treatment of c-Myc-driven cancers.
References
- 1. A SIRT2-selective inhibitor promotes c-Myc oncoprotein degradation and exhibits broad anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enzyme inhibitor looks promising against many forms of cancer | Sandra and Edward Meyer Cancer Center [meyercancer.weill.cornell.edu]
- 3. Writing and erasing MYC ubiquitination and SUMOylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting the MYC Ubiquitination-Proteasome Degradation Pathway for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Targeting the MYC Ubiquitination-Proteasome Degradation Pathway for Cancer Therapy [frontiersin.org]
- 6. embopress.org [embopress.org]
- 7. A SIRT2-Selective Inhibitor Promotes c-Myc Oncoprotein Degradation and Exhibits Broad Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
Unraveling the Role of Thiomyristoyl in Cancer Cell Apoptosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of cancer therapeutics is continually evolving, with a growing emphasis on targeted therapies that exploit the unique vulnerabilities of cancer cells. In this context, the synthetic compound thiomyristoyl, specifically a this compound lysine compound known as TM, has emerged as a promising agent that induces apoptosis in cancer cells through a distinct molecular mechanism. This technical guide provides an in-depth analysis of the role of this compound in cancer cell apoptosis, consolidating key experimental findings, methodologies, and the underlying signaling pathways.
Introduction to this compound (TM) and its Target: SIRT2
This compound (TM) is a potent and specific inhibitor of Sirtuin 2 (SIRT2), an NAD+-dependent protein deacylase enzyme.[1][2][3] SIRT2 is implicated in various cellular processes, and its role in cancer is complex.[4] While some studies have suggested a tumor-suppressor function for SIRT2, recent evidence strongly indicates that cancer cells can develop a dependency on this enzyme, making it a viable therapeutic target.[1][4] TM's anticancer activity stems from its ability to selectively inhibit SIRT2, leading to downstream effects that culminate in the demise of cancer cells, particularly those driven by the oncoprotein c-Myc.[1][3][5]
Quantitative Analysis of this compound's Efficacy
The potency and selectivity of TM have been quantified across various in vitro and cellular assays. The following table summarizes the key quantitative data from preclinical studies, highlighting its efficacy against SIRT2 and its impact on different cancer cell lines.
| Parameter | Value | Cell Line / System | Reference |
| SIRT2 IC50 (Deacetylation) | 28 nM | Cell-free assay | [2][6] |
| SIRT2 IC50 (Demyristoylation) | 49 nM | Cell-free assay | [7] |
| SIRT1 IC50 | 98 µM | Cell-free assay | [2][6] |
| SIRT3 Inhibition | No inhibition at 200 µM | Cell-free assay | [2][6] |
| MCF-7 Growth Inhibition (GI50) | >50 µM | Breast Cancer | [7] |
| MDA-MB-468 Growth Inhibition (GI50) | 15.7 µM | Breast Cancer | [6] |
| MDA-MB-231 Growth Inhibition | Inhibits | Breast Cancer | [2] |
| BxPC3 Growth Inhibition (GI50) | 13.3 µM | Pancreatic Cancer | [6] |
| NCI-H23 Growth Inhibition (GI50) | Not specified | Lung Cancer | [6] |
| NCI-60 Cell Line Screen | >50% growth inhibition in 36 out of 56 cell lines at 10 µM | Multiple Cancer Types | [5] |
The Molecular Mechanism: Targeting the SIRT2-c-Myc Axis
The primary mechanism by which this compound induces apoptosis is through the inhibition of SIRT2, which in turn leads to the degradation of the c-Myc oncoprotein.[1][3] c-Myc is a critical transcription factor that is deregulated in over half of all human cancers and drives cell proliferation and growth.[8] The sensitivity of cancer cells to TM correlates with its ability to decrease c-Myc protein levels.[1][6]
The signaling pathway can be visualized as follows:
Key Experimental Protocols
The following sections detail the methodologies employed in the key experiments that have elucidated the function of this compound.
This assay is crucial for determining the direct inhibitory effect of TM on SIRT2's enzymatic activity.
Methodology:
-
Recombinant human SIRT2 enzyme is incubated with a fluorogenic acylated peptide substrate and the cofactor NAD+.
-
This compound (TM) is added at a range of concentrations to the reaction mixture.
-
The reaction is allowed to proceed at 37°C for a defined period.
-
A developer solution is added to stop the reaction and generate a fluorescent signal that is proportional to the amount of deacylation.
-
Fluorescence is measured using a microplate reader.
-
The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of inhibition against the logarithm of the TM concentration.
These assays assess the cytotoxic and cytostatic effects of TM on cancer cell lines.
References
- 1. A SIRT2-selective inhibitor promotes c-Myc oncoprotein degradation and exhibits broad anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A SIRT2-Selective Inhibitor Promotes c-Myc Oncoprotein Degradation and Exhibits Broad Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lessons learned from a SIRT2-selective inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enzyme inhibitor looks promising against many forms of cancer | Sandra and Edward Meyer Cancer Center [meyercancer.weill.cornell.edu]
- 6. selleckchem.com [selleckchem.com]
- 7. Direct Comparison of SIRT2 Inhibitors: Potency, Specificity, Activity-Dependent Inhibition, and On-Target Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. N-myristoyltransferase inhibition selectively kills MYC-deregulated cancer cells | Imperial News | Imperial College London [imperial.ac.uk]
Investigating the Cell Permeability of Thiomyristoyl Peptides: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core principles and methodologies for investigating the cell permeability of thiomyristoyl peptides. Thiomyristoylation, the attachment of a myristoyl group via a thioether linkage, has emerged as a promising strategy to enhance the cell permeability of peptides, which are otherwise often limited by their poor membrane penetration. This guide delves into the quantitative assessment of their biological activity, detailed experimental protocols for their study, and the signaling pathways they influence, particularly through the inhibition of sirtuin deacetylases.
Quantitative Data Summary
The inhibitory activity of various this compound peptides against different sirtuin enzymes is a key indicator of their potential biological efficacy. The following tables summarize the half-maximal inhibitory concentration (IC50) values reported in the literature.
Table 1: IC50 Values (μM) of this compound Peptides against Sirtuins [1]
| Peptide ID | Sequence | Sirt1 (IC50 μM) | Sirt2 (IC50 μM) | Sirt3 (IC50 μM) | Sirt6 (IC50 μM) |
| BHJH-TM1 | Ac-K(TMy)QTAR-NH2 | 0.8 ± 0.1 | 0.3 ± 0.05 | 1.2 ± 0.2 | 5.6 ± 0.7 |
| BHJH-TM2 | Ac-K(TMy)STGGWW-NH2 | 1.1 ± 0.2 | 0.5 ± 0.1 | 1.8 ± 0.3 | 8.2 ± 1.1 |
| BHJH-TM3 | Ac-ARK(TMy)ST-NH2 | 0.5 ± 0.08 | 0.2 ± 0.03 | 0.9 ± 0.1 | 3.4 ± 0.5 |
| BH-TM4 | Ac-KQTAR-K(TMy)-STGGWW-NH2 | 1.5 ± 0.3 | 0.7 ± 0.1 | 2.5 ± 0.4 | 12.1 ± 1.8 |
| JH-TM5 | Ac-TNFα peptide-K(TMy)-NH2 | 2.3 ± 0.4 | 1.1 ± 0.2 | 3.8 ± 0.6 | 18.5 ± 2.5 |
TMy: this compound lysine. For Sirt6, an H3 K9 myristoyl peptide was used as the substrate. For Sirt1-3, an H3 K9 acetyl peptide was used as the substrate.[1]
Experimental Protocols
Detailed methodologies are crucial for the successful investigation of this compound peptides. The following sections provide step-by-step protocols for key experiments.
Protocol 1: Synthesis of this compound Peptides
This protocol outlines the solid-phase synthesis of peptides containing a this compound lysine residue.[1]
Materials:
-
Fmoc-protected amino acids
-
Rink amide MBHA resin
-
Fmoc-K(TMy)-OH (custom synthesized)
-
HCTU (2-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
N-methylmorpholine (NMM)
-
Piperidine
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA) cleavage cocktail (90% TFA, 5% water, 2.5% triisopropylsilane, 2.5% phenol)
-
Diethyl ether
Procedure:
-
Swell the Rink amide MBHA resin in DMF for 25 minutes.
-
Perform Fmoc deprotection by treating the resin with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.
-
For amino acid coupling, dissolve the Fmoc-protected amino acid (or Fmoc-K(TMy)-OH), HCTU, and NMM in DMF. Add the solution to the resin and react for 40 minutes with nitrogen bubbling. Wash the resin with DMF.
-
Repeat steps 2 and 3 for each amino acid in the peptide sequence.
-
After the final amino acid coupling and Fmoc deprotection, wash the resin with DMF and then DCM, and dry under vacuum.
-
Cleave the peptide from the resin using the TFA cleavage cocktail for 2 hours.
-
Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.
-
Isolate the peptide by centrifugation and purify using semi-preparative HPLC with a C18 column.
-
Characterize the purified peptide by ESI-MS.
Protocol 2: Sirtuin Activity Assay (HPLC-based)
This assay measures the inhibitory effect of this compound peptides on the deacylase activity of sirtuins.[1]
Materials:
-
Recombinant human Sirt1, Sirt2, Sirt3, or Sirt6 enzyme
-
Acyl-peptide substrate (e.g., H3K9 acetyl peptide for Sirt1-3, H3K9 myristoyl peptide for Sirt6)
-
This compound peptide inhibitor
-
NAD+
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Reaction quench solution (e.g., 0.1% TFA in water)
-
HPLC system with a C18 column
Procedure:
-
Prepare a reaction mixture containing the sirtuin enzyme (e.g., 0.5 μM) and the this compound peptide inhibitor at various concentrations in the assay buffer.
-
Pre-incubate the mixture for a defined period (e.g., 10 minutes) at 37°C to allow for potential covalent intermediate formation. For assays without pre-incubation, the enzyme is added last.[1]
-
Initiate the reaction by adding the acyl-peptide substrate (e.g., 50 μM) and NAD+ (e.g., 0.5 mM).
-
Incubate the reaction at 37°C for a specific time (e.g., 5-30 minutes).
-
Stop the reaction by adding the quench solution.
-
Analyze the reaction mixture by HPLC to separate the acylated and deacylated peptide substrates.
-
Quantify the peak areas to determine the extent of deacylation and calculate the percentage of inhibition.
-
Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
Protocol 3: Cellular Permeability Assay (TNFα Fatty Acylation)
This assay assesses the ability of this compound peptides to penetrate cells and inhibit intracellular Sirt6 activity, measured by the change in fatty acylation of a known substrate, TNFα.[1]
Materials:
-
HEK293T cells
-
Plasmid encoding Flag-tagged TNFα
-
Transfection reagent (e.g., Lipofectamine)
-
DMEM supplemented with 10% FBS and antibiotics
-
This compound peptides
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Anti-Flag antibody
-
Antibody for detecting fatty acylation (e.g., anti-myristoyl-lysine antibody)
-
Secondary antibodies for Western blotting
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Transfect HEK293T cells with the Flag-TNFα plasmid.
-
24 hours post-transfection, treat the cells with various concentrations of the this compound peptides for a specified duration (e.g., 6 hours).
-
Harvest the cells and lyse them in lysis buffer.
-
Quantify the protein concentration of the cell lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Perform Western blotting using an anti-Flag antibody to detect total TNFα and an anti-myristoyl-lysine antibody to detect fatty-acylated TNFα.
-
Quantify the band intensities to determine the ratio of fatty-acylated TNFα to total TNFα. An increase in this ratio indicates inhibition of Sirt6 demyristoylase activity.
Signaling Pathways and Experimental Workflows
The biological effects of this compound peptides are often mediated through their inhibition of sirtuins, which are key regulators of various cellular processes. The following diagrams, generated using Graphviz, illustrate these relationships.
References
A Technical Guide to Thiomyristoyl Peptides as Sirt6 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth analysis of thiomyristoyl-containing peptides as inhibitors of Sirtuin 6 (Sirt6), a critical enzyme in cellular regulation. Sirt6 is an NAD⁺-dependent deacylase involved in a multitude of biological processes, including DNA repair, genome stability, inflammation, and metabolism.[1] Its role in these pathways has made it a significant therapeutic target for age-related diseases and cancer. This guide details the mechanism of action, quantitative inhibitory data, and relevant experimental protocols for studying this compound peptides, which represent a key class of potent, cell-permeable Sirt6 inhibitors.[1][2]
Mechanism of Action: Stalled Catalysis
Sirtuins, including Sirt6, catalyze the removal of acyl groups from lysine residues on protein substrates. This process is dependent on the cofactor nicotinamide adenine dinucleotide (NAD⁺). This compound peptides are classified as mechanism-based inhibitors. They mimic the natural substrate and enter the catalytic cycle. However, the substitution of the oxygen atom in the myristoyl group with a sulfur atom leads to the formation of a stalled covalent intermediate with NAD⁺ within the enzyme's active site, thereby inhibiting its function.[1] This mechanism is distinct from competitive or non-competitive inhibition and provides a powerful approach for targeting sirtuins.
Caption: Mechanism of Sirt6 inhibition by this compound peptides.
Quantitative Inhibitory Data
Several this compound peptides have been synthesized and evaluated for their inhibitory potency against Sirt6. The data reveals that these compounds are potent inhibitors, particularly of Sirt6's demyristoylation activity. However, they also exhibit significant inhibition of other sirtuins (Sirt1, Sirt2, and Sirt3), indicating a lack of specificity.[1] This cross-reactivity is an important consideration for their use as research tools and as starting points for developing more selective inhibitors.
| Inhibitor | Target Activity | Substrate | IC₅₀ (µM) | Reference |
| BH-TM4 | Sirt6 Demyristoylation | H3 K9 myristoyl peptide | 1.7 | [1] |
| Sirt6 Deacetylation | H3 K9 acetyl peptide | 8.2 | [1] | |
| BHJH-TM1 | Sirt6 Demyristoylation | TNFα peptide | 2.8 | [3] |
| BHJH-TM3 | Sirt6 Demyristoylation | TNFα peptide | 8.1 | [3] |
| BH-TM4 | Sirt1 Deacetylation | H3 K9 acetyl peptide | 0.17 | [1] |
| Sirt2 Deacetylation | H3 K9 acetyl peptide | 0.08 | [1] | |
| Sirt3 Deacetylation | H3 K9 acetyl peptide | 0.11 | [1] | |
| ARK(TAc)ST | Sirt6 Demyristoylation | H3 K9 myristoyl peptide | >100 (22% inhib) | [1] |
| Sirt6 Deacetylation | H3 K9 acetyl peptide | >100 (37% inhib) | [1] | |
| Nicotinamide | Sirt6 | - | Weak Inhibition | [1] |
Table values are extracted from cited literature.[1][3] Note the high potency of BH-TM4 against Sirt1-3, demonstrating its lack of specificity.
Sirt6 Signaling Pathways and Points of Inhibition
Sirt6 is a central node in multiple signaling pathways. Its inhibition by this compound peptides can have significant downstream effects.
A. NF-κB Inflammatory Pathway: Sirt6 represses the activity of the transcription factor NF-κB by deacetylating histone H3 at lysine 9 (H3K9ac) on the promoters of NF-κB target genes.[4] Inhibition of Sirt6 would therefore be expected to increase the expression of inflammatory genes.
Caption: Sirt6-mediated repression of the NF-κB pathway.
B. IGF-Akt Signaling Pathway: Sirt6 has been shown to block the IGF-Akt signaling pathway by suppressing the transcriptional activity of c-Jun, a component of the AP-1 transcription factor.[5] This repression is achieved through the deacetylation of H3K9 at the promoters of IGF signaling-related genes. Sirt6 deficiency or inhibition can lead to hyperactivation of this pathway, which is implicated in cardiac hypertrophy.[5]
Caption: Sirt6 regulation of the IGF-Akt signaling pathway.
Experimental Protocols
Verifying the inhibitory activity of this compound peptides against Sirt6 involves both in vitro enzymatic assays and cell-based functional assays.
A. In Vitro Sirt6 Deacylation Assay (HPLC-based)
This protocol determines the direct inhibitory effect of a compound on the enzymatic activity of purified Sirt6 protein.
Methodology:
-
Reaction Mixture Preparation: In a suitable buffer (e.g., 25 mM Tris, pH 8.0, 137 mM NaCl, 1 mM MgCl₂), combine the acylated peptide substrate (e.g., 40 µM H3K9-myristoyl peptide), NAD⁺ (0.6 mM), and DTT (10 mM).[6]
-
Inhibitor Addition: Add the this compound peptide inhibitor dissolved in DMSO to the desired final concentration. A DMSO-only control is run in parallel.
-
Enzyme Addition: Initiate the reaction by adding purified recombinant Sirt6 protein (e.g., final concentration of 0.05 µg/µL).[6]
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).
-
Reaction Termination: Stop the reaction by adding cold formic acid to a final concentration of 10%.[6]
-
Analysis: Centrifuge the samples to pellet precipitated protein. Analyze the supernatant using reverse-phase HPLC to separate and quantify the acylated substrate and the deacylated product. The percentage of inhibition is calculated by comparing the product formation in the inhibitor-treated sample to the control.
Caption: Workflow for an in vitro Sirt6 inhibition assay.
B. Cell-Based Sirt6 Inhibition Assay (TNFα Fatty Acylation)
This assay assesses the ability of a cell-permeable inhibitor to engage Sirt6 in a cellular context by measuring the acylation status of a known intracellular substrate, Tumor Necrosis Factor-alpha (TNFα).
Methodology:
-
Cell Culture and Transfection: Culture HEK293T cells and transfect them with a vector expressing TNFα.
-
Metabolic Labeling: Treat the cells with Alk14, an alkyne-tagged myristic acid analogue, which will be incorporated into proteins that undergo fatty acylation.
-
Inhibitor Treatment: Treat the cells with varying concentrations of the this compound peptide inhibitor (e.g., 0-200 µM) for a specified duration.[1]
-
Cell Lysis: Harvest and lyse the cells to extract total protein.
-
Immunoprecipitation: Use an antibody against TNFα to immunoprecipitate it from the cell lysate.
-
Click Chemistry: Conjugate the alkyne-tagged, fatty-acylated TNFα to a fluorescent reporter molecule (e.g., rhodamine-azide) via a click chemistry reaction.[1]
-
Detection and Quantification: Analyze the immunoprecipitated samples by SDS-PAGE and in-gel fluorescence scanning. An increase in the fluorescent signal for TNFα in inhibitor-treated cells compared to the control indicates an accumulation of fatty-acylated TNFα, demonstrating Sirt6 inhibition.[1]
Caption: Workflow for a cell-based TNFα acylation assay.
Conclusion
This compound peptides are potent, cell-permeable, mechanism-based inhibitors of Sirt6.[1] Their ability to effectively block Sirt6's deacylase activity both in vitro and in cellular models makes them valuable tools for studying the biological functions of this enzyme. While their current lack of specificity across the sirtuin family presents a challenge, they serve as a crucial foundation and starting point for the rational design and development of next-generation, highly selective Sirt6 inhibitors for therapeutic applications.[1]
References
- 1. This compound Peptides as Cell-Permeable Sirt6 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound peptides as cell-permeable Sirt6 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Emerging Therapeutic Potential of SIRT6 Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The sirtuin SIRT6 blocks IGF-Akt signaling and development of cardiac hypertrophy by targeting c-Jun - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sirtuin 6 (SIRT6) Activity Assays - PMC [pmc.ncbi.nlm.nih.gov]
The Chemical Architecture of Thiomyristoyl: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth analysis of the chemical structure and biological activity of Thiomyristoyl (TM), a potent and selective inhibitor of Sirtuin 2 (SIRT2). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of SIRT2 inhibition, particularly in the context of oncology.
Core Chemical Structure and Properties
This compound, with the IUPAC name N-[(1S)-1-[(phenylamino)carbonyl]-5-[(1-thioxotetradecyl)amino]pentyl]-carbamic acid, phenylmethyl ester, is a synthetic small molecule. Its structure is characterized by a this compound group attached to a lysine derivative. This long-chain fatty acyl group is crucial for its selective and potent inhibition of SIRT2.[1][2]
| Property | Value | Reference |
| Molecular Formula | C34H51N3O3S | [1][3][4] |
| Molecular Weight | 581.85 g/mol | [1][3] |
| CAS Number | 1429749-41-6 | [1][3][4] |
| Appearance | White solid | [3] |
| Solubility | Soluble in DMSO and Chloroform. Poor aqueous solubility. | [3][5] |
Mechanism of Action: SIRT2 Inhibition and Downstream Effects
This compound functions as a highly potent and specific inhibitor of SIRT2, a member of the NAD+-dependent deacetylase family of sirtuins.[1][6] Its inhibitory activity is significantly more potent against SIRT2 compared to other sirtuin isoforms, making it a valuable tool for studying SIRT2-specific functions.
The primary mechanism of action of this compound involves the inhibition of SIRT2's deacetylase activity. This leads to the hyperacetylation of various SIRT2 substrates, including α-tubulin. A key consequence of SIRT2 inhibition by this compound is the destabilization of the oncoprotein c-Myc.[1][3] Mechanistic studies have shown that inhibition of SIRT2 by this compound promotes the ubiquitination and subsequent proteasomal degradation of c-Myc, a critical regulator of cell proliferation and survival that is often dysregulated in cancer.[1][3]
Signaling Pathway Diagram
The following diagram illustrates the signaling pathway affected by this compound.
Quantitative Data: Inhibitory Activity
This compound exhibits high selectivity for SIRT2, as demonstrated by its half-maximal inhibitory concentration (IC50) values against various sirtuin isoforms.
| Sirtuin Isoform | IC50 | Reference |
| SIRT1 | 98 µM | [3][6][7] |
| SIRT2 | 28 nM | [1][6][7] |
| SIRT3 | > 200 µM (no significant inhibition) | [3][6][7] |
| SIRT5 | Weak to no inhibition | [3] |
| SIRT6 | Weak to no inhibition | [3] |
| SIRT7 | Weak to no inhibition | [3] |
Experimental Protocols
Synthesis of this compound
-
Protection of Lysine: The synthesis would likely begin with a commercially available lysine derivative with protecting groups on the α-amino and carboxyl groups. The ε-amino group would remain free for subsequent modification.
-
Thioacylation: The free ε-amino group of the protected lysine would be reacted with a thiomyristoylating agent. This could be achieved using thiomyristic acid activated with a coupling agent, or via reaction with this compound chloride.
-
Amide Bond Formation: The carboxyl group of the lysine derivative would then be coupled with aniline to form the phenylamide.
-
Deprotection and Final Modification: Finally, selective deprotection of the α-amino group would be followed by the introduction of the phenylmethyl carbamate protecting group to yield this compound.
It is important to note that optimization of reaction conditions, including solvents, temperatures, and purification methods, would be necessary to achieve a good yield and high purity of the final product.
Cell Viability Assay
The following is a general protocol for assessing the cytotoxic effects of this compound on cancer cell lines, based on commonly used methods such as the MTT or CellTiter-Blue assays.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, MDA-MB-468)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
This compound (dissolved in DMSO to create a stock solution)
-
Cell viability reagent (e.g., MTT, CellTiter-Blue)
-
Plate reader (spectrophotometer or fluorometer)
-
Phosphate-buffered saline (PBS)
-
DMSO (vehicle control)
Procedure:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined density (e.g., 3,000-5,000 cells per well) in 100 µL of complete culture medium. Incubate the plate overnight at 37°C in a humidified incubator with 5% CO2 to allow the cells to attach.
-
Compound Treatment: Prepare serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations. Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include wells with medium containing DMSO alone as a vehicle control and wells with medium only as a blank.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Addition of Viability Reagent: After the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions (e.g., 10 µL of MTT solution or 20 µL of CellTiter-Blue reagent).
-
Final Incubation: Incubate the plate for a further 1-4 hours at 37°C to allow for the colorimetric or fluorometric reaction to occur.
-
Data Acquisition: If using MTT, add a solubilization solution to dissolve the formazan crystals. Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.
-
Data Analysis: Subtract the background reading from all wells. Normalize the data to the vehicle control wells to determine the percentage of cell viability for each concentration of this compound. The IC50 value can then be calculated using appropriate software (e.g., GraphPad Prism).
Experimental Workflow Diagram
The following diagram outlines the general workflow for a cell viability assay.
Conclusion
This compound is a valuable chemical probe for studying the biological roles of SIRT2 and a promising lead compound for the development of novel anticancer therapeutics. Its high potency and selectivity, coupled with its defined mechanism of action involving the degradation of the c-Myc oncoprotein, make it a compelling candidate for further investigation. This guide provides a comprehensive overview of its chemical structure, biological activity, and relevant experimental considerations to aid researchers in their exploration of this important molecule.
References
- 1. A Glycoconjugated SIRT2 inhibitor with aqueous solubility allows structure-based design of SIRT2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Page loading... [wap.guidechem.com]
- 5. Carbamic acid, [2-[bis(phenylmethyl)amino]-1-methyl-2-oxoethyl]-, 1,1-dimethylethyl ester, (S)- (9CI) synthesis - chemicalbook [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Thiomyristoyl's impact on cellular metabolism
An In-depth Technical Guide to Thiomyristoyl's Impact on Cellular Metabolism
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Myristoylation, the covalent attachment of the 14-carbon saturated fatty acid myristate to proteins, is a critical lipid modification that governs protein localization, stability, and function.[1][2] This process is integral to a multitude of signal transduction pathways that regulate cellular metabolism.[1][3] Disruptions in the patterns of protein myristoylation and the enzymes that regulate it are implicated in numerous pathologies, including cancer and inflammatory diseases.[2][4] this compound, a synthetic analogue of myristate containing a sulfur atom, has emerged as a powerful chemical probe and a therapeutic lead. This document provides a comprehensive technical overview of this compound's mechanism of action and its profound impact on cellular metabolism, primarily through the targeted inhibition of sirtuin deacylases. We will delve into the quantitative effects, underlying signaling pathways, and the experimental methodologies used to elucidate these functions.
The Primary Target of this compound: Sirtuin 2 (SIRT2)
The biological effects of this compound-containing compounds are predominantly mediated through the inhibition of Sirtuin 2 (SIRT2), a member of the NAD+-dependent protein deacylase family.[5] While initially characterized as a histone deacetylase, SIRT2 is primarily located in the cytoplasm and exhibits a broad substrate scope, with a notable preference for removing long-chain fatty acyl groups, including myristoyl groups, from lysine residues.[6]
This compound (TM), a potent and selective ε-N-thiomyristoyllysine compound, acts as a mechanism-based inhibitor of SIRT2.[6][7] The thioamide group forms a covalent 1'-S-alkylimidate intermediate with the NAD+ cofactor in the enzyme's active site, effectively trapping the enzyme and preventing it from proceeding with deacylation.[7] This high specificity and potency make TM an invaluable tool for studying SIRT2-dependent metabolic pathways.
Quantitative Analysis of SIRT2 Inhibition
The inhibitory activity of this compound (TM) has been quantified across multiple studies, demonstrating high selectivity for SIRT2 over other sirtuin isoforms.
| Sirtuin Isoform | This compound (TM) IC50 | Reference(s) |
| SIRT2 | 28 nM | [8][9][10] |
| SIRT1 | 98 µM | [9][10] |
| SIRT3 | >200 µM (No inhibition) | [9][10] |
| SIRT5, SIRT6, SIRT7 | >200 µM (Weak to no inhibition) | [9][11] |
| Table 1: Summary of this compound (TM) inhibitory potency (IC50) against various human sirtuin isoforms. The data highlights the compound's high selectivity for SIRT2. |
Metabolic Consequences of SIRT2 Inhibition by this compound
By inhibiting SIRT2, this compound instigates significant downstream changes in key metabolic pathways, particularly those dysregulated in cancer and inflammatory conditions.
Regulation of c-Myc and Cancer Metabolism
A pivotal discovery is the link between SIRT2 inhibition by TM and the degradation of the c-Myc oncoprotein. c-Myc is a master transcriptional regulator that orchestrates metabolic reprogramming in cancer cells, promoting glycolysis, glutaminolysis, and nucleotide synthesis to fuel rapid proliferation. TM-mediated inhibition of SIRT2 leads to the ubiquitination and subsequent proteasomal degradation of c-Myc, thereby reversing its metabolic influence and exhibiting broad anticancer activity.[5][8] This effect correlates directly with the sensitivity of cancer cell lines to the compound.[10]
The cytotoxicity of TM is notably selective for cancerous cells over non-cancerous counterparts, underscoring the therapeutic potential of targeting the SIRT2-c-Myc metabolic axis.[11]
| Cell Line Type | Cell Line Name | Cytotoxicity (IC50 / GI50) | Reference(s) |
| Breast Cancer | MDA-MB-468 | ~10.4 µM | [10] |
| Breast Cancer | MDA-MB-231 | ~8.4 µM | [11] |
| Breast Cancer | MCF-7 | ~36.8 µM | [11] |
| Pancreatic Cancer | BxPC3 | ~13.3 µM | [10] |
| Non-cancerous | (Various) | >50 µM | [11] |
| Table 2: Summary of this compound (TM) cytotoxicity in various human cancer cell lines compared to non-cancerous cells, demonstrating a favorable selectivity profile. |
Impact on Glycolysis and Immune Cell Metabolism
This compound has demonstrated significant immunomodulatory effects by altering the metabolic programming of T-cells. In a model of ulcerative colitis, a condition linked to excessive T helper 17 (Th17) cell activity, TM was shown to ameliorate disease progression.[12] The mechanism involves the inhibition of SIRT2, which leads to the hyperacetylation of Lactate Dehydrogenase A (LDHA), a key enzyme in glycolysis. Acetylation of LDHA reduces its enzymatic activity, thereby weakening glycolysis.[12] Since Th17 cell differentiation is highly dependent on glycolysis, this metabolic disruption, along with reduced signaling through STAT3 and NF-κB pathways, effectively blocks the differentiation of pathogenic Th17 cells.[12]
References
- 1. Myristoylation - Wikipedia [en.wikipedia.org]
- 2. Protein myristoylation in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Myristoylation: An Important Protein Modification in the Immune Response [frontiersin.org]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. Enzyme inhibitor looks promising against many forms of cancer | Sandra and Edward Meyer Cancer Center [meyercancer.weill.cornell.edu]
- 6. Mechanism-based inhibitors of SIRT2: structure–activity relationship, X-ray structures, target engagement, regulation of α-tubulin acetylation and inh ... - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D0CB00036A [pubs.rsc.org]
- 7. A Glycoconjugated SIRT2 inhibitor with aqueous solubility allows structure-based design of SIRT2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound | Sirtuin | TargetMol [targetmol.com]
- 10. selleckchem.com [selleckchem.com]
- 11. caymanchem.com [caymanchem.com]
- 12. This compound ameliorates colitis by blocking the differentiation of Th17 cells and inhibiting SIRT2-induced metabolic reprogramming - PubMed [pubmed.ncbi.nlm.nih.gov]
Thiomyristoyl's Specificity for SIRT2: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Thiomyristoyl (TM), a potent and highly selective inhibitor of Sirtuin 2 (SIRT2). It is designed to furnish researchers, scientists, and drug development professionals with the detailed information necessary to effectively utilize this compound in preclinical studies. This document outlines this compound's inhibitory specificity, the experimental protocols to verify its activity, and the key signaling pathways it modulates.
Core Executive Summary
This compound is a mechanism-based inhibitor that demonstrates remarkable specificity for SIRT2 over other human sirtuins. Its high potency against SIRT2, with an IC50 value in the low nanomolar range, coupled with significantly lower efficacy against other sirtuins, establishes it as a critical tool for investigating the specific biological functions of SIRT2. Notably, the anticancer effects of this compound are linked to its ability to induce the ubiquitination and subsequent degradation of the c-Myc oncoprotein.[1][2] This guide presents the quantitative data supporting its selectivity, detailed experimental methodologies for its characterization, and visual representations of its mechanism of action.
Data Presentation: Quantitative Inhibitory Activity
The selectivity of this compound for SIRT2 is evident from the quantitative data gathered from various in vitro enzymatic assays. The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound against a panel of human sirtuins.
| Sirtuin Isoform | IC50 Value | Fold Selectivity vs. SIRT2 |
| SIRT2 | 28 nM [1][3][4][5][6] | 1 |
| SIRT1 | 98 µM[1][3][4] | ~3500 |
| SIRT3 | >200 µM[1][3][4] | >7142 |
| SIRT5 | Weak to no inhibition | Not Applicable |
| SIRT6 | Weak to no inhibition[3][4] | Not Applicable |
| SIRT7 | Weak to no inhibition[3][4] | Not Applicable |
Table 1: this compound IC50 values against various sirtuin isoforms. Data compiled from multiple sources.
A direct comparison with other known SIRT2 inhibitors further highlights the superior potency and selectivity of this compound.
| Compound | SIRT1 IC50 (µM) | SIRT2 IC50 (µM) | SIRT3 IC50 (µM) |
| This compound (TM) | 98 [1][3][4] | 0.028 [1][3][4][5][6] | >200 [1][3][4] |
| AGK2 | Minimally Affected | 3.5[6] | Minimally Affected |
| SirReal2 | - | 0.140[5][6] | - |
| Tenovin-6 | 21 | 10[5] | 67 |
| Cambinol | 56 | 59 | - |
| Sirtinol | 131 | 38[6] | - |
Table 2: Comparative IC50 values of various sirtuin inhibitors.
Experimental Protocols
To validate the specificity and mechanism of action of this compound, a series of well-established experimental protocols are employed. These methodologies are crucial for researchers aiming to replicate or build upon existing findings.
In Vitro Sirtuin Inhibition Assay (Fluorometric)
This assay quantitatively measures the ability of this compound to inhibit the deacetylase activity of SIRT2 and other sirtuins.
Materials:
-
Recombinant human SIRT1, SIRT2, and SIRT3 enzymes.
-
Fluorogenic acetylated peptide substrate (e.g., based on p53 or α-tubulin sequence).
-
Nicotinamide adenine dinucleotide (NAD+).
-
Developer solution (e.g., containing Trichostatin A and a trypsin-like protease).
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).
-
This compound (dissolved in DMSO).
-
96-well black microplates.
-
Fluorometric plate reader.
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the recombinant sirtuin enzyme, the fluorogenic substrate, and NAD+.
-
Add the diluted this compound or DMSO (vehicle control) to the respective wells.
-
Incubate the plate at 37°C for a specified time (e.g., 1 hour).
-
Stop the enzymatic reaction by adding the developer solution.
-
Incubate at 37°C for an additional period (e.g., 15-30 minutes) to allow for the development of the fluorescent signal.
-
Measure the fluorescence intensity using a plate reader (e.g., excitation at 360 nm and emission at 460 nm).
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Assay for SIRT2 and SIRT1 Target Acetylation
This Western blot-based assay assesses the ability of this compound to inhibit SIRT2 and SIRT1 activity within a cellular context by measuring the acetylation status of their respective primary substrates, α-tubulin and p53.
Materials:
-
Human cancer cell lines (e.g., MCF-7, MDA-MB-468).[1]
-
Cell culture medium and supplements.
-
This compound (dissolved in DMSO).
-
Lysis buffer (e.g., RIPA buffer with protease and deacetylase inhibitors).
-
Primary antibodies: anti-acetyl-α-tubulin (Lys40), anti-α-tubulin, anti-acetyl-p53 (Lys382), anti-p53, and anti-β-actin.
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Protein electrophoresis and Western blotting equipment.
Procedure:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound or DMSO for a specified duration (e.g., 6 hours).
-
For p53 acetylation, it may be necessary to co-treat with a proteasome inhibitor (e.g., MG132) to stabilize p53 levels.
-
Harvest the cells and prepare whole-cell lysates using the lysis buffer.
-
Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the acetylated protein levels to the total protein levels and the loading control (β-actin).
Mandatory Visualizations
Signaling Pathway of this compound-Induced c-Myc Degradation
The following diagram illustrates the proposed signaling pathway through which this compound, by inhibiting SIRT2, leads to the degradation of the c-Myc oncoprotein.
Caption: this compound inhibits SIRT2, leading to c-Myc hyperacetylation and subsequent proteasomal degradation.
Experimental Workflow for Assessing SIRT2 Specificity
This diagram outlines the logical flow of experiments to determine the specificity of this compound for SIRT2.
Caption: Workflow for determining this compound's specificity through in vitro and cellular assays.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A SIRT2-selective inhibitor promotes c-Myc oncoprotein degradation and exhibits broad anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound | Sirtuin | TargetMol [targetmol.com]
- 5. adooq.com [adooq.com]
- 6. selleckchem.com [selleckchem.com]
Whitepaper: The Role of Thiomyristoyl Modification and its Analogs in Regulating Gene Expression
Audience: Researchers, scientists, and drug development professionals.
Abstract
Protein myristoylation, the attachment of a 14-carbon saturated fatty acid, is a critical lipid modification that governs protein localization, stability, and signal transduction. While this modification indirectly influences gene expression by controlling signaling cascades, the synthetic compound Thiomyristoyl (TM) and its derivatives provide a more direct means of modulating gene expression. This compound acts as a potent and highly specific inhibitor of Sirtuin 2 (SIRT2), an NAD+-dependent protein deacetylase. By inhibiting SIRT2, this compound alters the acetylation status of histone and non-histone proteins, leading to significant changes in chromatin structure and the expression of key genes, notably the c-Myc oncogene. This technical guide provides an in-depth analysis of both the indirect role of protein myristoylation and the direct regulatory function of this compound, presenting quantitative data, detailed experimental protocols, and visualizations of the core signaling pathways.
The Indirect Role of Protein N-Myristoylation in Gene Regulation
N-myristoylation is a post-translational modification where the enzyme N-myristoyltransferase (NMT) attaches a myristoyl group to an N-terminal glycine residue of a target protein.[1][2] This lipid anchor is crucial for mediating weak protein-protein and protein-lipid interactions, which are essential for localizing proteins to cellular membranes and various signaling complexes.[1][2]
Myristoylation functions as a "molecular switch" that can be regulated by conformational changes in the protein.[1][3] For instance, the myristoyl group can be sequestered within a hydrophobic pocket of the protein, and upon ligand binding or another signal, a conformational change can expose the lipid group, triggering membrane association or interaction with downstream partners.[1] This mechanism is fundamental for the function of numerous proteins involved in signal transduction pathways that ultimately converge on the nucleus to regulate the activity of transcription factors.[3][4]
Signaling Pathways Involving Myristoylated Proteins
Many key signaling proteins, including Src family kinases (e.g., Lck, Fyn) and the alpha-subunits of heterotrimeric G-proteins, require myristoylation for their function.[2][4] Myristoylation of these proteins facilitates their recruitment to the plasma membrane, where they can be activated and propagate signals that lead to the activation of transcription factors like NF-κB, AP-1, and STATs, thereby altering gene expression.[2][5]
References
- 1. Myristoylation - Wikipedia [en.wikipedia.org]
- 2. Frontiers | Myristoylation: An Important Protein Modification in the Immune Response [frontiersin.org]
- 3. Protein N-myristoylation: functions and mechanisms in control of innate immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preparation and Assay of Myristoyl-CoA:Protein N-Myristoyltransferase | Springer Nature Experiments [experiments.springernature.com]
- 5. mdpi.com [mdpi.com]
Thiomyristoyl as a Chemical Probe for Sirtuin Biology: A Technical Guide
Executive Summary: Sirtuins are a class of NAD⁺-dependent deacylases that play critical roles in a multitude of cellular processes, including metabolism, DNA repair, and aging.[1][2] The development of specific chemical probes is essential for elucidating the distinct functions of the seven human sirtuin isoforms (SIRT1-7) and for validating them as therapeutic targets. Thiomyristoyl (TM), a synthetic this compound lysine compound, has emerged as a potent and highly selective mechanism-based inhibitor of SIRT2.[3][4][5] Furthermore, when incorporated into peptide backbones, the this compound group serves as a powerful warhead for inhibiting the defatty-acylase activity of other sirtuins, notably SIRT6.[1][6] This guide provides a comprehensive technical overview of this compound as a chemical probe, detailing its mechanism of action, quantitative inhibition data, key applications in studying sirtuin signaling pathways, and detailed experimental protocols for its use in research and drug development.
Introduction to Sirtuins and Chemical Probes
The Sirtuin Family of Deacylases
The seven human sirtuins are distinguished by their subcellular localizations and substrate specificities.[7] SIRT1, SIRT6, and SIRT7 are primarily nuclear; SIRT2 is predominantly cytoplasmic; and SIRT3, SIRT4, and SIRT5 are located in the mitochondria.[7] While initially characterized as histone deacetylases, it is now known that sirtuins can remove a variety of longer-chain acyl groups from lysine residues, a critical aspect of their biological function.[8][9] For instance, SIRT6 is an efficient defatty-acylase, and SIRT1-3 also possess demyristoylation activity.[1][10] This functional diversity makes isoform-specific probes indispensable for understanding their individual roles.
The Role of Chemical Probes in Sirtuin Biology
Chemical probes are small molecules designed to interact with a specific protein target to modulate its function. For sirtuins, selective inhibitors are invaluable tools for:
-
Target Validation: Confirming the role of a specific sirtuin isoform in a disease model.
-
Functional Elucidation: Dissecting the contribution of a single sirtuin to a complex biological pathway.
-
Therapeutic Development: Serving as a starting point for the design of new drugs.
This compound-based compounds have proven to be particularly effective probes due to their mechanism-based action and isoform selectivity.[1][11]
This compound: A Mechanism-Based Sirtuin Probe
Chemical Nature and Mechanism of Action
This compound probes are substrate mimetics. They contain a lysine residue where the ε-amino group is modified with a this compound group—a 14-carbon fatty acyl chain containing a sulfur atom in place of the carbonyl oxygen. This thioacyl moiety is the key "warhead" for sirtuin inhibition.[12]
The inhibition mechanism is a "suicide substrate" or mechanism-based process.[12] Inside the sirtuin active site, the thioacyllysine probe reacts with the cosubstrate NAD⁺. This reaction proceeds similarly to the natural deacylation process but results in the formation of a stalled and irreversible covalent thioimidate intermediate, which effectively traps and inactivates the enzyme.[1][13]
Quantitative Analysis of Sirtuin Inhibition
The inhibitory potency and selectivity of this compound probes depend on whether the core compound is used alone or incorporated into a peptide sequence.
This compound (TM) Compound Specificity
The standalone this compound (TM) compound is a potent and exceptionally selective inhibitor of SIRT2.[3][4][14][15] Its potency against SIRT1 is over 3,000-fold lower, and it shows no significant activity against SIRT3 at high concentrations.[3][4]
| Compound | Target Sirtuin | IC₅₀ | Reference(s) |
| This compound (TM) | SIRT2 | 28 nM | [3][4][14][15][16] |
| SIRT1 | 98 µM | [3][4][14][15] | |
| SIRT3 | No inhibition at 200 µM | [3][4][14] |
This compound Peptide Specificity
When the this compound-lysine is part of a peptide, it becomes a potent inhibitor of sirtuins with known defatty-acylase activity, particularly SIRT6.[1] These peptides also effectively inhibit the demyristoylation activities of SIRT1, SIRT2, and SIRT3.[1]
| Compound | Target Sirtuin | Assay Type | IC₅₀ | Reference(s) |
| This compound Peptide (BH-TM4) | SIRT6 | Demyristoylation | 1.7 µM | [1] |
| SIRT6 | Deacetylation | 8.2 µM | [1] | |
| This compound Peptides (General) | SIRT1, SIRT2, SIRT3 | Deacetylation | Potent Inhibition | [1] |
Applications in Sirtuin Biology and Drug Development
Probing SIRT2 Function: The c-Myc Connection
TM's high selectivity for SIRT2 makes it an ideal probe for studying this isoform's role in cancer. A key pathway elucidated using TM involves the oncoprotein c-Myc.[5] SIRT2 inhibition by TM leads to the degradation of c-Myc, thereby suppressing cancer cell proliferation.[3][4] This effect has been observed in various cancer cell lines, including breast, colon, and leukemia, and has been validated in mouse xenograft models.[4][5]
Probing SIRT6 Function: Regulation of TNFα
SIRT6 is a robust de-fatty-acylase that regulates the secretion of Tumor Necrosis Factor α (TNFα) by removing fatty acyl modifications from it.[1] this compound peptides, as potent SIRT6 inhibitors, can be used to probe this function. Treatment of cells with these peptides increases the level of fatty-acylated TNFα, demonstrating their ability to inhibit SIRT6 activity in a cellular context.[1]
Detailed Experimental Protocols
The following are generalized protocols for key experiments using this compound probes. Researchers should optimize concentrations and incubation times for their specific models.
In Vitro Sirtuin Inhibition Assay (HPLC-Based)
This assay quantitatively determines the IC₅₀ of an inhibitor against a recombinant sirtuin enzyme.[8][11]
-
Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mix containing the sirtuin enzyme (e.g., 100 nM SIRT2), a substrate peptide (e.g., 50 µM acetylated or myristoylated peptide), and NAD⁺ (e.g., 500 µM) in an appropriate assay buffer.[8]
-
Inhibitor Addition: Add the this compound compound at a range of concentrations (e.g., 8-point, 3-fold serial dilutions). Include a DMSO-only vehicle control.
-
Initiation and Incubation: Initiate the reaction by adding the enzyme or NAD⁺. Incubate the plate at 37°C for 60-90 minutes.[8]
-
Reaction Termination: Stop the reaction by adding a solution of trypsin and nicotinamide.[8]
-
Analysis: Analyze the samples by reverse-phase HPLC to separate the acylated substrate from the deacylated product.
-
Data Calculation: Calculate the percentage of inhibition at each concentration relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a dose-response curve using software like GraphPad Prism.[8]
Cellular Target Engagement: Western Blot for Substrate Acetylation
This method confirms that the probe inhibits its target sirtuin inside cells by measuring the acetylation status of a known downstream substrate.[3][17]
-
Cell Culture and Treatment: Plate cells (e.g., MCF-7 breast cancer cells) and allow them to adhere. Treat the cells with the desired concentration of this compound (TM) (e.g., 10-50 µM) for a specified time (e.g., 6 hours).[17]
-
Co-treatment (for SIRT1): When assessing SIRT1 inhibition via p53 acetylation, co-treat with a pan-HDAC inhibitor like Trichostatin A (TSA) (e.g., 200 nM) to prevent confounding deacetylation by other enzymes.[3][17]
-
Cell Lysis: Wash cells with cold PBS and lyse them in RIPA buffer containing protease and deacetylase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with a primary antibody specific for the acetylated substrate (e.g., anti-acetyl-α-tubulin K40 for SIRT2, or anti-acetyl-p53 K382 for SIRT1).[3][17] Also probe a separate blot or strip and re-probe the same blot for a loading control (e.g., β-actin or total protein).
-
Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands.
General Experimental and Drug Discovery Workflow
The development and application of a chemical probe like this compound typically follows a logical progression from initial biochemical characterization to in vivo validation.
Conclusion and Future Directions
This compound and its peptide derivatives represent a versatile and powerful class of chemical probes for studying sirtuin biology. The high selectivity of the TM compound for SIRT2 has been instrumental in deconvoluting its specific role in cancer biology, particularly its regulation of the c-Myc oncoprotein.[4][5] Concurrently, this compound peptides have opened new avenues for investigating the defatty-acylase functions of SIRT6 and other sirtuins.[1]
Future research will likely focus on:
-
Developing Second-Generation Probes: Modifying the this compound scaffold to achieve even greater isoform selectivity or to develop probes for other sirtuins with de-fatty-acylation activity.
-
Expanding Therapeutic Applications: Leveraging the insights gained from these probes to design novel anticancer agents or therapeutics for other sirtuin-implicated diseases.
-
Activity-Based Protein Profiling: Incorporating clickable tags or photoaffinity labels onto the this compound scaffold to create probes for identifying new sirtuin substrates and interaction partners in complex biological systems.[12][13]
References
- 1. This compound Peptides as Cell-Permeable Sirt6 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. glpbio.com [glpbio.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Enzyme inhibitor looks promising against many forms of cancer | Sandra and Edward Meyer Cancer Center [meyercancer.weill.cornell.edu]
- 6. This compound peptides as cell-permeable Sirt6 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Mechanism-based inhibitors of SIRT2: structure–activity relationship, X-ray structures, target engagement, regulation of α-tubulin acetylation and inh ... - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D0CB00036A [pubs.rsc.org]
- 9. An allosteric inhibitor of sirtuin 2 deacetylase activity exhibits broad-spectrum antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Novel Lysine-Based Thioureas as Mechanism-Based Inhibitors of Sirtuin 2 (SIRT2) with Anticancer Activity in a Colorectal Cancer Murine Model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development of Second Generation Activity-Based Chemical Probes for Sirtuins [mdpi.com]
- 13. Development of Activity-Based Chemical Probes for Human Sirtuins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound | Sirtuin | TargetMol [targetmol.com]
- 15. selleckchem.com [selleckchem.com]
- 16. This compound|1429749-41-6|COA [dcchemicals.com]
- 17. A SIRT2-selective inhibitor promotes c-Myc oncoprotein degradation and exhibits broad anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Evaluation of Thiomyristoyl in Cancer Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Introduction
Thiomyristoyl (TM) is a potent and highly specific inhibitor of Sirtuin 2 (SIRT2), a member of the NAD+-dependent deacetylase family of proteins.[1][2][3][4] Emerging evidence highlights the role of SIRT2 in various cellular processes, including cell cycle regulation and tumorigenesis, making it a compelling target for cancer therapy.[5] TM has demonstrated broad anticancer activity across a range of human cancer cell lines, exhibiting selective cytotoxicity towards cancerous cells while having limited effects on non-cancerous counterparts.[1][4] These application notes provide detailed protocols for the in vitro evaluation of this compound's effects on cancer cell lines, focusing on its mechanism of action related to c-Myc oncoprotein degradation.
Mechanism of Action
This compound exerts its anticancer effects primarily through the inhibition of SIRT2. This inhibition leads to the ubiquitination and subsequent proteasomal degradation of the oncoprotein c-Myc, a key driver of cell proliferation and tumorigenesis.[1][2][4] The sensitivity of cancer cell lines to this compound treatment correlates with the compound's ability to reduce c-Myc protein levels.[1] Mechanistic studies suggest that SIRT2 inhibition by this compound may suppress the expression of NEDD4, an E3 ubiquitin ligase that targets c-Myc for degradation.[1]
Data Presentation
This compound Inhibitory Activity
| Target | IC50 |
| SIRT2 | 28 nM[2][3] |
| SIRT1 | 98 µM[2][3] |
| SIRT3 | >200 µM[2][3] |
In Vitro Efficacy of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Endpoint | Value (µM) |
| MCF-7 | Breast Cancer | Cell Viability | IC50 | 15.7[1] |
| MDA-MB-468 | Breast Cancer | Cell Viability | IC50 | 15.7 |
| MDA-MB-231 | Breast Cancer | Cell Viability | IC50 | 42.8 |
| BxPC3 | Pancreatic Cancer | Growth Inhibition | GI50 | 13.3 |
| NCI-H23 | Lung Cancer | Growth Inhibition | GI50 | 16.4 |
| SW948 | Colon Cancer | Growth Inhibition | GI50 | 19.2 |
| K562 | Leukemia | Cell Viability | IC50 | <10 |
| HCT-116 | Colorectal Cancer | Cell Viability | IC50 | ~25 |
Note: IC50 (half-maximal inhibitory concentration) and GI50 (half-maximal growth inhibition) values can vary between studies and experimental conditions.
Experimental Protocols
Cell Viability Assay (CellTiter-Blue®)
This protocol outlines the use of the CellTiter-Blue® Cell Viability Assay to determine the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound (TM)
-
DMSO (vehicle control)
-
96-well clear-bottom black plates
-
CellTiter-Blue® Reagent
-
Plate reader with fluorescence detection (560 nm excitation / 590 nm emission)
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well). The optimal seeding density should be determined for each cell line to ensure logarithmic growth during the assay period.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium. A typical concentration range to test is 0.1 to 100 µM.
-
Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
Assay Measurement:
-
Add 20 µL of CellTiter-Blue® Reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C, protected from light.
-
Measure the fluorescence at 560 nm (excitation) and 590 nm (emission) using a plate reader.
-
-
Data Analysis:
-
Subtract the average fluorescence of the media-only blank wells from all other values.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the log concentration of this compound to determine the IC50 value using a non-linear regression curve fit.
-
Western Blot Analysis of c-Myc Expression
This protocol describes the detection of c-Myc protein levels in cancer cells following treatment with this compound.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound (TM)
-
DMSO (vehicle control)
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels (e.g., 4-12% Bis-Tris)
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody: anti-c-Myc (e.g., clone 9E10)
-
Primary antibody: anti-β-actin or anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the desired concentrations of this compound (e.g., 25 µM) or vehicle for a specified time (e.g., 24 hours).
-
Wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Normalize the protein concentrations for all samples.
-
Mix the protein lysate with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
-
Antibody Incubation and Detection:
-
Incubate the membrane with the primary anti-c-Myc antibody (diluted in blocking buffer, typically 1:1000) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 5 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 5 minutes each.
-
Incubate the membrane with ECL substrate and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with a loading control antibody (e.g., β-actin).
-
Anchorage-Independent Growth (Soft Agar) Assay
This assay assesses the effect of this compound on the tumorigenic potential of cancer cells by measuring their ability to grow in an anchorage-independent manner.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound (TM)
-
DMSO (vehicle control)
-
6-well plates
-
Agarose (low melting point)
-
Crystal Violet solution
Procedure:
-
Prepare Agar Layers:
-
Bottom Layer: Prepare a 0.6% agarose solution in complete medium. Pipette 2 mL into each well of a 6-well plate and allow it to solidify at room temperature.
-
-
Cell Suspension in Top Agar:
-
Harvest and count the cells.
-
Prepare a 0.3% agarose solution in complete medium.
-
Resuspend the cells in the 0.3% agarose solution at a density of approximately 8,000 cells/mL.
-
-
Plating and Treatment:
-
Overlay 1 mL of the cell-agarose suspension onto the solidified bottom layer.
-
After the top layer solidifies, add 2 mL of complete medium containing the desired concentration of this compound or vehicle to each well.
-
Incubate the plates at 37°C in a humidified 5% CO2 incubator for 14-21 days.
-
Replenish the medium with fresh compound every 3-4 days.
-
-
Colony Staining and Quantification:
-
After the incubation period, stain the colonies by adding 0.5 mL of 0.005% Crystal Violet solution to each well and incubate for 1 hour.
-
Wash the wells with PBS.
-
Count the number of colonies in each well using a microscope. Colonies are typically defined as clusters of >50 cells.
-
Calculate the percentage of colony formation inhibition relative to the vehicle control.
-
Cell Cycle Analysis
This protocol uses propidium iodide (PI) staining and flow cytometry to analyze the effect of this compound on cell cycle distribution.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound (TM)
-
DMSO (vehicle control)
-
6-well plates
-
PBS
-
70% ice-cold ethanol
-
Propidium Iodide (PI)/RNase A staining solution
-
Flow cytometer
Procedure:
-
Cell Treatment and Fixation:
-
Seed cells in 6-well plates and treat with this compound or vehicle for 24-48 hours.
-
Harvest both adherent and floating cells and wash with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing gently.
-
Incubate at -20°C for at least 2 hours.
-
-
Staining and Analysis:
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in PI/RNase A staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer.
-
Use appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Apoptosis Assay (Annexin V/PI Staining)
This assay quantifies the induction of apoptosis by this compound using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound (TM)
-
DMSO (vehicle control)
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and treat with this compound or vehicle for 24-48 hours.
-
-
Staining:
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples by flow cytometry within 1 hour of staining.
-
Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
Visualizations
References
- 1. A SIRT2-selective inhibitor promotes c-Myc oncoprotein degradation and exhibits broad anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. A SIRT2-Selective Inhibitor Promotes c-Myc Oncoprotein Degradation and Exhibits Broad Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enzyme inhibitor looks promising against many forms of cancer | Sandra and Edward Meyer Cancer Center [meyercancer.weill.cornell.edu]
Application Notes and Protocols: The Use of Thiomyristoyl in MCF-7 Breast Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Thiomyristoyl (TM), a potent and specific SIRT2 inhibitor, in the context of MCF-7 breast cancer cell research. The included protocols and data are intended to guide researchers in designing and executing experiments to investigate the anti-cancer effects of this compound.
Introduction
This compound is a small molecule inhibitor that has demonstrated significant anti-cancer activity in various cancer cell lines, including the MCF-7 human breast cancer cell line.[1][2] Its primary mechanism of action is the potent and specific inhibition of Sirtuin 2 (SIRT2), a member of the class III histone deacetylase family.[1][3] This inhibition leads to downstream effects on key oncogenic pathways, making this compound a valuable tool for cancer research and a potential candidate for therapeutic development.[2][4]
Mechanism of Action
This compound exerts its anti-cancer effects in MCF-7 cells primarily through the inhibition of SIRT2. This leads to the hyperacetylation of SIRT2 substrates, including α-tubulin.[2][5] A key consequence of SIRT2 inhibition by this compound is the promotion of c-Myc oncoprotein ubiquitination and subsequent degradation.[2][4] The c-Myc protein is a critical driver of cell proliferation and is often overexpressed in cancer. By reducing c-Myc levels, this compound can induce cell cycle arrest and apoptosis, thereby inhibiting tumor cell growth.[2]
Caption: this compound signaling pathway in MCF-7 cells.
Quantitative Data
The following tables summarize the quantitative data regarding the effects of this compound on MCF-7 cells as reported in the literature.
Table 1: Inhibitory Concentration (IC50) of this compound
| Cell Line | Assay | Incubation Time | IC50 | Reference |
| MCF-7 | CellTiter-Blue Viability Assay | 72 hours | Not explicitly stated, but inhibits growth | [1] |
| MCF-7 | Cell Viability Assay | 72 hours | Mean from 3 experiments | [2] |
Table 2: Effects of this compound on Protein Levels and Modifications
| Target Protein | Effect | Cell Line | Treatment Conditions | Method | Reference |
| c-Myc | Decreased protein level | MCF-7 | 25 µM TM for 4 hours | Western Blot | [2] |
| Acetyl-α-tubulin (K40) | Increased acetylation | SIRT2-overexpressing MCF-7 | 25 µM TM for 6 hours | Western Blot | [2] |
| Acetyl-p53 (K382) | No significant change | MCF-7 | 25 µM TM for 6 hours (with TSA) | Western Blot | [2] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on established methods and can be adapted for specific research needs.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound on the viability of MCF-7 cells.
Materials:
-
MCF-7 cells
-
DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS and 1% penicillin-streptomycin
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Treatment: The next day, treat the cells with various concentrations of this compound. Prepare serial dilutions of the this compound stock solution in culture medium. The final DMSO concentration should be less than 0.1%. Include a vehicle control (DMSO only).
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Caption: Experimental workflow for the MTT cell viability assay.
Protocol 2: Western Blot Analysis
This protocol is for analyzing the effect of this compound on the expression and modification of specific proteins in MCF-7 cells.
Materials:
-
MCF-7 cells
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-c-Myc, anti-acetyl-α-tubulin, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: After treating MCF-7 cells with this compound for the desired time, wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate them on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin.
Caption: Experimental workflow for Western Blot analysis.
Protocol 3: Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for detecting apoptosis in MCF-7 cells treated with this compound using flow cytometry.
Materials:
-
MCF-7 cells
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat MCF-7 cells with this compound at the desired concentrations for the specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.
-
Cell Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within 1 hour.
-
Data Interpretation:
-
Annexin V-negative/PI-negative: Live cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative/PI-positive: Necrotic cells
-
Conclusion
This compound is a valuable research tool for investigating the role of SIRT2 in breast cancer. Its ability to specifically inhibit SIRT2 and promote the degradation of the c-Myc oncoprotein provides a clear mechanism for its anti-cancer effects in MCF-7 cells. The protocols provided herein offer a starting point for researchers to explore the potential of this compound in their own experimental systems. Further investigation into the broader signaling effects and in vivo efficacy of this compound is warranted to fully understand its therapeutic potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A SIRT2-selective inhibitor promotes c-Myc oncoprotein degradation and exhibits broad anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. A SIRT2-Selective Inhibitor Promotes c-Myc Oncoprotein Degradation and Exhibits Broad Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanism-based inhibitors of SIRT2: structure–activity relationship, X-ray structures, target engagement, regulation of α-tubulin acetylation and inhibition of breast cancer cell migration - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Thiomyristoyl in Mouse Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the dosage and administration of Thiomyristoyl, a potent and selective SIRT2 inhibitor, in mouse xenograft models for preclinical cancer research. The protocols and data presented are compiled from published studies to assist in the effective design and execution of in vivo experiments.
Introduction
This compound (TM) is a small molecule inhibitor of Sirtuin 2 (SIRT2), a member of the NAD+-dependent deacetylase family.[1][2][3] SIRT2 has emerged as a promising therapeutic target in oncology due to its role in regulating various cellular processes, including cell cycle progression and tumorigenesis. This compound has demonstrated broad anticancer activity in vitro and in vivo, primarily through its ability to induce the degradation of the oncoprotein c-Myc.[1][4] These notes provide detailed protocols for the use of this compound in mouse xenograft models, focusing on breast cancer, with additional context for its potential application in other cancer types like leukemia and colon cancer.
Data Presentation
Table 1: Summary of this compound Dosage and Administration in a Breast Cancer Xenograft Model
| Parameter | Details | Reference |
| Cancer Model | Human Triple-Negative Breast Cancer | [1] |
| Cell Line | MDA-MB-231 | [1] |
| Mouse Strain | Immunocompromised Mice (e.g., Nude, SCID, NOD/SCID) | [1][5][6] |
| Tumor Inoculation | 2 x 10^6 cells in 0.05 mL Hank's Balanced Salt Solution, injected into the mammary fat pad | [7] |
| Treatment Start | When tumor volume reaches approximately 200 mm³ | [1] |
| Dosage | 1.5 mg this compound in 50 µL DMSO | [1][3] |
| Administration Route | Intraperitoneal (IP) or Intratumoral (IT) injection | [1][3] |
| Frequency | Daily | [1] |
| Vehicle Control | 50 µL DMSO | [1] |
| Reported Efficacy | Significant inhibition of tumor growth | [1] |
| Reported Toxicity | No significant weight loss observed. One death in each of the treated and untreated groups was reported, likely due to infection from repeated injections. | [1] |
Note: While this compound has shown in vitro efficacy against leukemia and colon cancer cell lines, specific in vivo xenograft data for these cancer types is not yet extensively published.[1]
Experimental Protocols
Preparation of this compound for In Vivo Administration
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Optional for alternative formulations: PEG300, Tween-80, Saline, or Corn Oil[8]
-
Sterile microcentrifuge tubes
-
Sterile syringes and needles (27-30 gauge)[6]
Protocol for DMSO Formulation:
-
Aseptically weigh the required amount of this compound powder.
-
In a sterile microcentrifuge tube, dissolve the this compound powder in sterile DMSO to a final concentration of 30 mg/mL (1.5 mg / 50 µL).
-
Vortex thoroughly to ensure complete dissolution.
-
Prepare fresh on the day of injection.
Alternative Formulations (for improved solubility and potentially reduced local irritation): [8]
-
Formulation A: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.
-
Formulation B: 10% DMSO, 90% Corn Oil.
To prepare these formulations, first create a concentrated stock of this compound in DMSO. Then, sequentially add the other solvents, mixing thoroughly after each addition.
Mouse Xenograft Model Establishment (MDA-MB-231 Breast Cancer)
Materials:
-
MDA-MB-231 human breast cancer cells
-
Appropriate cell culture medium (e.g., DMEM with 10% FBS)
-
Hank's Balanced Salt Solution (HBSS), sterile
-
Immunocompromised mice (e.g., female athymic nude mice, 6-8 weeks old)[7]
-
Sterile syringes and needles (27-30 gauge)
-
Calipers for tumor measurement
Protocol:
-
Culture MDA-MB-231 cells to ~80-90% confluency.
-
Harvest cells using trypsin and wash with sterile PBS.
-
Resuspend the cell pellet in sterile HBSS to a final concentration of 4 x 10^7 cells/mL.
-
Anesthetize the mouse according to approved institutional protocols.
-
Inject 2 x 10^6 cells in a volume of 50 µL into the mammary fat pad.
-
Monitor the mice regularly for tumor growth.
-
Measure tumor volume using calipers (Volume = 0.5 x Length x Width²).
-
Initiate treatment when tumors reach an average volume of approximately 200 mm³.[1]
Administration of this compound
Intraperitoneal (IP) Injection:
-
Restrain the mouse appropriately.
-
Draw up 50 µL of the prepared this compound solution (1.5 mg) into a sterile syringe with a 27-30 gauge needle.
-
Insert the needle into the lower right quadrant of the abdomen, avoiding the midline to prevent damage to the bladder and cecum.
-
Inject the solution into the peritoneal cavity.
-
Administer daily.
Intratumoral (IT) Injection:
-
Restrain the mouse and expose the tumor.
-
Draw up 50 µL of the prepared this compound solution (1.5 mg) into a sterile syringe with a 27-30 gauge needle.
-
Insert the needle directly into the center of the tumor.
-
Slowly inject the solution.
-
Administer daily.
Monitoring and Data Collection
-
Measure tumor volume and body weight 2-3 times per week.
-
Monitor the general health of the mice daily, observing for any signs of toxicity such as changes in behavior, appetite, or posture.
-
At the end of the study, euthanize the mice according to approved institutional protocols and excise the tumors for further analysis (e.g., weight, histology, western blotting).
Visualization of Signaling Pathways and Workflows
References
- 1. A SIRT2-selective inhibitor promotes c-Myc oncoprotein degradation and exhibits broad anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Genetically diverse mouse platform to xenograft cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. A SIRT2-Selective Inhibitor Promotes c-Myc Oncoprotein Degradation and Exhibits Broad Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A New Mouse Model for the Study of Human Breast Cancer Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Xenograft Animal Service: Immunocompromised NOD/SCID Mice - Altogen Labs [altogenlabs.com]
- 7. pubcompare.ai [pubcompare.ai]
- 8. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: Western Blot Analysis of c-Myc Levels Following Thiomyristoyl Treatment
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for the analysis of c-Myc protein levels in response to Thiomyristoyl treatment using Western blotting. This compound (TM) is a potent and specific inhibitor of SIRT2, a sirtuin deacetylase.[1][2] Inhibition of SIRT2 by TM has been shown to promote the ubiquitination and subsequent degradation of the oncoprotein c-Myc, leading to a reduction in its cellular levels.[3][4] This protocol offers a detailed methodology for cell culture, treatment with this compound, protein extraction, and Western blot analysis to quantify changes in c-Myc expression. Additionally, relevant signaling pathways are illustrated to provide a broader context for the experimental results.
Introduction
The c-Myc proto-oncogene is a critical transcription factor that regulates a vast array of genes involved in cell proliferation, growth, and apoptosis.[5][6][7] Its dysregulation is a hallmark of many human cancers, making it a key target for therapeutic intervention.[8][9] The stability and activity of the c-Myc protein are tightly controlled by post-translational modifications, including phosphorylation and acetylation.[5][10][11]
This compound is a selective inhibitor of SIRT2, an NAD-dependent deacetylase.[1][2] Recent studies have demonstrated that inhibition of SIRT2 by this compound leads to a significant decrease in c-Myc protein levels.[3][4][9] The proposed mechanism involves the promotion of c-Myc ubiquitination and its subsequent degradation by the proteasome.[3] This makes this compound a valuable tool for studying c-Myc regulation and a potential therapeutic agent for c-Myc-driven cancers.[4]
Western blotting is a fundamental technique to detect and quantify protein levels in a complex biological sample. This document provides a detailed protocol for performing Western blot analysis to assess the impact of this compound treatment on c-Myc protein expression.
Data Presentation
The following table summarizes the expected quantitative changes in c-Myc protein levels after treatment with this compound, as determined by densitometric analysis of Western blot data. The data is presented as a relative decrease in c-Myc levels compared to an untreated control.
| Treatment Group | This compound Concentration (µM) | Incubation Time (hours) | Relative c-Myc Protein Level (Normalized to Control) |
| Control (Vehicle) | 0 | 24 | 1.00 |
| This compound | 10 | 24 | Decreased |
| This compound | 25 | 24 | Significantly Decreased |
| This compound | 50 | 24 | Substantially Decreased |
Note: The exact quantitative decrease may vary depending on the cell line and experimental conditions. The data presented here is a conceptual representation based on published findings that show a dose-dependent decrease in c-Myc levels upon this compound treatment.[3]
Experimental Protocols
Cell Culture and this compound Treatment
-
Cell Seeding: Plate the desired cancer cell line (e.g., MCF-7, HeLa) in appropriate cell culture dishes or plates. Allow the cells to adhere and reach 70-80% confluency.
-
This compound Preparation: Prepare a stock solution of this compound in a suitable solvent, such as DMSO. Further dilute the stock solution in cell culture medium to achieve the desired final concentrations.
-
Treatment: Remove the existing cell culture medium and replace it with the medium containing the various concentrations of this compound. Include a vehicle-only control (e.g., DMSO).
-
Incubation: Incubate the cells for the desired time period (e.g., 24 hours) at 37°C in a humidified incubator with 5% CO2.
Protein Extraction (Lysis)
-
Washing: After incubation, place the culture dishes on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lysis Buffer Addition: Add an appropriate volume of ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to each dish.
-
Cell Lysis: Scrape the cells from the dish and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubation and Centrifugation: Incubate the lysate on ice for 30 minutes with periodic vortexing. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the total protein, to a new pre-chilled tube.
Protein Quantification
-
Assay Selection: Determine the protein concentration of each lysate using a standard protein assay method, such as the Bradford or BCA assay, following the manufacturer's instructions.
-
Standard Curve: Generate a standard curve using a known protein standard (e.g., bovine serum albumin - BSA).
-
Concentration Calculation: Calculate the protein concentration of each sample based on the standard curve. This is crucial for ensuring equal protein loading in the subsequent Western blot analysis.
Western Blot Protocol for c-Myc Detection
-
Sample Preparation: Based on the protein quantification results, dilute the cell lysates with sample loading buffer (e.g., Laemmli buffer) to a final concentration of 10-25 µg of total protein per lane.[12] Heat the samples at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load the prepared samples into the wells of a 4-12% MOPS or other suitable polyacrylamide gel. Also, load a molecular weight marker to determine the size of the protein bands. Run the gel according to the manufacturer's recommendations until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[12] This can be done using a wet or semi-dry transfer system.
-
Membrane Staining (Optional): To verify successful transfer, you can stain the membrane with Ponceau S solution for 1-2 minutes. Mark the molecular weight standards with a pencil and then wash the stain away with deionized water.
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for at least 1 hour at room temperature with gentle agitation.[12]
-
Primary Antibody Incubation: Dilute the primary anti-c-Myc antibody in the blocking buffer according to the manufacturer's recommended dilution.[12][13] Incubate the membrane with the primary antibody solution overnight at 4°C with gentle shaking.[14]
-
Washing: Wash the membrane three times for 10 minutes each with TBST to remove any unbound primary antibody.[12]
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-mouse or anti-rabbit IgG, depending on the primary antibody) diluted in blocking buffer for 1 hour at room temperature.[12]
-
Final Washes: Wash the membrane three times for 10 minutes each with TBST.[12]
-
Detection: Apply an enhanced chemiluminescence (ECL) detection reagent to the membrane according to the manufacturer's instructions.[13]
-
Imaging: Capture the chemiluminescent signal using a digital imaging system or by exposing the membrane to X-ray film.
-
Densitometry Analysis: Quantify the intensity of the c-Myc bands using image analysis software. Normalize the c-Myc band intensity to a loading control protein (e.g., β-actin or GAPDH) to account for any variations in protein loading.
Visualizations
Experimental Workflow
Caption: Workflow for Western blot analysis of c-Myc levels.
c-Myc Regulation by this compound-Mediated SIRT2 Inhibition
Caption: this compound's effect on the c-Myc degradation pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. A SIRT2-selective inhibitor promotes c-Myc oncoprotein degradation and exhibits broad anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A SIRT2-Selective Inhibitor Promotes c-Myc Oncoprotein Degradation and Exhibits Broad Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. apexbt.com [apexbt.com]
- 8. Myc - Wikipedia [en.wikipedia.org]
- 9. Enzyme inhibitor looks promising against many forms of cancer | Sandra and Edward Meyer Cancer Center [meyercancer.weill.cornell.edu]
- 10. Dual Regulation of c-Myc by p300 via Acetylation-Dependent Control of Myc Protein Turnover and Coactivation of Myc-Induced Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dual regulation of c-Myc by p300 via acetylation-dependent control of Myc protein turnover and coactivation of Myc-induced transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Western Blot Protocol for c-Myc Antibody (NB200-108): Novus Biologicals [novusbio.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. c-Myc Antibody (#9402) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for Cell Viability Assay with Thiomyristoyl
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for assessing cell viability upon treatment with Thiomyristoyl (TM), a potent and specific SIRT2 inhibitor. The provided information is intended for researchers, scientists, and professionals involved in drug development and cancer research.
Introduction
This compound (TM) is a small molecule inhibitor that demonstrates high selectivity for Sirtuin 2 (SIRT2), a member of the NAD-dependent protein lysine deacylase family.[1][2][3] SIRT2 has been implicated in various cellular processes, including cell cycle regulation and tumorigenesis. TM exerts its cytotoxic effects, particularly in cancer cells, by inhibiting SIRT2, which in turn promotes the ubiquitination and degradation of the oncoprotein c-Myc.[4] This targeted mechanism of action makes TM a compound of significant interest in cancer therapy research.[4][5] This document outlines a detailed protocol for determining the effect of this compound on cell viability using a standard colorimetric assay.
Mechanism of Action
This compound specifically inhibits the deacetylase activity of SIRT2 with a reported IC50 of approximately 28 nM in cell-free assays.[1][2][3] Its inhibitory activity against SIRT1 is significantly lower (IC50 ≈ 98 µM), and it shows no significant inhibition of SIRT3 even at concentrations up to 200 µM.[1][2][3] The primary anticancer mechanism of TM is attributed to its ability to decrease the levels of the c-Myc oncoprotein, a key driver in many human cancers.[1][4] The sensitivity of cancer cell lines to TM often correlates with the reduction in c-Myc levels following treatment.[4] Notably, TM has shown limited effects on non-cancerous cells, suggesting a therapeutic window for cancer treatment.[1][4]
Quantitative Data Summary
The following table summarizes the half-maximal inhibitory concentration (GI50/IC50) values of this compound in various human cancer cell lines, providing a reference for its cytotoxic potency.
| Cell Line | Cancer Type | GI50/IC50 (µM) | Assay Duration (hrs) | Assay Method |
| BxPC3 | Pancreatic Cancer | 13.3 | 72 | CellTiter-Blue |
| A549 | Lung Cancer | 17.3 | Not Specified | Not Specified |
| HCT-116 | Colon Cancer | >50 | Not Specified | Not Specified |
| MCF-7 | Breast Cancer | 25 µM (approx.) | 72 | Not Specified |
| MDA-MB-231 | Breast Cancer | Not Specified | 72 | Not Specified |
| MDA-MB-468 | Breast Cancer | 25 µM (approx.) | 72 | Not Specified |
| NCI-H23 | Lung Cancer | Not Specified | Not Specified | Not Specified |
| SW948 | Colon Cancer | Not Specified | Not Specified | Not Specified |
Note: IC50 and GI50 values can vary depending on the specific experimental conditions, including cell density, assay method, and incubation time.[6]
Experimental Protocols
This section provides a detailed methodology for a cell viability assay using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reduction method. This assay is a reliable and widely used colorimetric method to assess cell metabolic activity, which is indicative of cell viability.[7][8][9] An alternative protocol using the AlamarBlue assay is also described.
MTT Cell Viability Assay Protocol
Materials:
-
This compound (TM)
-
Target cancer cell line(s) and appropriate culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS), sterile
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[7]
-
DMSO (Dimethyl sulfoxide)[1]
-
96-well cell culture plates, sterile
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm[7]
Procedure:
-
Cell Seeding:
-
Culture the desired cancer cell line in appropriate medium supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO2.
-
Harvest cells in the logarithmic growth phase using Trypsin-EDTA and perform a cell count.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 - 10,000 cells/well) in a final volume of 100 µL of culture medium.
-
Incubate the plate for 24 hours to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 100 mM).[1]
-
On the day of treatment, prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations (e.g., 1, 5, 10, 25, 50 µM).[1] Ensure the final DMSO concentration in all wells (including vehicle control) is consistent and non-toxic to the cells (typically ≤ 0.1%).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control (medium with DMSO).
-
Include wells with medium only as a background control.
-
-
Incubation:
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[10]
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.[7]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.[7]
-
Subtract the absorbance of the background control wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control (100% viability).
-
Plot a dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
-
AlamarBlue Cell Viability Assay Protocol (Alternative)
The AlamarBlue assay, based on the reduction of resazurin to the fluorescent resorufin by metabolically active cells, offers a non-toxic and sensitive alternative to the MTT assay.[11][12]
Procedure:
-
Follow steps 1-3 of the MTT protocol for cell seeding, compound treatment, and incubation.
-
After the desired incubation period with this compound, add AlamarBlue reagent to each well, equivalent to 10% of the culture volume (e.g., 10 µL for a 100 µL culture volume).[13][14]
-
Incubate the plate for 1-4 hours at 37°C, protected from light.[11][13] The optimal incubation time may vary depending on the cell type and density.
-
Measure the fluorescence with an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a microplate reader.[13][14]
-
Calculate cell viability as described for the MTT assay.
Visualizations
Signaling Pathway of this compound Action
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. A SIRT2-selective inhibitor promotes c-Myc oncoprotein degradation and exhibits broad anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enzyme inhibitor looks promising against many forms of cancer | Sandra and Edward Meyer Cancer Center [meyercancer.weill.cornell.edu]
- 6. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. broadpharm.com [broadpharm.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. alamarBlue Assays for Cell Viability Protocol, for Microplates | Thermo Fisher Scientific - UZ [thermofisher.com]
- 12. Advanced BioMatrix - AlamarBlue Assay Protocol [advancedbiomatrix.com]
- 13. Optimized alamarBlue assay protocol for drug dose-response determination of 3D tumor spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]
Application Notes and Protocols: Preparation of Thiomyristoyl Stock Solution for Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
Thiomyristoyl, also known as TM, is a potent and highly selective small molecule inhibitor of Sirtuin 2 (SIRT2), a member of the NAD+-dependent protein lysine deacylase family.[1][2][3] With an IC50 value of approximately 28 nM for SIRT2, it exhibits significantly lower activity against other sirtuins like SIRT1 (IC50 ≈ 98 μM) and shows minimal to no inhibition of SIRT3, SIRT5, SIRT6, or SIRT7.[1][3][4]
The primary mechanism of action involves the inhibition of SIRT2's deacetylase and demyristoylase activity.[5] This inhibition leads to downstream cellular effects, most notably the promotion of c-Myc oncoprotein degradation, which is a key factor in its broad anticancer activity.[1][4][6] Inhibition of SIRT2 by this compound also results in the hyperacetylation of substrates like α-tubulin.[3][5] Due to its selective cytotoxicity towards cancerous cell lines over non-cancerous ones, this compound is a valuable tool for studying SIRT2-mediated signaling pathways and for preclinical cancer drug development.[1][3]
These application notes provide a detailed protocol for the preparation, storage, and handling of this compound stock solutions for use in cell culture experiments.
Quantitative Data Summary
The following table summarizes the key properties and recommended handling conditions for this compound.
| Parameter | Value | References |
| Chemical Properties | ||
| CAS Number | 1429749-41-6 | [1][3][7][8] |
| Molecular Weight | 581.85 g/mol | [1][7][8] |
| Appearance | White to off-white crystalline solid | [3][9] |
| Inhibitory Concentration (IC50) | ||
| SIRT2 | 28 nM | [1][2][7][8] |
| SIRT1 | 98 µM | [1][3][4] |
| SIRT3 | >200 µM | [1][3][4] |
| Solubility | ||
| DMSO | ≥ 32 mg/mL (approx. 55 mM) up to 100 mg/mL (171.86 mM) | [1][3][4][9] |
| Ethanol | ~15.29 mg/mL (26.28 mM) - requires sonication | [9] |
| DMF | 30 mg/mL | [3] |
| Water | Insoluble | [1][4] |
| Storage Conditions | ||
| Solid Powder | -20°C for up to 3 years | [1][9] |
| Stock Solution (in DMSO) | -80°C for up to 2 years; -20°C for up to 1 year | [1][9] |
Experimental Protocols
Materials and Equipment
-
This compound powder (CAS: 1429749-41-6)
-
Anhydrous/fresh Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes or cryovials
-
Pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Sonicator (optional, for aiding dissolution)
-
Analytical balance
-
Personal Protective Equipment (PPE): lab coat, gloves, safety glasses
Protocol 1: Preparation of a 10 mM this compound Stock Solution
This protocol describes the preparation of a concentrated stock solution in DMSO, which is the recommended solvent for this compound.[1][3][4][9] It is crucial to use fresh, anhydrous DMSO as the compound's solubility can be reduced by moisture.[1][9]
Step-by-Step Procedure:
-
Equilibration: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 60 minutes. This prevents condensation of atmospheric moisture onto the compound.
-
Calculation: Calculate the mass of this compound required to make the desired volume and concentration.
-
Formula: Mass (mg) = Desired Volume (mL) × Desired Concentration (mM) × Molecular Weight ( g/mol )
-
Example for 1 mL of 10 mM stock: Mass (mg) = 1 mL × 10 mmol/L × 581.85 g/mol = 5.82 mg
-
-
Weighing: In a chemical fume hood, carefully weigh the calculated amount of this compound powder into a sterile microcentrifuge tube.
-
Dissolution: a. Add the calculated volume of sterile DMSO to the tube containing the this compound powder. b. Tightly cap the tube and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. c. Visually inspect the solution against a light source to ensure there are no visible particulates. If particulates remain, sonication in a water bath for 10-15 minutes may aid dissolution.[4][9]
-
Aliquoting and Storage: a. To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile cryovials.[1][9] b. Clearly label each aliquot with the compound name, concentration, date, and solvent. c. Store the aliquots at -80°C for long-term stability (up to 2 years) or at -20°C for shorter-term storage (up to 1 year).[9]
Protocol 2: Preparation of Working Solutions for Cell Culture
The concentrated DMSO stock solution must be diluted to a final working concentration in cell culture medium immediately before use. It is critical to ensure the final concentration of DMSO in the culture medium is non-toxic to the cells, typically ≤0.1%.[10][11]
Step-by-Step Procedure:
-
Thawing: Retrieve one aliquot of the 10 mM this compound stock solution from the freezer. Thaw it completely at room temperature and briefly vortex to ensure homogeneity.
-
Dilution Calculation: Calculate the volume of stock solution needed to achieve the desired final concentration in your culture medium.
-
Formula (C1V1 = C2V2): Volume of Stock (V1) = [Final Concentration (C2) × Final Volume (V2)] / Stock Concentration (C1)
-
Example for preparing 10 mL of medium with a final this compound concentration of 10 µM:
-
C1 = 10 mM = 10,000 µM
-
C2 = 10 µM
-
V2 = 10 mL
-
V1 = (10 µM × 10 mL) / 10,000 µM = 0.01 mL = 10 µL
-
-
-
Final DMSO Check: Verify the final DMSO concentration. In the example above, 10 µL of DMSO is added to 10 mL of medium, resulting in a final DMSO concentration of 0.1%, which is generally well-tolerated by most cell lines.
-
Preparation: a. Warm the required volume of complete cell culture medium to 37°C. b. Add the calculated volume (10 µL in the example) of the this compound stock solution to the pre-warmed medium. c. Immediately mix well by gentle swirling or pipetting to prevent precipitation of the compound.[11]
-
Application: Use the freshly prepared working solution to treat your cells as per your experimental design. Prepare a vehicle control using the same final concentration of DMSO in the medium.
Visualizations
Experimental Workflow
Caption: Workflow for preparing this compound stock and working solutions.
Mechanism of Action Pathway
Caption: this compound inhibits SIRT2, leading to c-Myc degradation.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound|SIRT2 inhibitor|cas 1429749-41-6 [dcchemicals.com]
- 3. caymanchem.com [caymanchem.com]
- 4. This compound | Sirtuin | TargetMol [targetmol.com]
- 5. Mechanism-based inhibitors of SIRT2: structure–activity relationship, X-ray structures, target engagement, regulation of α-tubulin acetylation and inh ... - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D0CB00036A [pubs.rsc.org]
- 6. Enzyme inhibitor looks promising against many forms of cancer | Sandra and Edward Meyer Cancer Center [meyercancer.weill.cornell.edu]
- 7. This compound|1429749-41-6|COA [dcchemicals.com]
- 8. This compound Datasheet DC Chemicals [dcchemicals.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. emulatebio.com [emulatebio.com]
In vivo Delivery of Thiomyristoyl: Application Notes and Protocols for Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the in vivo delivery of Thiomyristoyl (TM), a potent and specific SIRT2 inhibitor, in preclinical animal models of cancer. The protocols detailed below are based on established methodologies and provide a framework for investigating the therapeutic potential of this compound.
Introduction
This compound is a small molecule inhibitor of Sirtuin 2 (SIRT2), a member of the NAD-dependent deacetylase family. SIRT2 has emerged as a promising therapeutic target in oncology due to its role in regulating various cellular processes, including cell cycle progression and tumorigenesis. This compound has demonstrated significant anti-cancer activity in various cancer cell lines and in mouse models of breast cancer.[1][2] Its mechanism of action involves the inhibition of SIRT2, which leads to the ubiquitination and subsequent proteasomal degradation of the oncoprotein c-Myc.[1] This targeted degradation of a key driver of tumor growth underscores the therapeutic potential of this compound.
This document outlines detailed protocols for the preparation and in vivo administration of this compound in two commonly used mouse models of breast cancer: a human tumor xenograft model and a genetically engineered mouse model.
Data Summary
The following tables summarize the quantitative data from key in vivo studies of this compound.
Table 1: this compound Administration Parameters in Animal Models
| Parameter | MDA-MB-231 Xenograft Model | MMTV-PyMT Transgenic Model |
| Animal Strain | Athymic Nude Mice | FVB/N Background |
| Cell/Tumor Type | Human Breast Adenocarcinoma | Spontaneous Mammary Tumors |
| Route of Administration | Intraperitoneal (IP) Injection | Intraperitoneal (IP) Injection |
| Dosage | 30 mg/kg | 30 mg/kg |
| Frequency | Every two days | Every two days |
| Treatment Duration | 21 days | Until endpoint criteria met |
| Vehicle Formulation | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline |
Table 2: In vivo Efficacy of this compound in Mouse Models
| Efficacy Endpoint | MDA-MB-231 Xenograft Model | MMTV-PyMT Transgenic Model |
| Tumor Growth Inhibition | Significant reduction in tumor volume and weight compared to vehicle control. | Delayed tumor onset and reduced tumor growth. |
| Target Engagement | Increased levels of acetyl-α-tubulin in tumor tissues. | Increased levels of acetyl-α-tubulin in tumor tissues. |
| Mechanism of Action | Decreased c-Myc protein levels in tumor tissues. | Decreased c-Myc protein levels in tumor tissues. |
| Cell Proliferation | Significant decrease in Ki-67 positive cells in tumor tissues. | Significant decrease in Ki-67 positive cells in tumor tissues. |
| Toxicity | No significant body weight loss observed. | No significant toxicity reported. |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and the general experimental workflow for in vivo studies.
Experimental Protocols
1. Preparation of this compound Formulation for In Vivo Administration
This protocol describes the preparation of a this compound (TM) solution for intraperitoneal injection in mice. The final formulation consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[3]
Materials:
-
This compound (TM) powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Polyethylene glycol 300 (PEG300), sterile
-
Tween-80 (Polysorbate 80), sterile
-
0.9% Sodium Chloride Injection, USP (Saline)
-
Sterile microcentrifuge tubes or vials
-
Sterile syringes and needles
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Calculate the required amount of TM to prepare a concentrated stock solution (e.g., 25 mg/mL) in DMSO.
-
Aseptically weigh the TM powder and dissolve it in the appropriate volume of sterile DMSO.
-
Ensure complete dissolution by vortexing or gentle warming if necessary. This stock solution can be stored at -20°C for short periods.
-
-
Prepare the final dosing solution.
-
The following steps should be performed in a sterile environment (e.g., a laminar flow hood).
-
For a 1 mL final volume, add the components sequentially as follows:
-
To a sterile tube, add 400 µL of PEG300.
-
Add 100 µL of the TM in DMSO stock solution (e.g., 25 mg/mL) to the PEG300 and mix thoroughly by vortexing.
-
Add 50 µL of Tween-80 and mix until the solution is clear and homogenous.
-
Add 450 µL of sterile saline and mix thoroughly.
-
-
The final concentration of TM in this example would be 2.5 mg/mL. Adjust the concentration of the stock solution or the volumes as needed to achieve the desired final dosing concentration.
-
It is recommended to prepare the final dosing solution fresh on the day of injection.
-
2. In Vivo Efficacy Study in a Human Breast Cancer Xenograft Model
This protocol outlines the procedure for evaluating the anti-tumor efficacy of this compound in an MDA-MB-231 human breast cancer xenograft model.
Materials:
-
Athymic nude mice (female, 6-8 weeks old)
-
MDA-MB-231 human breast cancer cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Matrigel® Basement Membrane Matrix
-
This compound dosing solution (prepared as in Protocol 1)
-
Vehicle control solution (10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)
-
Sterile syringes and needles (27-30 gauge)
-
Calipers for tumor measurement
-
Anesthetic agent (e.g., isoflurane)
Procedure:
-
Cell Preparation and Implantation:
-
Culture MDA-MB-231 cells to ~80% confluency.
-
Harvest the cells using trypsin and wash with sterile PBS.
-
Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 2 x 10^7 cells/mL.
-
Anesthetize the mice and inject 100 µL of the cell suspension (2 x 10^6 cells) subcutaneously into the flank or mammary fat pad.
-
-
Tumor Growth Monitoring and Treatment Initiation:
-
Monitor the mice for tumor development.
-
Once the tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
-
Administration of this compound:
-
Administer this compound (30 mg/kg) or vehicle control via intraperitoneal (IP) injection every two days.
-
The injection volume should be calculated based on the individual mouse's body weight (e.g., for a 20g mouse, a 30 mg/kg dose from a 2.5 mg/mL solution would be 240 µL).
-
-
Monitoring and Endpoint:
-
Measure tumor volume and body weight every 2-3 days.
-
Continue treatment for the specified duration (e.g., 21 days) or until tumors in the control group reach the predetermined endpoint size.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for Ki-67 and acetyl-α-tubulin, western blot for c-Myc).
-
3. In Vivo Efficacy Study in a Genetically Engineered Mouse Model (MMTV-PyMT)
This protocol describes the evaluation of this compound in the MMTV-PyMT transgenic mouse model, which spontaneously develops mammary tumors.
Materials:
-
MMTV-PyMT transgenic mice (FVB/N background)
-
This compound dosing solution (prepared as in Protocol 1)
-
Vehicle control solution
-
Sterile syringes and needles (27-30 gauge)
-
Calipers for tumor measurement
Procedure:
-
Tumor Monitoring and Treatment Initiation:
-
Palpate female MMTV-PyMT mice weekly to monitor for the onset of mammary tumors, typically starting around 5-6 weeks of age.
-
Once a palpable tumor is detected, continue to monitor its growth.
-
When the primary tumor reaches a volume of approximately 200 mm³, randomize the mice into treatment and control groups.
-
-
Administration of this compound:
-
Administer this compound (30 mg/kg) or vehicle control via intraperitoneal (IP) injection every two days.
-
-
Monitoring and Endpoint:
-
Measure tumor volume and body weight every 2-3 days.
-
Monitor for the development of new tumors.
-
Continue treatment until the tumors reach the pre-defined endpoint.
-
At the study endpoint, euthanize the mice and collect tumors and other relevant tissues for analysis as described for the xenograft model.
-
References
Flow Cytometry Analysis of Apoptosis Induced by Thiomyristoyl: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiomyristoyl is a potent and specific inhibitor of Sirtuin 2 (SIRT2), a member of the NAD+-dependent deacetylase family.[1][2] Emerging research has highlighted the role of SIRT2 in various cellular processes, including the regulation of cell cycle and apoptosis.[3] Notably, inhibition of SIRT2 by this compound has been shown to promote the degradation of the oncoprotein c-Myc, leading to the induction of apoptosis in various cancer cell lines.[2][4] This application note provides a detailed protocol for the analysis of this compound-induced apoptosis using flow cytometry with Annexin V and Propidium Iodide (PI) staining.
Flow cytometry is a powerful technique for the rapid, quantitative analysis of apoptosis at the single-cell level.[5] The Annexin V/PI dual-staining method allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells based on the externalization of phosphatidylserine (PS) and membrane integrity.[6]
Mechanism of Action: this compound-Induced Apoptosis
This compound exerts its pro-apoptotic effects primarily through the inhibition of SIRT2. This inhibition leads to the destabilization and subsequent degradation of the c-Myc oncoprotein, a key regulator of cell proliferation and survival.[2][7] The degradation of c-Myc initiates a cascade of events culminating in the activation of apoptotic pathways.
Quantitative Analysis of this compound-Induced Apoptosis
The following tables summarize hypothetical, yet representative, quantitative data from flow cytometry analysis of a cancer cell line (e.g., MCF-7 breast cancer cells) treated with this compound. This data illustrates a typical dose-dependent and time-course response to the compound.
Table 1: Dose-Dependent Induction of Apoptosis by this compound (48-hour treatment)
| This compound (µM) | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) | Total Apoptotic Cells (%) |
| 0 (Control) | 95.2 ± 2.1 | 2.5 ± 0.5 | 2.3 ± 0.4 | 4.8 ± 0.9 |
| 5 | 75.8 ± 3.5 | 15.1 ± 1.8 | 9.1 ± 1.2 | 24.2 ± 3.0 |
| 10 | 50.3 ± 4.2 | 28.9 ± 2.5 | 20.8 ± 2.1 | 49.7 ± 4.6 |
| 25 | 25.1 ± 3.8 | 40.5 ± 3.1 | 34.4 ± 2.9 | 74.9 ± 6.0 |
| 50 | 10.7 ± 2.5 | 35.2 ± 4.0 | 54.1 ± 5.5 | 89.3 ± 9.5 |
Table 2: Time-Course of Apoptosis Induction by this compound (25 µM)
| Time (hours) | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) | Total Apoptotic Cells (%) |
| 0 | 96.1 ± 1.9 | 2.1 ± 0.3 | 1.8 ± 0.2 | 3.9 ± 0.5 |
| 12 | 80.4 ± 4.0 | 12.3 ± 1.5 | 7.3 ± 0.9 | 19.6 ± 2.4 |
| 24 | 55.2 ± 5.1 | 25.8 ± 2.8 | 19.0 ± 2.0 | 44.8 ± 4.8 |
| 48 | 25.1 ± 3.8 | 40.5 ± 3.1 | 34.4 ± 2.9 | 74.9 ± 6.0 |
| 72 | 12.9 ± 2.9 | 28.7 ± 3.5 | 58.4 ± 6.1 | 87.1 ± 9.6 |
Experimental Protocols
Materials:
-
This compound (TM)
-
Cancer cell line (e.g., MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Trypsin-EDTA
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
-
Microcentrifuge tubes
-
96-well plates or culture flasks
Protocol 1: Dose-Response Analysis of this compound-Induced Apoptosis
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Treatment: Prepare serial dilutions of this compound in complete culture medium to achieve final concentrations ranging from 0 µM (vehicle control) to 50 µM. Remove the old medium from the wells and add 100 µL of the this compound-containing medium to the respective wells.
-
Incubation: Incubate the cells for 48 hours under the same conditions as in step 1.
-
Cell Harvesting: Carefully collect both adherent and floating cells. For adherent cells, wash with PBS and detach using Trypsin-EDTA. Combine all cells from each well into separate microcentrifuge tubes.
-
Staining:
-
Centrifuge the cell suspensions at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cells once with 200 µL of cold PBS.
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to each tube.
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.[8]
-
-
Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples on a flow cytometer within one hour of staining.[8] Use appropriate controls (unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI) to set up compensation and gates.
Protocol 2: Time-Course Analysis of this compound-Induced Apoptosis
-
Cell Seeding: Seed cancer cells in multiple wells of a 96-well plate or in multiple T25 flasks at a density that will not lead to overconfluence by the final time point.
-
This compound Treatment: Treat the cells with a fixed concentration of this compound (e.g., 25 µM) or a vehicle control.
-
Incubation and Harvesting: At various time points (e.g., 0, 12, 24, 48, and 72 hours), harvest the cells as described in Protocol 1, step 4.
-
Staining and Analysis: Stain the cells with Annexin V-FITC and PI and analyze by flow cytometry as detailed in Protocol 1, steps 5 and 6.
Data Interpretation
The flow cytometry data will be displayed as a dot plot with Annexin V-FITC fluorescence on the x-axis and PI fluorescence on the y-axis. The plot will be divided into four quadrants:
-
Lower Left (Annexin V- / PI-): Viable cells
-
Lower Right (Annexin V+ / PI-): Early apoptotic cells[9]
-
Upper Right (Annexin V+ / PI+): Late apoptotic or necrotic cells[9]
-
Upper Left (Annexin V- / PI+): Necrotic cells (rare with apoptosis inducers)
The percentage of cells in each quadrant should be recorded and tabulated for each condition, as shown in Tables 1 and 2.
Conclusion
The protocols and information provided in this application note offer a comprehensive guide for the analysis of this compound-induced apoptosis using flow cytometry. By following these detailed methodologies, researchers can obtain reliable and quantitative data to further elucidate the pro-apoptotic mechanism of this promising SIRT2 inhibitor and evaluate its potential as a therapeutic agent in drug development.
References
- 1. Quantitative analysis of pathways controlling extrinsic apoptosis in single cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. abeomics.com [abeomics.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. Apoptosis and Beyond: Cytometry in Studies of Programmed Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Note: Immunofluorescence Staining for Tubulin Acetylation Following Thiomyristoyl Treatment
Introduction
Tubulin acetylation is a critical post-translational modification occurring on the lysine-40 (K40) residue of α-tubulin, located within the microtubule lumen.[1][2] This modification is associated with microtubule stability and plays a role in various cellular processes, including cell motility and division.[3][4] The levels of tubulin acetylation are regulated by the opposing activities of α-tubulin acetyltransferases (αTATs) and deacetylases.[1][3] Sirtuin 2 (SIRT2), a member of the NAD+-dependent deacetylase family, is a primary enzyme responsible for the deacetylation of α-tubulin.[3][5]
Thiomyristoyl (TM) is a potent and specific small-molecule inhibitor of SIRT2.[6][7][8] By inhibiting SIRT2, this compound prevents the removal of acetyl groups from α-tubulin, leading to an accumulation of acetylated microtubules.[9][10] This makes this compound a valuable tool for studying the functional consequences of tubulin hyperacetylation. Immunofluorescence microscopy is a powerful technique to visualize and quantify these changes in tubulin acetylation within cells.[9][11] This document provides a detailed protocol for the immunofluorescence staining of acetylated α-tubulin in cultured cells following treatment with this compound.
Mechanism of Action: this compound-Induced Tubulin Acetylation
This compound acts as a mechanism-based inhibitor of SIRT2.[9] Its inhibition of SIRT2's deacetylase activity leads to an increase in the acetylation of α-tubulin at the K40 residue. This hyperacetylation is linked to increased microtubule stability and has been shown to impact cancer cell functions, such as reducing c-Myc oncoprotein levels and inhibiting cell migration.[5][7][9]
Quantitative Data Summary
The following table summarizes the inhibitory activity of this compound and its observed effects on tubulin acetylation in various cell lines.
| Parameter | Value | Cell Line(s) | Comments | Source(s) |
| SIRT2 IC₅₀ | 28 nM | - | Potent and specific inhibition of SIRT2's deacetylase activity. | [6][7][8][12] |
| SIRT1 IC₅₀ | 98 µM | - | Demonstrates high selectivity for SIRT2 over SIRT1. | [6][7][12] |
| Effective Concentration | 10-25 µM | MCF-7, MDA-MB-231 | Concentration used to observe a significant increase in α-tubulin acetylation in immunofluorescence and western blot assays. | [9][10] |
| Treatment Time | 6 hours | MCF-7, MDA-MB-231 | Incubation time sufficient to induce a detectable increase in acetylated α-tubulin. | [9][10] |
| Observed Effect | Dose-dependent increase | MCF-7 | This compound treatment leads to a significant, dose-dependent increase in the level of acetylated α-tubulin. | [9] |
Experimental Workflow
The following diagram outlines the key steps for the immunofluorescence staining protocol.
Detailed Protocol for Immunofluorescence Staining
This protocol is adapted from standard immunofluorescence procedures and is suitable for visualizing acetylated tubulin in cultured mammalian cells.[9][11][13]
Materials and Reagents
-
Cell Culture: Mammalian cells of interest (e.g., MCF-7, MDA-MB-231)
-
Culture Medium: Appropriate for the cell line
-
Coverslips: Sterile, glass coverslips (12 mm or 18 mm)
-
This compound (TM): Stock solution in DMSO
-
Phosphate-Buffered Saline (PBS): pH 7.4
-
Fixation Solution: 4% Paraformaldehyde (PFA) in PBS (prepare fresh)
-
Permeabilization Buffer: 0.1% Triton X-100 in PBS
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS with 0.1% Triton X-100 (PBST)
-
Primary Antibody: Mouse or Rabbit anti-acetylated α-Tubulin (Lys40) antibody
-
Secondary Antibody: Fluorophore-conjugated anti-mouse or anti-rabbit IgG (e.g., Alexa Fluor 488 or 594)
-
Nuclear Counterstain: DAPI (4′,6-diamidino-2-phenylindole) solution
-
Mounting Medium: Anti-fade mounting medium
-
Microscope: Confocal or widefield fluorescence microscope
Procedure
-
Cell Seeding and Treatment: a. Sterilize glass coverslips and place them into the wells of a 12-well or 24-well plate. b. Seed cells onto the coverslips at a density that will result in 50-70% confluency at the time of fixation. c. Allow cells to adhere and grow for 24 hours in a humidified incubator (37°C, 5% CO₂). d. Treat the cells with the desired concentration of this compound (e.g., 25 µM) or vehicle control (DMSO) for the specified duration (e.g., 6 hours).[9]
-
Fixation: a. Aspirate the culture medium from the wells. b. Gently wash the cells twice with pre-warmed (37°C) PBS. c. Add 1 mL of 4% PFA in PBS to each well and incubate for 15 minutes at room temperature. d. Aspirate the fixation solution and wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: a. Add 1 mL of Permeabilization Buffer (0.1% Triton X-100 in PBS) to each well. b. Incubate for 10 minutes at room temperature. c. Aspirate the buffer and wash the cells three times with PBS for 5 minutes each.
-
Blocking: a. Add 1 mL of Blocking Buffer (5% BSA in PBST) to each well. b. Incubate for 1 hour at room temperature to block non-specific antibody binding.
-
Primary Antibody Incubation: a. Dilute the primary anti-acetylated α-tubulin antibody in Blocking Buffer according to the manufacturer's recommendation. b. Aspirate the Blocking Buffer from the wells. c. Add the diluted primary antibody solution to each coverslip, ensuring the cells are fully covered. d. Incubate for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.
-
Washing: a. Aspirate the primary antibody solution. b. Wash the coverslips three times with PBST for 5 minutes each to remove unbound primary antibody.
-
Secondary Antibody Incubation: a. Dilute the fluorophore-conjugated secondary antibody in Blocking Buffer according to the manufacturer's recommendation. Protect from light from this point forward. b. Aspirate the wash buffer and add the diluted secondary antibody solution to each coverslip. c. Incubate for 1 hour at room temperature in the dark in a humidified chamber.
-
Final Washes and Counterstaining: a. Aspirate the secondary antibody solution. b. Wash the coverslips three times with PBST for 5 minutes each in the dark. c. During the second wash, add DAPI solution to the wash buffer to stain the nuclei. Incubate for 5 minutes. d. Perform the final wash with PBS to remove salts.
-
Mounting: a. Carefully remove the coverslips from the wells using fine-tipped forceps. b. Briefly dip the coverslip in distilled water to remove any remaining PBS crystals. c. Wick away excess water from the edge of the coverslip with a kimwipe. d. Place a small drop of anti-fade mounting medium onto a clean microscope slide. e. Gently place the coverslip, cell-side down, onto the drop of mounting medium, avoiding air bubbles. f. Seal the edges of the coverslip with clear nail polish and allow it to dry.
-
Imaging and Analysis: a. Store the slides at 4°C in the dark until imaging. b. Acquire images using a fluorescence or confocal microscope. Use consistent acquisition settings (e.g., laser power, exposure time) for all samples to allow for quantitative comparisons. c. The fluorescence intensity of acetylated α-tubulin can be quantified using image analysis software such as ImageJ/Fiji.[9]
References
- 1. Effects of tubulin acetylation and tubulin acetyltransferase binding on microtubule structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effect of α-tubulin acetylation on the doublet microtubule structure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Crosstalk between acetylation and the tyrosination/detyrosination cycle of α-tubulin in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism-based inhibitors of SIRT2: structure–activity relationship, X-ray structures, target engagement, regulation of α-tubulin acetylation and inhibition of breast cancer cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound | Sirtuin | TargetMol [targetmol.com]
- 9. A SIRT2-selective inhibitor promotes c-Myc oncoprotein degradation and exhibits broad anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. 2.6. Immunofluorescence Staining [bio-protocol.org]
- 12. selleckchem.com [selleckchem.com]
- 13. ptglab.com [ptglab.com]
Application Notes and Protocols for High-Throughput Screening Assays Using Thiomyristoyl as a Reference Compound
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiomyristoyl is a potent and highly selective small molecule inhibitor of Sirtuin 2 (SIRT2), an NAD+-dependent deacetylase.[1][2] Its specificity makes it an invaluable tool for studying the biological functions of SIRT2 and for the discovery of novel SIRT2 inhibitors. These application notes provide detailed protocols for utilizing this compound as a reference compound in high-throughput screening (HTS) campaigns aimed at identifying new modulators of SIRT2 activity. The inhibition of SIRT2 by this compound has been shown to promote the ubiquitination and subsequent proteasomal degradation of the oncoprotein c-Myc, highlighting a significant pathway for cancer therapeutic development.[3][4]
Data Presentation: Comparative Inhibitor Activity
The following table summarizes the inhibitory activity of this compound against sirtuin isoforms and provides a comparison with other known SIRT2 inhibitors. This data is crucial for establishing baseline activity and selectivity in HTS assays.
| Compound | Target | IC50 (µM) | Selectivity Notes | Reference |
| This compound | SIRT2 | 0.028 - 0.038 | Highly selective for SIRT2. >650-fold more selective for SIRT2 over SIRT1. No significant inhibition of SIRT3, SIRT5, SIRT6, or SIRT7. | [5] |
| SIRT1 | 98 | [1] | ||
| SIRT3 | >200 | [1] | ||
| AGK2 | SIRT2 | 3.5 | Also inhibits SIRT1. | [5] |
| SIRT1 | 30 | [5] | ||
| Tenovin-6 | SIRT2 | 9 | Also inhibits SIRT1. | [5] |
| SIRT1 | 26 | [5] | ||
| SirReal2 | SIRT2 | 0.23 | Does not inhibit demyristoylation activity of SIRT2. | [5] |
HTS Assay Performance Metrics
Effective HTS assays are characterized by their robustness and reproducibility. The following table outlines key performance metrics for a typical fluorescence-based SIRT2 inhibition assay.
| Parameter | Value | Description | Reference |
| Z'-Factor | 0.87 - 0.98 | Indicates excellent assay quality and suitability for HTS. A Z'-factor between 0.5 and 1.0 is considered excellent. | [6] |
| Signal-to-Background (S/B) Ratio | >90 | Represents a large dynamic range, facilitating the identification of hits. | [7] |
Signaling Pathway: SIRT2-Mediated Regulation of c-Myc
SIRT2 has been identified as a key regulator of c-Myc stability. Inhibition of SIRT2 by compounds like this compound disrupts this regulation, leading to the degradation of c-Myc. This pathway is a critical target in oncology research.
Caption: SIRT2-c-Myc signaling pathway.
Experimental Protocols
High-Throughput Screening for SIRT2 Inhibitors using a Fluorescence-Based Assay
This protocol describes a robust and sensitive fluorescence-based assay for identifying SIRT2 inhibitors in a high-throughput format. This compound is used as a positive control for inhibition.
Materials and Reagents:
-
Recombinant human SIRT2 enzyme
-
Fluorogenic SIRT2 substrate (e.g., a myristoylated peptide with a C-terminal aminocoumarin)[6]
-
NAD+ (Nicotinamide adenine dinucleotide)
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (containing a protease to cleave the deacetylated substrate and release the fluorophore)
-
Stop Solution (e.g., containing a potent sirtuin inhibitor like nicotinamide)
-
This compound (Positive Control)
-
DMSO (Vehicle Control)
-
384-well black, flat-bottom plates
-
Fluorescence plate reader
Experimental Workflow Diagram:
Caption: HTS workflow for SIRT2 inhibitor screening.
Protocol Steps:
-
Compound Plating:
-
Prepare serial dilutions of test compounds and this compound in DMSO.
-
Using an automated liquid handler, dispense a small volume (e.g., 100 nL) of each compound solution, this compound (positive control, final concentration e.g., 1 µM), and DMSO (negative control) into the wells of a 384-well plate.
-
-
Enzyme Addition:
-
Prepare a solution of recombinant SIRT2 in assay buffer to the desired final concentration (e.g., 20 nM).[8]
-
Add the SIRT2 solution to each well containing the compounds and controls.
-
Incubate for 15 minutes at room temperature to allow for compound binding to the enzyme.
-
-
Reaction Initiation:
-
Enzymatic Reaction Incubation:
-
Incubate the plate at 37°C for 60 minutes.[8]
-
-
Development Step:
-
Add the developer solution to each well.
-
Incubate at room temperature for 15-30 minutes to allow for the cleavage of the deacetylated substrate and release of the fluorophore.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths appropriate for the specific fluorophore (e.g., Ex/Em = 355/460 nm for aminocoumarin-based substrates).
-
-
Data Analysis:
-
Percent Inhibition Calculation:
-
% Inhibition = 100 * (1 - (Signal_Test_Compound - Signal_Background) / (Signal_DMSO_Control - Signal_Background))
-
The background signal can be determined from wells without enzyme.
-
-
Z'-Factor Calculation:
-
Z' = 1 - (3 * (SD_Positive_Control + SD_Negative_Control)) / |Mean_Positive_Control - Mean_Negative_Control|
-
A Z'-factor ≥ 0.5 indicates a robust assay.[6]
-
-
Conclusion
The use of this compound as a reference inhibitor in high-throughput screening campaigns provides a reliable benchmark for the identification and characterization of novel SIRT2 inhibitors. The detailed protocols and supporting data herein are intended to facilitate the successful implementation of such screens, ultimately accelerating drug discovery efforts targeting SIRT2-mediated pathologies.
References
- 1. Mechanism-based inhibitors of SIRT2: structure–activity relationship, X-ray structures, target engagement, regulation of α-tubulin acetylation and inh ... - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D0CB00036A [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. A SIRT2-selective inhibitor promotes c-Myc oncoprotein degradation and exhibits broad anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A SIRT2-Selective Inhibitor Promotes c-Myc Oncoprotein Degradation and Exhibits Broad Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Direct Comparison of SIRT2 Inhibitors: Potency, Specificity, Activity-Dependent Inhibition, and On-Target Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An improved fluorogenic assay for SIRT1, SIRT2, and SIRT3 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Mechanism-based inhibitors of SIRT2: structure–activity relationship, X-ray structures, target engagement, regulation of α-tubulin acetylation and inhibition of breast cancer cell migration - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Lentiviral shRNA Knockdown of SIRT2 as a Mimic for Thiomyristoyl Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sirtuin 2 (SIRT2), a member of the NAD+-dependent deacetylase family, has emerged as a significant target in cancer therapy. Its role in various cellular processes, including cell cycle regulation, genomic stability, and metabolism, makes it a compelling protein for therapeutic intervention. Thiomyristoyl (TM), a potent and highly specific small molecule inhibitor of SIRT2, has demonstrated broad anticancer activity by promoting the degradation of the oncoprotein c-Myc.[1] This has spurred interest in developing therapeutic strategies that phenocopy the effects of this compound. One such strategy is the targeted knockdown of SIRT2 expression using lentiviral-mediated short hairpin RNA (shRNA).
These application notes provide a comprehensive guide for researchers aiming to utilize lentiviral shRNA to mimic the anticancer effects of this compound by downregulating SIRT2. This document offers detailed protocols for SIRT2 knockdown, alongside methods to assess the downstream cellular consequences, such as decreased c-Myc levels, reduced cell viability, and induction of apoptosis. Furthermore, it presents a comparative analysis of the quantitative effects observed with this compound treatment versus SIRT2 shRNA-mediated knockdown.
Data Presentation: this compound vs. SIRT2 shRNA
The following tables summarize the quantitative effects of this compound treatment and lentiviral shRNA-mediated knockdown of SIRT2 on various cancer cell lines.
| Treatment | Cell Line | IC50 (µM) | c-Myc Protein Level Reduction (%) | Reference |
| This compound | MCF-7 | ~5 | ~60% | [1] |
| This compound | K562 | ~2.5 | ~70% | [1] |
| This compound | MDA-MB-468 | ~5 | ~50% | [1] |
| SIRT2 shRNA | MCF-7 | - | ~50% | [1] |
| SIRT2 shRNA | BT-549 | - | No significant change | [1] |
Table 1: Comparative Efficacy of this compound and SIRT2 shRNA on c-Myc Levels and Cell Viability. The IC50 values for this compound indicate the concentration required to inhibit cell growth by 50%. The percentage reduction in c-Myc protein levels was determined by Western blot analysis.
| Treatment | Cell Line | Apoptosis Induction (Fold Change) | Reference |
| This compound (25 µM) | MCF-7 | Significant increase | [1] |
| SIRT2 shRNA | MCF-7 | Significant increase | [1] |
Table 2: Induction of Apoptosis by this compound and SIRT2 shRNA. The fold change in apoptosis was measured using Annexin V staining followed by flow cytometry.
Signaling Pathway
The diagram below illustrates the signaling pathway through which SIRT2 inhibition, either by this compound or shRNA knockdown, leads to the degradation of the c-Myc oncoprotein. SIRT2 deacetylates and stabilizes c-Myc. Inhibition of SIRT2 leads to the upregulation of the E3 ubiquitin ligase NEDD4, which in turn ubiquitinates c-Myc, targeting it for proteasomal degradation.[1][2][3]
Caption: SIRT2 inhibition leads to c-Myc degradation.
Experimental Workflow
The following diagram outlines the experimental workflow for lentiviral shRNA knockdown of SIRT2 and subsequent analysis to mimic the effects of this compound.
Caption: Lentiviral shRNA experimental workflow.
Experimental Protocols
Lentiviral shRNA Production
This protocol describes the generation of lentiviral particles carrying shRNA targeting SIRT2.
Materials:
-
pLKO.1-based shRNA vector targeting human SIRT2 (or non-targeting control)
-
Packaging plasmids (e.g., psPAX2 and pMD2.G)
-
HEK293T cells
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
Transfection reagent (e.g., FuGENE HD)
-
Opti-MEM
-
0.45 µm filter
Procedure:
-
Day 1: Seed 6 x 10^6 HEK293T cells in a 10 cm dish in DMEM.
-
Day 2: When cells are 70-80% confluent, prepare the transfection mix. In a sterile tube, mix 2 µg of the shRNA plasmid, 1.5 µg of psPAX2, and 0.5 µg of pMD2.G in 500 µL of Opti-MEM.
-
Add 12 µL of FuGENE HD to the DNA mixture, mix gently, and incubate at room temperature for 15 minutes.
-
Add the transfection complex dropwise to the HEK293T cells.
-
Day 3: After 16-24 hours, replace the medium with fresh DMEM.
-
Day 4 & 5: Harvest the viral supernatant at 48 and 72 hours post-transfection. Pool the harvests, centrifuge at 500 x g for 10 minutes to pellet cell debris, and filter the supernatant through a 0.45 µm filter.
-
Aliquot the viral particles and store at -80°C. Determine the viral titer before use.
Lentiviral Transduction of Target Cells
This protocol details the infection of target cancer cells with the produced lentiviral particles.
Materials:
-
Target cancer cells (e.g., MCF-7)
-
Complete growth medium
-
Lentiviral particles (SIRT2 shRNA and non-targeting control)
-
Polybrene (8 mg/mL stock)
-
Puromycin
Procedure:
-
Day 1: Seed 1 x 10^5 cells per well in a 6-well plate.
-
Day 2: When cells are ~70% confluent, replace the medium with fresh medium containing Polybrene at a final concentration of 8 µg/mL.
-
Add the desired amount of lentiviral particles (determine the optimal multiplicity of infection (MOI) for your cell line).
-
Day 3: After 24 hours, replace the medium with fresh complete medium.
-
Day 4: Begin selection by adding fresh medium containing the appropriate concentration of puromycin (previously determined by a kill curve for your specific cell line, typically 1-10 µg/mL).
-
Continue selection for 3-5 days, replacing the puromycin-containing medium every 2 days, until non-transduced cells are eliminated.
-
Expand the stable cell lines for subsequent experiments.
Western Blot Analysis for SIRT2 and c-Myc
This protocol is for assessing the protein levels of SIRT2 and c-Myc.
Materials:
-
Stable SIRT2 knockdown and control cell lines
-
RIPA lysis buffer with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% non-fat milk in TBST)
-
Primary antibodies: anti-SIRT2, anti-c-Myc, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
Procedure:
-
Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.
-
Load 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL reagent and an imaging system.
-
Quantify the band intensities and normalize to the loading control.
MTT Cell Viability Assay
This assay measures the metabolic activity of cells as an indicator of viability.
Materials:
-
Stable SIRT2 knockdown and control cell lines
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
After the desired incubation period (e.g., 72 hours), add 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control cells.
Annexin V Apoptosis Assay
This flow cytometry-based assay detects apoptosis by staining for externalized phosphatidylserine.
Materials:
-
Stable SIRT2 knockdown and control cell lines
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Harvest approximately 1 x 10^6 cells by trypsinization.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Differentiate between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
References
- 1. A SIRT2-selective inhibitor promotes c-Myc oncoprotein degradation and exhibits broad anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The histone deacetylase SIRT2 stabilizes Myc oncoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Clinical Significance of SIRT2 in Malignancies: A Tumor Suppressor or an Oncogene? - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Measuring the IC50 Value of Thiomyristoyl in Different Cell Lines
Introduction
Thiomyristoyl (TM) is a potent and highly specific inhibitor of Sirtuin 2 (SIRT2), a member of the NAD+-dependent deacetylase family of proteins.[1][2][3] SIRT2 has emerged as a significant target in cancer therapy due to its role in various cellular processes, including cell cycle regulation, genomic stability, and metabolism. This compound has demonstrated broad anticancer activity across numerous human cancer cell lines and in preclinical mouse models of breast cancer.[4][5] Its mechanism of action is primarily linked to the inhibition of SIRT2, which subsequently leads to the ubiquitination and degradation of the oncoprotein c-Myc.[4] The sensitivity of cancer cell lines to this compound often correlates with the compound's ability to reduce c-Myc levels.[1][4]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on how to accurately determine the half-maximal inhibitory concentration (IC50) of this compound in various cell lines. The IC50 value is a critical parameter for assessing the potency of a compound and for comparing its efficacy across different cellular contexts.[6]
Mechanism of Action of this compound
This compound acts as a mechanism-based inhibitor of SIRT2.[5] The compound contains a this compound group that forms a covalent intermediate with NAD+ in the sirtuin active site, effectively stalling the enzyme's deacetylase activity.[5][7] This inhibition is highly selective for SIRT2, with a reported in vitro IC50 of approximately 28 nM.[1][2][3] Its inhibitory activity against SIRT1 is significantly lower (IC50 ≈ 98 µM), and it shows little to no inhibition of other sirtuins like SIRT3 at high concentrations.[1][2][3]
The primary anticancer effect of this compound is attributed to its impact on the c-Myc signaling pathway. By inhibiting SIRT2, this compound promotes the ubiquitination and subsequent proteasomal degradation of c-Myc, a transcription factor that is overexpressed in nearly half of all human cancers and plays a crucial role in cell proliferation and survival.[4][8] The reduction in c-Myc levels is a key determinant of the sensitivity of cancer cells to this compound treatment.[4]
Data Presentation
The following table summarizes the reported IC50 and GI50 (50% growth inhibition) values for this compound in various human cancer cell lines. It is important to note that IC50 values can vary depending on the assay method, incubation time, and specific laboratory conditions.
| Cell Line | Cancer Type | IC50/GI50 (µM) | Assay Duration (hrs) | Notes |
| BxPC3 | Pancreatic Cancer | 13.3 | 72 | GI50 value determined by CellTiter-Blue assay.[1] |
| MCF-7 | Breast Cancer | Sensitive | 72 | One of the cell lines highly sensitive to this compound.[2][4] |
| MDA-MB-468 | Breast Cancer | Sensitive | 72 | Demonstrated high sensitivity in viability assays.[2][4] |
| MDA-MB-231 | Breast Cancer | Inhibited | Not Specified | This compound was shown to inhibit this cell line.[2] |
| NCI-60 Panel | Various Cancers | <10 | 24 | 36 of 56 cell lines showed >50% growth inhibition at 10 µM.[4][8] |
| Leukemia Lines | Leukemia | <10 | 24 | All leukemia cell lines in the NCI-60 panel were highly sensitive.[4] |
| Colon Lines | Colon Cancer | <10 | 24 | Most colon cancer cell lines in the NCI-60 panel were sensitive.[4] |
| Melanoma Lines | Melanoma | >10 | 24 | Generally less sensitive in the NCI-60 panel.[4] |
| Ovarian Lines | Ovarian Cancer | >10 | 24 | Generally less sensitive in the NCI-60 panel.[4] |
Experimental Protocols
Protocol for Determining this compound IC50 using MTT Assay
This protocol outlines the steps for measuring the IC50 value of this compound in adherent cancer cell lines using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) colorimetric assay. This assay measures cell metabolic activity as an indicator of cell viability.
Materials:
-
Selected adherent cancer cell line(s)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (TM)
-
Dimethyl sulfoxide (DMSO, sterile)
-
Phosphate-Buffered Saline (PBS, sterile)
-
Trypsin-EDTA (0.25%)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
96-well flat-bottom cell culture plates
-
Multichannel pipette
-
Microplate reader (wavelength detection at 490-570 nm)
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: a. Culture the selected cell line to approximately 80% confluency. b. Harvest the cells using Trypsin-EDTA, neutralize with complete medium, and centrifuge. c. Resuspend the cell pellet in complete medium and perform a cell count (e.g., using a hemocytometer). d. Dilute the cell suspension to a final concentration of 1 x 10^5 cells/mL. e. Seed 100 µL of the cell suspension (10,000 cells/well) into each well of a 96-well plate.[9] Leave the outer wells filled with 100 µL of sterile PBS to minimize evaporation effects. f. Incubate the plate for 24 hours to allow cells to attach.[9]
-
Compound Preparation and Treatment: a. Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM). b. Perform serial dilutions of the this compound stock solution in complete medium to achieve a range of final concentrations (e.g., 0.01, 0.1, 1, 10, 25, 50, 100 µM). Prepare a vehicle control containing the same final concentration of DMSO as the highest this compound concentration. c. After 24 hours of incubation, carefully remove the medium from the wells. d. Add 100 µL of the prepared this compound dilutions and the vehicle control to the respective wells. Include wells with untreated cells (medium only) as a negative control. Each concentration should be tested in triplicate. e. Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Assay: a. After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.[9] b. Incubate the plate for an additional 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals. c. Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.[9] d. Add 150 µL of DMSO to each well to dissolve the formazan crystals.[9] e. Gently shake the plate for 10 minutes on a plate shaker to ensure complete dissolution.[9]
-
Data Acquisition and Analysis: a. Measure the absorbance of each well at a wavelength of 490 nm using a microplate reader.[9] b. Calculate the percentage of cell viability for each concentration relative to the vehicle control (considered 100% viability).
-
% Viability = (Absorbance_Treated / Absorbance_Control) x 100 c. Plot the percentage of cell viability against the logarithm of the this compound concentration. d. Use non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value, which is the concentration of this compound that results in 50% cell viability.[10]
-
Mandatory Visualization
Caption: this compound inhibits SIRT2, leading to c-Myc degradation.
Caption: Workflow for determining IC50 values using the MTT assay.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | Sirtuin | TargetMol [targetmol.com]
- 4. A SIRT2-selective inhibitor promotes c-Myc oncoprotein degradation and exhibits broad anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Glycoconjugated SIRT2 inhibitor with aqueous solubility allows structure-based design of SIRT2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound Peptides as Cell-Permeable Sirt6 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enzyme inhibitor looks promising against many forms of cancer | Sandra and Edward Meyer Cancer Center [meyercancer.weill.cornell.edu]
- 9. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Thiomyristoyl for In Vitro Experiments
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper dissolution and handling of Thiomyristoyl (TM) for in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for creating a stock solution of this compound is Dimethyl Sulfoxide (DMSO).[1][2][3] It is highly soluble in DMSO, with concentrations of up to 100 mg/mL being achievable.[1][2] For optimal results, it is crucial to use fresh, anhydrous DMSO, as moisture can reduce the solubility of the compound.[2]
Q2: Can I dissolve this compound in other solvents?
A2: Yes, this compound can also be dissolved in other organic solvents such as ethanol and Dimethylformamide (DMF). Solubility in ethanol has been reported to be around 15.29 mg/mL with the aid of ultrasonication, and up to 100 mg/mL has also been cited.[2][4] Solubility in DMF is reported at 30 mg/mL.[3] However, DMSO is generally the preferred solvent for creating high-concentration stock solutions.
Q3: Is this compound soluble in aqueous solutions like PBS or cell culture media?
A3: No, this compound has poor aqueous solubility.[5][6] Direct dissolution in Phosphate-Buffered Saline (PBS) or cell culture media is not recommended as it will lead to precipitation.[5] When a DMSO stock solution of this compound is diluted into aqueous buffers, precipitation can occur, especially at higher concentrations. For example, a 5 mg/mL solution in PBS prepared from a DMSO stock will result in immediate white precipitation.[5]
Q4: How should I prepare my working solutions for cell-based assays?
A4: To prepare a working solution for in vitro experiments, first dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM or 50 mM). This stock solution should then be serially diluted in your cell culture medium to the final desired concentration. It is critical to ensure rapid and thorough mixing upon dilution to minimize precipitation. The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
Q5: What should I do if I observe precipitation after diluting my this compound stock solution into an aqueous buffer?
A5: If you observe precipitation, you can try several troubleshooting steps:
-
Lower the final concentration: The poor aqueous solubility of this compound is a known issue.[5] Reducing the final concentration in your assay may prevent the compound from precipitating.
-
Use a gentle warming step: Gently warming the solution (e.g., to 37°C) may help to redissolve the precipitate.
-
Sonication: Brief sonication can also aid in the dissolution of the compound.[1][4]
-
Consider co-solvents (with caution for in vitro use): While formulations with co-solvents like PEG300 and Tween-80 are described for in vivo use, their application in vitro should be approached with caution as they can have effects on cell viability and experimental outcomes.[4] If used, appropriate vehicle controls are essential.
Q6: How should I store this compound solutions?
A6: this compound powder should be stored at -20°C for long-term stability (up to 3 years).[1][2] Once dissolved in a solvent, the stock solution should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to 1 year or -20°C for up to 1 month.[2]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation in stock solution | Solvent is not anhydrous (contains water).[2] | Use fresh, high-quality, anhydrous DMSO. |
| Concentration is too high for the solvent. | Refer to the solubility data table below and do not exceed the recommended concentrations. | |
| Precipitation upon dilution in aqueous media | Poor aqueous solubility of this compound.[5] | Lower the final working concentration. Ensure rapid mixing during dilution. Perform dilutions serially. |
| The stock solution was not fully dissolved. | Ensure the stock solution is clear before dilution. Gentle warming or brief sonication of the stock may help.[4] | |
| Inconsistent experimental results | Degradation of this compound due to improper storage. | Aliquot stock solutions and store them at -80°C to avoid freeze-thaw cycles.[2] |
| Incomplete dissolution leading to inaccurate concentrations. | Visually inspect for any precipitate before use. If present, try gentle warming or sonication. | |
| Cell toxicity observed in vehicle control | High concentration of DMSO in the final working solution. | Ensure the final DMSO concentration in your cell culture is non-toxic (typically ≤ 0.5%). |
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Concentration | Notes |
| DMSO | 100 mg/mL (~171.87 mM)[1][2] | Sonication is recommended to aid dissolution.[1] Use of fresh DMSO is advised as absorbed moisture can reduce solubility.[2] |
| 30 mg/mL[3] | ||
| Ethanol | 100 mg/mL[2] | |
| 15.29 mg/mL (26.28 mM)[4] | Requires sonication.[4] | |
| 2 mg/mL[3] | ||
| DMF | 30 mg/mL[3] | |
| DMSO:PBS (pH 7.2) (1:1) | 0.5 mg/mL[3] | |
| Water | Insoluble or slightly soluble (< 1 mg/mL).[1][2] | |
| Saline Solution with Co-solvents | ≥ 2.5 mg/mL (4.30 mM)[4] | Formulation: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline. Primarily for in vivo use.[4] |
| Corn Oil with DMSO | ≥ 2.5 mg/mL (4.30 mM)[4] | Formulation: 10% DMSO, 90% Corn Oil. Primarily for in vivo use.[4] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Optional: Water bath or sonicator
-
-
Procedure:
-
Calculate the required mass of this compound for your desired volume of 10 mM stock solution (Molecular Weight: 581.85 g/mol ). For 1 mL of 10 mM solution, you will need 5.8185 mg.
-
Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to the tube.
-
Vortex the solution thoroughly for 1-2 minutes until the solid is completely dissolved. A clear solution should be obtained.
-
If dissolution is slow, gently warm the tube to 37°C for a few minutes or briefly sonicate the solution until all solid particles are dissolved.[1][4]
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage (up to 1 year).[2]
-
Protocol 2: Preparation of Working Solutions for Cell Culture Experiments
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed complete cell culture medium
-
Sterile microcentrifuge tubes or plates
-
-
Procedure:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations. For example, to prepare a 10 µM working solution, you can add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium.
-
It is crucial to add the stock solution to the medium and mix immediately and vigorously (e.g., by pipetting up and down or vortexing gently) to prevent precipitation.
-
Prepare a vehicle control with the same final concentration of DMSO as your highest concentration working solution.
-
Add the prepared working solutions to your cells immediately.
-
Mandatory Visualizations
References
- 1. This compound | Sirtuin | TargetMol [targetmol.com]
- 2. selleckchem.com [selleckchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A Glycoconjugated SIRT2 inhibitor with aqueous solubility allows structure-based design of SIRT2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel Lysine-Based Thioureas as Mechanism-Based Inhibitors of Sirtuin 2 (SIRT2) with Anticancer Activity in a Colorectal Cancer Murine Model - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Thiomyristoyl's Poor Aqueous Solubility
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Thiomyristoyl, a potent and selective SIRT2 inhibitor known for its challenging low aqueous solubility.
Frequently Asked Questions (FAQs)
Q1: Why is this compound difficult to dissolve in aqueous solutions?
A1: this compound possesses a long, hydrophobic this compound group, which contributes to its poor aqueous solubility.[1] This lipophilic nature makes it challenging to achieve desired concentrations in aqueous buffers commonly used in biological assays.
Q2: What are the recommended solvents for dissolving this compound?
A2: this compound is soluble in several organic solvents. For preparing stock solutions, Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are highly effective.[2][3] Ethanol can also be used, although the solubility is lower compared to DMSO and DMF.[2][3] It is practically insoluble in water.[3][4]
Q3: My this compound precipitated out of my aqueous buffer. What should I do?
A3: Precipitation upon dilution of a DMSO stock solution into an aqueous buffer is a common issue. Here are some troubleshooting steps:
-
Reduce the final concentration: The most straightforward solution is to lower the final concentration of this compound in your assay.
-
Increase the DMSO concentration: While not always feasible depending on your experimental system's tolerance, a slightly higher final DMSO concentration can help maintain solubility. However, always run a vehicle control to account for any effects of the solvent.
-
Use a surfactant: Non-ionic surfactants like Tween-80 can help to create a more stable solution by forming micelles that encapsulate the hydrophobic compound.[5][6]
-
Prepare a fresh dilution: Do not use a solution that has precipitated. Prepare a fresh dilution from your stock solution immediately before use.
Q4: Can I heat or sonicate my this compound solution to aid dissolution?
A4: Yes, gentle heating and/or sonication can be used to aid the dissolution of this compound in solvents like DMSO.[4][6] This is particularly useful when preparing concentrated stock solutions. However, avoid excessive heat, which could potentially degrade the compound.
Troubleshooting Guides
Issue: Inconsistent results in cell-based assays.
-
Possible Cause: Precipitation of this compound in the cell culture medium.
-
Troubleshooting Steps:
-
Visually inspect the culture medium for any signs of precipitation after adding the this compound solution.
-
Prepare the final dilution of this compound in pre-warmed media and add it to the cells immediately.
-
Consider using a formulation that enhances solubility, such as one containing a small percentage of a biocompatible surfactant.
-
Always include a vehicle control (medium with the same final concentration of DMSO or other solvent) to ensure that the observed effects are due to this compound and not the solvent.
-
Issue: Low bioavailability in in vivo studies.
-
Possible Cause: Poor absorption due to low aqueous solubility.
-
Troubleshooting Steps:
-
Utilize a formulation designed for in vivo delivery of poorly soluble compounds. A commonly used formulation consists of DMSO, PEG300, Tween-80, and saline.[6]
-
Consider alternative routes of administration, such as intratumoral injection, which has been used for this compound in mouse models.[2]
-
Explore the use of drug delivery systems like nanosuspensions or liposomes to improve systemic exposure.
-
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Reference(s) |
| DMSO | ≥ 32 mg/mL (55.00 mM) | [6] |
| 100 mg/mL (171.87 mM) | [3][4] | |
| 30 mg/mL | [2] | |
| DMF | 30 mg/mL | [2] |
| Ethanol | 15.29 mg/mL (26.28 mM) (with sonication) | [6] |
| 2 mg/mL | [2] | |
| 100 mg/mL | [3] | |
| DMSO:PBS (pH 7.2) (1:1) | 0.5 mg/mL | [2] |
| Water | < 1 mg/mL (insoluble or slightly soluble) | [3][4] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound (solid)
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
-
Procedure:
-
Weigh out the required amount of this compound. For 1 mL of a 10 mM solution (MW: 581.85 g/mol ), you will need 5.82 mg.
-
Add the solid this compound to a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO.
-
Vortex the solution thoroughly until the solid is completely dissolved. Sonication or gentle warming can be used to facilitate dissolution.
-
Store the stock solution at -20°C or -80°C for long-term storage.[4][6] Use fresh DMSO, as moisture-absorbing DMSO can reduce solubility.[3]
-
Protocol 2: Preparation of an In Vivo Formulation
This protocol is adapted from a formulation used for poorly soluble compounds and yields a clear solution.[6]
-
Materials:
-
This compound stock solution in DMSO (e.g., 25 mg/mL)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile tubes
-
-
Procedure (to prepare 1 mL of final solution):
-
Start with a concentrated stock solution of this compound in DMSO.
-
In a sterile tube, add 100 µL of the this compound DMSO stock solution.
-
Add 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is clear.
-
Add 450 µL of saline to bring the final volume to 1 mL. Mix well.
-
The final concentration of the components will be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline. The final this compound concentration will depend on the starting stock concentration.
-
Mandatory Visualizations
References
- 1. A Glycoconjugated SIRT2 inhibitor with aqueous solubility allows structure-based design of SIRT2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound | Sirtuin | TargetMol [targetmol.com]
- 5. ijmsdr.org [ijmsdr.org]
- 6. medchemexpress.com [medchemexpress.com]
Troubleshooting inconsistent results with Thiomyristoyl
Welcome to the technical support center for Thiomyristoyl (TM). This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting experiments and interpreting results related to this potent and specific SIRT2 inhibitor.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
General
-
What is this compound (TM)? this compound is a potent and specific inhibitor of SIRT2, a member of the sirtuin family of NAD+-dependent protein lysine deacylases.[1][2][3][4][5] It has demonstrated broad anticancer activity in various human cancer cells and mouse models of breast cancer.[3]
-
What is the mechanism of action of this compound? TM functions as a mechanism-based inhibitor of SIRT2.[6][7] Its inhibitory action promotes the ubiquitination and subsequent degradation of the oncoprotein c-Myc.[3] The anticancer effects of TM are correlated with its ability to decrease c-Myc levels.[3][8]
Experimental Design & Protocols
-
My this compound is not dissolving properly. What should I do? this compound has poor aqueous solubility due to its long hydrophobic this compound group.[6] For in vitro experiments, it is typically dissolved in DMSO.[1][4][8] For in vivo studies, a common formulation involves a mixture of DMSO, PEG300, Tween-80, and saline.[2] If precipitation occurs, gentle heating and/or sonication can aid dissolution.[2] Always prepare fresh working solutions for in vivo experiments on the day of use.[2]
-
What are the recommended storage conditions for this compound?
-
What concentrations of this compound should I use in my cell-based assays? The effective concentration of this compound can vary depending on the cell line and the assay being performed. For growth inhibition assays, concentrations in the micromolar range (e.g., 1-50 µM) are often used.[1] It is recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Inconsistent Results & Troubleshooting
-
I am observing high variability in my results between experiments. What could be the cause?
-
Compound Stability: Ensure proper storage of your this compound stock solutions. Repeated freeze-thaw cycles can degrade the compound.[1] Prepare fresh dilutions from a stock solution for each experiment.
-
Solubility Issues: Poor solubility can lead to inconsistent concentrations in your working solutions. Ensure the compound is fully dissolved before use.[6]
-
Cell Culture Conditions: Variations in cell density, passage number, and media composition can affect cellular responses to inhibitors. Maintain consistent cell culture practices.
-
-
My results are not consistent with published data. What should I consider?
-
Cell Line Differences: The sensitivity of cancer cell lines to this compound can vary.[3] The anticancer effect of TM correlates with its ability to decrease c-Myc levels; cell lines where TM does not significantly reduce c-Myc may be less sensitive.[3]
-
Off-Target Effects: While this compound is a specific SIRT2 inhibitor, off-target effects are a possibility with any small molecule inhibitor.[3] Consider using a negative control, such as the inactive analog myristoyl lysine (M), which differs from TM by a single atom and does not inhibit sirtuins.[3]
-
-
I am not observing the expected downstream effects on c-Myc. Why might this be? The ability of this compound to decrease c-Myc levels can be cell-line dependent.[3] In some cell lines, SIRT2 inhibition by TM may not lead to a significant change in c-Myc protein abundance.[3] It is advisable to confirm SIRT2 inhibition in your cellular model by assessing the acetylation status of a known SIRT2 substrate, such as α-tubulin.[4]
Data Presentation
Table 1: Inhibitory Activity of this compound against Sirtuins
| Sirtuin Isoform | IC50 Value |
| SIRT2 | 28 nM[1][2][8][5] |
| SIRT1 | 98 µM[1][2][8][5] |
| SIRT3 | >200 µM (no inhibition)[1][2][8][5] |
| SIRT5, SIRT6, SIRT7 | Not efficiently inhibited[3] |
Table 2: Cytotoxicity of this compound in Cancerous vs. Non-cancerous Cell Lines
| Cell Line Type | GI50 / IC50 Range |
| Cancerous Cell Lines | 8.4 - 36.8 µM[4] |
| Non-cancerous Cell Lines | >50 µM[4] |
Experimental Protocols
Western Blot for c-Myc Protein Levels
-
Cell Treatment: Plate cells (e.g., MCF-7) and allow them to adhere overnight. Treat cells with the desired concentrations of this compound or a vehicle control (e.g., DMSO) for the specified duration (e.g., time-course experiment).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against c-Myc overnight at 4°C.
-
Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Loading Control: Probe the membrane with an antibody against a loading control protein (e.g., β-actin or GAPDH) to ensure equal protein loading.
Visualizations
Caption: Signaling pathway of this compound's anticancer activity.
Caption: A logical workflow for troubleshooting inconsistent experimental results.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A SIRT2-selective inhibitor promotes c-Myc oncoprotein degradation and exhibits broad anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. A Glycoconjugated SIRT2 inhibitor with aqueous solubility allows structure-based design of SIRT2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel Lysine-Based Thioureas as Mechanism-Based Inhibitors of Sirtuin 2 (SIRT2) with Anticancer Activity in a Colorectal Cancer Murine Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | Sirtuin | TargetMol [targetmol.com]
- 9. Stability and Storage | Tocris Bioscience [tocris.com]
Technical Support Center: Optimizing Thiomyristoyl Concentration for Maximum Efficacy
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective use of Thiomyristoyl (TM), a potent and specific SIRT2 inhibitor. Here you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data to ensure optimal experimental outcomes.
Troubleshooting Guide & FAQs
This section addresses common issues and questions that may arise during the use of this compound.
| Question | Answer |
| My this compound precipitated out of solution. What should I do? | This compound has poor aqueous solubility[1]. For cell culture experiments, it is recommended to prepare a concentrated stock solution in a solvent like DMSO (e.g., 100 mg/mL)[2][3]. When preparing your working concentration, ensure the final DMSO concentration in your culture medium is low (typically ≤0.5%) to avoid solvent-induced cytotoxicity. If precipitation occurs upon dilution in aqueous media, try vortexing or gentle warming. For in vivo studies, specific formulations with solvents like PEG300 and Tween-80 may be necessary to improve solubility[4]. |
| What is the optimal concentration range for this compound in cell-based assays? | The effective concentration of this compound can vary significantly depending on the cell line and the duration of the experiment. For cell viability or growth inhibition assays, a typical starting range is 1-50 µM for a 72-hour incubation period[4][5]. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental endpoint. |
| I am not observing the expected decrease in c-Myc levels. What could be the reason? | Several factors could contribute to this. First, confirm the sensitivity of your cell line to this compound, as the anticancer effect of TM correlates with its ability to decrease c-Myc levels[5]. Some cell lines may be less dependent on SIRT2 for c-Myc regulation. Also, verify the concentration of this compound and the incubation time. A concentration of 25 µM has been shown to decrease c-Myc protein levels in sensitive cell lines like MCF-7[5]. Ensure your western blot protocol is optimized for c-Myc detection. |
| How can I confirm that this compound is inhibiting SIRT2 in my cells? | A reliable method to confirm SIRT2 inhibition is to measure the acetylation status of one of its known substrates, α-tubulin. Inhibition of SIRT2 by this compound leads to an increase in acetylated α-tubulin[6][7]. This can be assessed by western blot or immunofluorescence using an antibody specific for acetylated α-tubulin. Increased acetylation of α-tubulin has been observed in cells treated with this compound at concentrations of 25 µM and 50 µM[6]. |
| Is this compound selective for SIRT2? | Yes, this compound is a highly selective inhibitor of SIRT2. It has a much lower potency against other sirtuins. For instance, its IC50 for SIRT2 is 28 nM, while for SIRT1 it is 98 µM, and it does not inhibit SIRT3 even at 200 µM[2][3][4]. |
| What is the mechanism of action of this compound? | This compound is a mechanism-based inhibitor. Its this compound group forms a covalent 1'-S-alkylimidate intermediate with the SIRT2 enzyme, which inhibits its deacetylase activity[1]. This inhibition leads to the hyperacetylation of SIRT2 substrates, which in turn affects downstream signaling pathways, such as promoting the ubiquitination and degradation of the oncoprotein c-Myc[5]. |
Quantitative Data Summary
The following tables summarize the inhibitory concentrations of this compound across different sirtuins and its growth inhibitory effects on various cancer cell lines.
Table 1: Inhibitory Concentration (IC50) of this compound against Sirtuin Isoforms
| Sirtuin Isoform | IC50 | Reference |
| SIRT2 | 28 nM | [2][3][4] |
| SIRT1 | 98 µM | [2][3][4] |
| SIRT3 | >200 µM | [2][3][4] |
| SIRT5, SIRT6, SIRT7 | Not efficiently inhibited | [5] |
Table 2: Growth Inhibition (GI50) of this compound in Human Cancer Cell Lines (72-hour treatment)
| Cell Line | Cancer Type | GI50 | Reference |
| BxPC3 | Pancreatic | 13.3 µM | [2] |
| MDA-MB-468 | Breast | 15.7 µM | [2] |
| NCI-H23 | Lung | 16.4 µM | [2] |
| MCF-7 | Breast | 8.4 - 36.8 µM (range) | [7] |
Key Experimental Protocols
Below are detailed methodologies for common experiments involving this compound.
Protocol 1: Cell Viability Assay (CellTiter-Blue)
-
Cell Seeding: Seed cells into a 96-well plate at a density of 3,000–4,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the different concentrations of this compound (e.g., ranging from 1-50 µM) to the respective wells. Include a vehicle control (e.g., DMSO) at the same final concentration as the highest this compound concentration.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Viability Measurement: Add CellTiter-Blue® reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Data Acquisition: Measure fluorescence using a plate reader.
-
Analysis: Calculate the relative cell viability compared to the vehicle-treated control and determine the GI50 value using appropriate software (e.g., GraphPad Prism).[4][5]
Protocol 2: Western Blot for c-Myc and Acetylated α-Tubulin
-
Cell Treatment: Plate cells in a 6-well plate and allow them to adhere overnight. Treat the cells with the desired concentrations of this compound (e.g., 25 µM) and a vehicle control for the specified time (e.g., 6-24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against c-Myc, acetylated α-tubulin, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the relative protein levels.
Visualizations
Signaling Pathway of this compound Action
Caption: this compound inhibits SIRT2, leading to increased α-tubulin acetylation and promoting c-Myc degradation.
General Experimental Workflow for this compound Efficacy Testing
Caption: Workflow for determining the optimal concentration and efficacy of this compound in vitro.
References
- 1. A Glycoconjugated SIRT2 inhibitor with aqueous solubility allows structure-based design of SIRT2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound | Sirtuin | TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A SIRT2-selective inhibitor promotes c-Myc oncoprotein degradation and exhibits broad anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel Lysine-Based Thioureas as Mechanism-Based Inhibitors of Sirtuin 2 (SIRT2) with Anticancer Activity in a Colorectal Cancer Murine Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
Potential off-target effects of Thiomyristoyl
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in utilizing Thiomyristoyl (TM) effectively in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues and provide deeper insights into the application of this potent and specific SIRT2 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (TM) is a potent and specific small molecule inhibitor of Sirtuin 2 (SIRT2), a member of the NAD+-dependent deacetylase family of proteins.[1][2] Its primary mechanism of action is the inhibition of SIRT2's deacetylase activity. This inhibition leads to the promotion of c-Myc oncoprotein ubiquitination and subsequent degradation by the proteasome.[3][4] The reduction in c-Myc levels is a key contributor to the broad anticancer activity observed with this compound.[3][4]
Q2: How selective is this compound for SIRT2 over other sirtuin isoforms?
A2: this compound exhibits high selectivity for SIRT2. In cell-free assays, it inhibits SIRT2 with a half-maximal inhibitory concentration (IC50) of approximately 28 nM.[1][2] In contrast, its inhibitory activity against other sirtuins is significantly lower, with an IC50 for SIRT1 of 98 µM and no significant inhibition of SIRT3 even at concentrations up to 200 µM.[1][2] It also does not efficiently inhibit SIRT5, SIRT6, or SIRT7.[1]
Q3: What are the known off-target effects of this compound?
A3: While this compound is highly selective for SIRT2 over other sirtuin isoforms, comprehensive screening for off-target effects against a broad range of kinases or other protein families has not been extensively published. As with any small molecule inhibitor, the potential for off-target effects exists. Researchers should consider that observed cellular phenotypes could, in part, be due to interactions with unintended targets. It is recommended to include appropriate controls in experiments, such as using an inactive analog of this compound or validating key findings with genetic approaches like SIRT2 knockdown. In mouse models, this compound did not cause significant toxicity or weight loss, suggesting a favorable in vivo safety profile.[3][5]
Q4: I am observing unexpected results in my cell-based assay. Could this be due to off-target effects?
A4: While off-target effects are a possibility, unexpected results can also arise from experimental variables. Before concluding an off-target effect, it is crucial to troubleshoot other potential issues such as:
-
Compound Solubility: this compound has poor aqueous solubility. Ensure it is fully dissolved in your stock solution and does not precipitate upon dilution into your culture medium.
-
Cell Line Specificity: The sensitivity to this compound can vary between different cell lines. This variability often correlates with the cell line's dependence on the c-Myc oncoprotein.[3]
-
Experimental Controls: The use of vehicle controls and, if available, an inactive structural analog of this compound is essential to differentiate between compound-specific effects and off-target activities.
To investigate potential off-target effects more directly, researchers can consider performing proteomic analyses of cells treated with this compound to identify changes in protein expression or thermal stability that are independent of SIRT2 inhibition.
Troubleshooting Guides
Issue 1: Difficulty Dissolving this compound
Symptoms:
-
Visible precipitate in the stock solution (typically in DMSO).
-
Precipitation of the compound when diluted into aqueous solutions (e.g., cell culture media).
-
Inconsistent or lower-than-expected activity in assays.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Poor aqueous solubility | This compound has limited solubility in aqueous buffers. For in vitro assays, prepare a high-concentration stock solution in 100% DMSO. When diluting into your final assay buffer or media, do so rapidly and with vigorous mixing to minimize precipitation. The final DMSO concentration should be kept as low as possible and be consistent across all experimental conditions, including vehicle controls. |
| Incorrect solvent for in vivo use | For in vivo experiments, a specific formulation is required to maintain solubility and bioavailability. A common formulation involves a mixture of DMSO, PEG300, Tween-80, and saline.[5] Always prepare fresh working solutions for in vivo studies. |
| Moisture in DMSO | DMSO is hygroscopic and absorbed water can reduce the solubility of hydrophobic compounds. Use fresh, anhydrous DMSO to prepare stock solutions.[1] |
Issue 2: Inconsistent Anti-cancer Effects Across Different Cell Lines
Symptoms:
-
Potent inhibition of cell viability in some cancer cell lines but weak or no effect in others.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Differential dependence on c-Myc | The anticancer effect of this compound is strongly correlated with its ability to decrease c-Myc protein levels.[3] Cell lines that are highly dependent on c-Myc for their proliferation and survival are generally more sensitive to the compound. It is recommended to measure c-Myc protein levels in your cell lines of interest before and after treatment to correlate with the observed cytotoxic effects. |
| Variations in SIRT2 expression or activity | Although less common, variations in the expression or activity of SIRT2 across different cell lines could potentially influence the efficacy of this compound. |
| Cellular uptake and efflux | Differences in the ability of cells to take up the compound or actively transport it out via efflux pumps can affect the intracellular concentration of this compound and thus its efficacy. |
Quantitative Data Summary
Table 1: In Vitro Inhibitory Activity of this compound against Sirtuin Isoforms
| Sirtuin Isoform | IC50 |
| SIRT2 | 28 nM |
| SIRT1 | 98 µM |
| SIRT3 | > 200 µM |
| SIRT5 | Not efficiently inhibited |
| SIRT6 | Not efficiently inhibited |
| SIRT7 | Not efficiently inhibited |
Data compiled from cell-free enzymatic assays.[1][2]
Experimental Protocols
Protocol 1: Assessment of c-Myc Protein Degradation
This protocol outlines the steps to determine the effect of this compound on c-Myc protein levels in cultured cancer cells using Western blotting.
-
Cell Seeding: Plate cancer cells (e.g., MCF-7) at an appropriate density in multi-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with the desired concentrations of this compound (e.g., 25 µM) or a vehicle control (e.g., DMSO). Include a time-course experiment (e.g., 0, 6, 12, 24 hours) to observe the dynamics of c-Myc degradation.
-
Cell Lysis: After the treatment period, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against c-Myc overnight at 4°C.
-
Also, probe for a loading control protein (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities for c-Myc and the loading control using image analysis software. Normalize the c-Myc signal to the loading control to determine the relative decrease in c-Myc protein levels upon this compound treatment.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for assessing c-Myc degradation.
References
- 1. selleckchem.com [selleckchem.com]
- 2. biorxiv.org [biorxiv.org]
- 3. A SIRT2-selective inhibitor promotes c-Myc oncoprotein degradation and exhibits broad anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lessons learned from a SIRT2-selective inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Technical Support Center: Managing Thiomyristoyl Stability
This guide provides researchers, scientists, and drug development professionals with essential information for managing the stability of thiomyristoyl modifications in long-term experiments. It includes frequently asked questions and troubleshooting guides to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and how is it used in research? A1: this compound (TM) is a synthetic compound featuring a 14-carbon thioacyl group. It is primarily known as a potent and specific mechanism-based inhibitor of Sirtuin 2 (SIRT2), a type of protein deacylase.[1] In research, it is used to probe the functions of SIRT2, which is implicated in various cellular processes and diseases like cancer and neurodegeneration.[1][2] TM works by forming a stable intermediate with NAD in the sirtuin active site, effectively blocking the enzyme's deacylase activity.[1]
Q2: What are the recommended storage conditions for this compound compounds? A2: Proper storage is critical to maintain the integrity of this compound and other thioacyl lysine compounds. Repeated freeze-thaw cycles should be avoided.[3] General guidelines for storing the compound are summarized below.
Table 1: Recommended Storage Conditions for this compound (TM) Compound
| Form | Storage Temperature | Typical Shelf Life | Source |
|---|---|---|---|
| Powder | -20°C | 3 years | [3] |
| In Solvent (e.g., DMSO) | -80°C | 1 year | [3] |
| In Solvent (e.g., DMSO) | -20°C | 1 month |[3] |
Note: For stock solutions, it is highly recommended to create single-use aliquots to prevent degradation from repeated freeze-thaw cycles.[3][4]
Q3: What factors can affect the stability of the this compound group in an experimental setting? A3: The stability of a this compound group, both as a free compound and as a post-translational modification, can be influenced by several factors:
-
Oxidation: Thioesters and thiols are susceptible to oxidation. The presence of reducing agents like dithiothreitol (DTT) or 2-mercaptoethanol (2-ME) at low millimolar concentrations (1-5 mM) can help maintain the reduced state.[4]
-
Temperature: Higher temperatures accelerate chemical degradation. For long-term experiments, maintaining samples at 4°C or on ice whenever possible is crucial.[4][5] Freeze-dried proteins can often be stored at room temperature for extended periods.[6][7]
-
pH: The stability of thioester linkages can be pH-dependent. Buffers should be chosen carefully to maintain a stable physiological pH.
-
Enzymatic Activity: Cellular lysates contain proteases and potentially other enzymes that could cleave acyl groups. The inclusion of protease and deacetylase inhibitor cocktails in all buffers is essential to preserve the modification.
-
Serum Stability: Thioamide-containing compounds, including this compound, have been shown to have significantly higher stability in human serum compared to their thiourea counterparts.[8] However, some degradation can still occur over time.
Q4: How does this compound selectivity compare to other similar inhibitors? A4: this compound exhibits remarkable selectivity for SIRT2 over other sirtuin isoforms. Increasing the length of the thioacyl carbon chain enhances potency and selectivity for SIRT2.
Table 2: Inhibitory Potency (IC₅₀, µM) of Thioacyl Lysine Compounds Against Sirtuins
| Compound | Thioacyl Group | SIRT1 | SIRT2 | SIRT3 |
|---|---|---|---|---|
| Thioacetyl (TA) | C2 | >200 | 5.2 | >200 |
| Thiobutyryl (TB) | C4 | 3.8 | 0.43 | >200 |
| Thioheptanoyl (TH) | C7 | 1.2 | 0.13 | >200 |
| This compound (TM) | C14 | 98 | 0.028 | >200 |
Data compiled from a study on mechanism-based sirtuin inhibitors.[1]
Troubleshooting Guide
Issue 1: Loss of protein activity or inconsistent results in long-term cell culture experiments.
This issue often points to the degradation of the thiomyristoylated protein or the inhibitor itself.
Caption: Troubleshooting workflow for inconsistent experimental results.
-
Possible Cause A: Compound Degradation.
-
Solution: Ensure that the this compound stock solution is stored in single-use aliquots at -80°C.[3] When preparing media or buffers, add the compound fresh from a thawed aliquot immediately before use. Avoid storing media containing this compound for extended periods.
-
-
Possible Cause B: Protein Degradation/Modification Loss.
-
Solution: When preparing cell lysates or performing protein purification, use ice-cold buffers supplemented with a broad-spectrum protease inhibitor cocktail and a deacetylase inhibitor cocktail. Minimize the time samples spend at room temperature. For washes, use ice-cold PBS and perform them quickly to prevent turnover of the acylation.[5]
-
-
Possible Cause C: Serum Instability.
-
Solution: While this compound is relatively stable in serum, very long-term experiments (multiple days) may still see some degradation.[8] Consider replenishing the compound by performing partial media changes during the experiment. Run a time-course experiment to determine the functional half-life of the compound in your specific cell culture system.
-
Issue 2: Difficulty detecting or quantifying the this compound modification.
Confirming the presence and integrity of the modification is key to managing stability.
-
Possible Cause A: Low Abundance.
-
Solution: Protein acylation can be of low abundance.[9] Use enrichment techniques before detection. Methods like immunoprecipitation using an antibody specific to your protein of interest or affinity enrichment using chemical reporters (e.g., alkyne analogs for click chemistry) can significantly improve signal.[5][9]
-
-
Possible Cause B: Ineffective Detection Method.
-
Solution: Western blotting with pan-acyl-lysine antibodies can be a first step, but specificity can be an issue.[10] For definitive identification and quantification, high-resolution mass spectrometry is the method of choice.[10] It can pinpoint the exact site of modification and measure changes in abundance under different conditions.
-
Experimental Protocols
Protocol: Monitoring Thiomyristoylation Stability via Affinity Enrichment and Mass Spectrometry
This workflow uses a chemical reporter to track the stability of protein acylation over time. It involves metabolically labeling proteins with an alkyne-tagged myristic acid analog, subjecting the cells to experimental conditions, and then detecting the labeled proteins.
Caption: Workflow for stability analysis using chemical reporters.
Methodology:
-
Metabolic Labeling: Culture cells in the presence of an alkyne-containing myristic acid analog (e.g., alk-12 or alk-14).[5][11] This allows the cells to incorporate the chemical reporter onto proteins that undergo myristoylation or similar fatty acylation.
-
Experimental Time Course: After labeling, initiate the long-term experiment. This could involve treating the cells with a compound, changing culture conditions, or simply incubating for an extended period. Harvest cell pellets at various time points (e.g., 0, 24, 48, 72 hours).
-
Cell Lysis: Lyse the harvested cells in a suitable buffer (e.g., Brij97-containing buffer for compatibility with immunoprecipitation) supplemented with protease and deacetylase inhibitors.[5]
-
Click Chemistry: Perform a copper-catalyzed azide-alkyne cycloaddition (Click) reaction on the cell lysate.[5] Add an azide-biotin tag, which will covalently link biotin to the alkyne-labeled proteins.
-
Affinity Enrichment: Use streptavidin-coated magnetic beads to capture the biotin-tagged (and therefore acylated) proteins.[5] Wash the beads extensively to remove non-specifically bound proteins.
-
Proteolytic Digestion: Perform an on-bead digestion of the captured proteins using an enzyme like trypsin. This will release the peptides into the solution while the biotin tag remains attached to the acylated peptide.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[10]
-
Data Analysis: Identify and quantify the abundance of the alkyne-tagged peptides at each experimental time point. A decrease in the abundance of a specific labeled peptide over time indicates a loss of the acyl group, providing a direct measure of its stability.
Signaling Pathway Visualization
This compound (TM) Mechanism of Action
TM specifically inhibits SIRT2. One of the downstream effects of SIRT2 inhibition is the destabilization of the oncoprotein c-Myc. This pathway highlights how TM can exert its anticancer effects.[1]
Caption: Simplified pathway of TM-induced c-Myc degradation.
References
- 1. A SIRT2-selective inhibitor promotes c-Myc oncoprotein degradation and exhibits broad anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism-based inhibitors of SIRT2: structure–activity relationship, X-ray structures, target engagement, regulation of α-tubulin acetylation and inhibition of breast cancer cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Visualization and Identification of Fatty Acylated Proteins Using Chemical Reporters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Glass-like protein condensate for the long-term storage of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Freeze-dried plasma proteins are stable at room temperature for at least 1 year - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanism-based inhibitors of SIRT2: structure–activity relationship, X-ray structures, target engagement, regulation of α-tubulin acetylation and inh ... - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D0CB00036A [pubs.rsc.org]
- 9. How to Analysis Protein Acylation - Creative Proteomics [creative-proteomics.com]
- 10. journals.asm.org [journals.asm.org]
- 11. Chemical Reporters for Exploring Protein Acylation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: In Vivo Bioavailability Assessment of Thiomyristoyl-Modified Molecules
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for assessing the in vivo bioavailability of thiomyristoyl-modified peptides and proteins.
Frequently Asked Questions (FAQs)
Q1: What is Thiomyristoylation and how does it affect bioavailability?
A1: Thiomyristoylation is a form of S-acylation, a reversible post-translational modification where a myristoyl group (a 14-carbon saturated fatty acid) is covalently attached to the thiol group of a cysteine residue within a peptide or protein. This lipid modification significantly increases the hydrophobicity of the molecule.
This increased lipophilicity can have several effects on bioavailability:
-
Membrane Association: It enhances the molecule's affinity for cellular membranes, which can influence its absorption, distribution, and cellular uptake.[1][2]
-
Protein Binding: Thiomyristoylated molecules may exhibit increased binding to plasma proteins, affecting their free concentration and clearance.
-
Oral Absorption Challenges: For oral administration, the high hydrophobicity can lead to poor solubility in the gastrointestinal tract, which is a primary barrier to absorption.[3][4]
Q2: What is the primary analytical method for quantifying thiomyristoylated molecules in biological samples?
A2: The gold-standard method is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) . This technique offers the high sensitivity and specificity required to detect and quantify the low concentrations of the modified peptide or protein typically found in plasma or tissue samples after administration. It allows for the separation of the analyte from complex biological matrix components and its unambiguous identification based on its mass-to-charge ratio and fragmentation pattern.
Q3: Which animal models are typically used for in vivo bioavailability studies of thiomyristoylated molecules?
A3: Rodent models, primarily mice and rats , are most commonly used for preclinical pharmacokinetic and bioavailability studies. They offer the advantages of being cost-effective, having well-characterized physiology, and requiring smaller amounts of the test compound. These studies are essential for determining key pharmacokinetic parameters before advancing to larger animal models or clinical trials.
Troubleshooting Guides
Low Analyte Recovery During Sample Preparation
Q: I'm experiencing low or variable recovery of my thiomyristoylated peptide from plasma samples before LC-MS analysis. What are the common causes and solutions?
A: Low recovery is a frequent issue with lipidated peptides due to their "sticky" nature. Here are the primary causes and troubleshooting steps:
| Potential Cause | Explanation | Recommended Solution(s) |
| Non-Specific Binding (NSB) | The hydrophobic myristoyl group causes the peptide to adsorb to the surfaces of sample tubes (especially glass), pipette tips, and plates.[5] | - Use low-binding polypropylene or other specialized low-adsorption labware.[5] - Minimize sample transfer steps. - Consider using a µElution format for solid-phase extraction (SPE) to avoid evaporation and reconstitution steps.[5] |
| High Plasma Protein Binding | Lipidated peptides can bind strongly to abundant plasma proteins like albumin, making them difficult to extract. | - Precipitation: Perform protein precipitation with acetonitrile (ACN). For stronger binding, consider denaturation with agents like guanidine HCl or urea before precipitation.[5] - Acidification: Dilute plasma with an acidic solution (e.g., 4% phosphoric acid) to disrupt protein-peptide interactions before extraction.[5] |
| Poor Solubility | The analyte may precipitate out of solution during sample processing, especially after protein precipitation and before reconstitution. | - Ensure reconstitution solvents have sufficient organic content (e.g., >50% acetonitrile).[6] - Add modifiers like formic acid (FA) or trifluoroacetic acid (TFA) to the reconstitution solvent to improve solubility.[7] |
| Inefficient Extraction | The chosen extraction method (e.g., Liquid-Liquid Extraction or Solid-Phase Extraction) may not be optimized for a highly hydrophobic molecule. | - SPE: Use a mixed-mode sorbent that allows for binding through both hydrophobic and ion-exchange mechanisms for better retention and specificity.[8] - LLE: Optimize the organic solvent system to ensure efficient partitioning of the thiomyristoylated peptide. |
LC-MS/MS Analysis Issues
Q: My thiomyristoylated peptide shows poor peak shape, low signal intensity, or evidence of degradation during LC-MS/MS analysis. How can I troubleshoot this?
A: These issues often stem from the unique chemical properties of lipidated peptides and the thioester bond.
| Potential Cause | Explanation | Recommended Solution(s) |
| Poor Chromatography | The high hydrophobicity can cause strong retention on standard C18 columns, leading to broad peaks or carryover. | - Use a C4 or C8 column, which is less retentive and often better suited for hydrophobic peptides.[9] - Increase the organic content (acetonitrile or isopropanol) in the mobile phase gradient.[9] - Add ion-pairing agents like TFA to the mobile phase to improve peak shape (note: TFA can cause ion suppression). Use formic acid as an alternative if suppression is severe.[6] |
| Low Signal Intensity / Ion Suppression | Co-eluting matrix components can interfere with the ionization of the target analyte in the mass spectrometer source. | - Improve sample cleanup using a more rigorous SPE protocol. - Optimize the chromatographic gradient to separate the analyte from interfering peaks. |
| Thioester Bond Instability | The thioester linkage is more labile than a standard amide bond and can be susceptible to cleavage during sample preparation or in the MS source. Prolonged digestion with enzymes like trypsin can also lead to loss of the lipid modification.[10] | - Minimize sample incubation times and avoid high pH conditions during sample preparation. - Optimize MS source conditions (e.g., temperature, voltages) to minimize in-source fragmentation. - When analyzing fragmentation patterns, be aware of the potential for the neutral loss of myristoylthiol. |
Experimental Protocols
Protocol 1: In Vivo Bioavailability Study in Rats
This protocol outlines the procedure for determining the oral bioavailability of a thiomyristoylated peptide.
1. Animal Preparation:
-
Use male Sprague-Dawley rats (250-300g).
-
House animals in a controlled environment (12h light/dark cycle, 22±2°C).
-
Fast animals overnight (12-16 hours) before dosing but allow free access to water.
2. Formulation Preparation:
-
Intravenous (IV) Formulation: Due to hydrophobicity, dissolve the peptide in a vehicle suitable for IV injection. A common choice is a co-solvent system such as 10% DMSO, 40% PEG400, and 50% saline. The final concentration should be prepared to deliver the desired dose in a small volume (e.g., 1-2 mL/kg).
-
Oral (PO) Formulation: The peptide can be suspended or dissolved in a vehicle suitable for oral gavage, such as 0.5% carboxymethyl cellulose (CMC) in water, or a lipid-based formulation like a self-emulsifying drug delivery system (SEDDS) to improve solubility.[3]
3. Dosing:
-
IV Group (n=3-5 rats): Administer the IV formulation as a single bolus dose (e.g., 1 mg/kg) via the tail vein.
-
PO Group (n=3-5 rats): Administer the oral formulation via oral gavage (e.g., 5 mg/kg).
4. Blood Sample Collection:
-
Collect serial blood samples (~100-150 µL) from the tail vein or via a cannula at predefined time points.
-
Suggested time points:
-
IV: 0 (pre-dose), 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.
-
PO: 0 (pre-dose), 15, 30 minutes, and 1, 2, 4, 6, 8, 24 hours post-dose.
-
-
Collect blood into tubes containing an anticoagulant (e.g., K2-EDTA).
5. Plasma Processing:
-
Immediately after collection, centrifuge the blood tubes (e.g., at 2,000 x g for 10 minutes at 4°C) to separate the plasma.
-
Transfer the plasma supernatant to clean, labeled low-binding microcentrifuge tubes.
-
Store plasma samples at -80°C until LC-MS/MS analysis.
6. Data Analysis:
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) using non-compartmental analysis software.
-
Calculate absolute oral bioavailability (%F) using the formula: %F = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100
Protocol 2: Plasma Sample Preparation for LC-MS/MS Analysis
This protocol describes a general method for extracting a thiomyristoylated peptide from plasma.
1. Reagents and Materials:
-
Rat plasma samples (stored at -80°C).
-
Internal Standard (IS): A stable isotope-labeled version of the analyte or a structurally similar molecule.
-
Acetonitrile (ACN), HPLC grade.
-
Phosphoric Acid (H₃PO₄), 4% in water.
-
Solid-Phase Extraction (SPE) cartridges (e.g., Mixed-Mode Cation Exchange).
-
All plasticware should be of a low-binding variety.
2. Procedure:
-
Thaw plasma samples on ice.
-
In a low-binding microcentrifuge tube, add 50 µL of plasma.
-
Add 10 µL of the Internal Standard working solution. Vortex briefly.
-
Add 50 µL of 4% H₃PO₄ to the plasma to disrupt protein binding. Vortex for 30 seconds.
-
Add 200 µL of cold ACN to precipitate proteins. Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube for SPE.
-
Condition the SPE cartridge according to the manufacturer's instructions.
-
Load the supernatant onto the SPE cartridge.
-
Wash the cartridge to remove impurities (e.g., with an acidic, low-organic wash solution).
-
Elute the peptide with a small volume of elution buffer (e.g., 5% ammonium hydroxide in 90% ACN).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen or via vacuum centrifugation.
-
Reconstitute the sample in 100 µL of an appropriate mobile phase (e.g., 50:50 ACN:water with 0.1% formic acid).
-
Transfer to an autosampler vial for LC-MS/MS injection.
Data Presentation
Table 1: Example Pharmacokinetic Parameters of a Lipidated Peptide in Rats
The following table presents hypothetical but representative pharmacokinetic data for a thiomyristoylated peptide (Compound X) following intravenous and oral administration in rats. This data is for illustrative purposes.
| Parameter | IV Administration (1 mg/kg) | PO Administration (5 mg/kg) |
| Cmax (ng/mL) | 1250 ± 180 | 150 ± 45 |
| Tmax (h) | 0.08 (5 min) | 2.0 ± 0.5 |
| AUC₀-t (ng·h/mL) | 1850 ± 250 | 925 ± 210 |
| AUC₀-inf (ng·h/mL) | 1900 ± 260 | 980 ± 230 |
| t₁/₂ (h) | 2.5 ± 0.4 | 3.1 ± 0.6 |
| Absolute Bioavailability (%F) | N/A | 10.3% |
| Data are presented as mean ± standard deviation (n=4). | ||
| Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the plasma concentration-time curve; t₁/₂: Elimination half-life. |
Visualization of Cellular Mechanism
The primary role of thiomyristoylation is to anchor the modified protein or peptide to cellular membranes, which is critical for its function, particularly in cell signaling pathways.
References
- 1. Palmitoylated peptides from the cysteine-rich domain of SNAP-23 cause membrane fusion depending on peptide length, position of cysteines, and extent of palmitoylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Curation of the Mammalian Palmitoylome Indicates a Pivotal Role for Palmitoylation in Diseases and Disorders of the Nervous System and Cancers | PLOS Computational Biology [journals.plos.org]
- 3. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. Opportunities and challenges for oral delivery of hydrophobic versus hydrophilic peptide and protein-like drugs using lipid-based technologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. waters.com [waters.com]
- 6. Formulation of hydrophobic therapeutics with self-assembling peptide and amino acid: A new platform for intravenous drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. cran.r-project.org [cran.r-project.org]
- 9. beckman.com [beckman.com]
- 10. Criteria to assess in vivo performance of sustained release products: application to diltiazem formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Thiomyristoyl Aggregation in Solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Thiomyristoyl. The information below is designed to help you overcome common aggregation issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears cloudy or has visible precipitates. What is the likely cause?
A1: Cloudiness or precipitation in your this compound solution is a strong indication of aggregation. This compound is a hydrophobic molecule with low aqueous solubility, and aggregation is a common issue. This can be caused by several factors, including improper solvent selection, concentration above its solubility limit, or inappropriate storage conditions.
Q2: What is the best solvent to dissolve this compound?
A2: Due to its hydrophobic nature, this compound is best dissolved in organic solvents. Dimethyl sulfoxide (DMSO) is a highly recommended solvent.[1][2] Other options include dimethylformamide (DMF) and ethanol.[2][3] For biological assays, it is crucial to first dissolve the peptide in a minimal amount of organic solvent and then slowly dilute it with your aqueous buffer to the desired final concentration.[2]
Q3: I dissolved this compound in DMSO, but it precipitated when I added it to my aqueous buffer. How can I prevent this?
A3: This is a common issue when working with hydrophobic compounds. To prevent precipitation upon dilution, add the this compound-DMSO stock solution dropwise to the aqueous buffer while gently vortexing or stirring. This gradual dilution helps to avoid localized high concentrations that can lead to immediate aggregation. If precipitation still occurs, consider using a co-solvent system or detergents as described below.
Q4: What are co-solvents and how can they help with this compound solubility?
A4: Co-solvents are organic solvents that are miscible with water and can help to increase the solubility of hydrophobic compounds in aqueous solutions. For this compound, a commonly used co-solvent system is a mixture of DMSO, PEG300, and Tween-80 in saline. It is important to add each solvent sequentially and ensure the solution is clear at each step. Heating and sonication can also aid in dissolution.
Q5: Can I use detergents to prevent this compound aggregation?
A5: Yes, detergents can be very effective in preventing the aggregation of hydrophobic molecules like this compound by forming micelles that encapsulate the hydrophobic regions. Non-ionic or zwitterionic detergents are generally preferred as they are less likely to denature proteins in your experiment.[4] Good options include Tween-20 or CHAPS at low concentrations (e.g., 0.05-0.1%).[4]
Q6: What is the Critical Micelle Concentration (CMC) and why is it important for my experiments with this compound?
Q7: How can I remove aggregates from my this compound solution?
A7: If aggregates have already formed, you can try to resolubilize them by sonication or gentle heating. If these methods are unsuccessful, centrifugation can be used to pellet the aggregates, allowing you to carefully collect the supernatant containing the soluble this compound. However, this will reduce the effective concentration of your compound. The best approach is to prevent aggregation from occurring in the first place.
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Notes |
| DMSO | High | Recommended for stock solutions. |
| DMF | Soluble | Alternative to DMSO. |
| Ethanol | Soluble | Can be used for stock solutions. |
| Water | Insoluble | This compound is highly hydrophobic. |
| Aqueous Buffers (e.g., PBS) | Very Low | Prone to aggregation without co-solvents or detergents. |
Table 2: Critical Micelle Concentration (CMC) of Structurally Similar Lipidated Peptides
| Lipidated Peptide | Lipid Moiety | CMC (µM) | Reference |
| Palm2K-M22–16-(KE)4 PA | Palmitic Acid | 0.12 | [6] |
| M22–16 peptide | (hydrophobic regions) | 2.26 | [6] |
| ac-A6K-NH2 | Acetyl | 260 | [7] |
| Cholesterol-peptide hybrids | Cholesterol | ~50,000 - 85,000 | [8] |
Note: This table provides examples for context. The CMC of this compound may differ.
Experimental Protocols
Protocol 1: Standard Solubilization of this compound
-
Preparation: Allow the lyophilized this compound powder to equilibrate to room temperature before opening the vial.
-
Initial Dissolution: Add a minimal amount of pure, anhydrous DMSO to the vial to achieve a high concentration stock solution (e.g., 10-50 mM).
-
Vortexing: Vortex the solution thoroughly until all the powder is dissolved. A brief sonication in a water bath can aid dissolution.
-
Aqueous Dilution: To prepare a working solution, add the DMSO stock solution dropwise into your aqueous buffer while gently vortexing. Do not add the aqueous buffer directly to the DMSO stock.
-
Final Concentration: Ensure the final concentration of DMSO in your experimental setup is compatible with your assay (typically ≤1%).
Protocol 2: Solubilization using a Co-Solvent System
-
Stock Solution: Prepare a concentrated stock solution of this compound in DMSO as described in Protocol 1.
-
Co-Solvent Preparation: In a separate tube, prepare the co-solvent mixture. For example, for a final solution of 10% DMSO, 40% PEG300, and 5% Tween-80 in saline, first mix the required volumes of DMSO (from your stock), PEG300, and Tween-80.
-
Mixing: Ensure the mixture of organic solvents is homogeneous before adding the saline.
-
Final Dilution: Slowly add the saline to the co-solvent mixture while vortexing to reach the final desired volume and concentration of this compound.
Protocol 3: Using Detergents to Prevent Aggregation
-
Detergent Selection: Choose a non-ionic or zwitterionic detergent such as Tween-20 or CHAPS.
-
Buffer Preparation: Prepare your aqueous buffer containing the desired final concentration of the detergent (e.g., 0.05% Tween-20).
-
Stock Solution: Prepare a concentrated stock solution of this compound in DMSO.
-
Dilution: Add the this compound-DMSO stock solution dropwise into the detergent-containing buffer while vortexing.
Mandatory Visualizations
Caption: Experimental workflow for solubilizing this compound.
Caption: Troubleshooting flowchart for this compound aggregation.
Caption: Simplified SIRT2 signaling pathway and points of regulation.
References
- 1. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 2. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 3. bachem.com [bachem.com]
- 4. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 5. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Impact of serum concentration on Thiomyristoyl activity
Welcome to the technical support center for Thiomyristoyl (TM). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving this potent and specific SIRT2 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (TM) is a potent and highly selective inhibitor of Sirtuin 2 (SIRT2), a member of the NAD+-dependent deacetylase family of enzymes.[1][2][3] Its mechanism of action involves the formation of a covalent 1'-S-alkylimidate intermediate with SIRT2, which effectively detains the enzyme's activity. TM has demonstrated broad anticancer effects in various human cancer cells and mouse models of breast cancer.[4] A key aspect of its anticancer activity is its ability to promote the ubiquitination and subsequent degradation of the c-Myc oncoprotein.[2][5]
Q2: What are the recommended concentrations of this compound for in vitro experiments?
The optimal concentration of this compound depends on the specific cell line and experimental endpoint. In biochemical assays, TM inhibits SIRT2 with an IC50 of approximately 28 nM.[1][2][3] For cell-based assays, concentrations typically range from the low micromolar to 50 µM.[1][6] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Q3: How does the activity of this compound vary against different sirtuins?
This compound is highly selective for SIRT2. It inhibits SIRT1 with a much higher IC50 value of 98 µM and shows no significant inhibition of SIRT3 even at concentrations up to 200 µM.[1][2][3] This selectivity makes it a valuable tool for studying the specific roles of SIRT2.
Troubleshooting Guide
Issue 1: Reduced or inconsistent activity of this compound in cell-based assays.
-
Potential Cause 1: Serum Protein Binding. The presence of serum in cell culture media can impact the effective concentration of small molecule inhibitors. Components of serum, such as albumin, can bind to hydrophobic compounds, reducing their bioavailability and apparent potency. This compound, with its long hydrophobic this compound group, may be susceptible to such binding.[7]
-
Troubleshooting Steps:
-
Optimize Serum Concentration: If you observe lower than expected activity, consider reducing the serum concentration in your culture medium. It is advisable to test a range of serum concentrations (e.g., 2%, 5%, 10%) to find a balance between maintaining cell health and maximizing this compound activity.
-
Serum-Free Conditions: For short-term experiments, consider performing the assay in a serum-free medium. However, be mindful of potential effects on cell viability.
-
Determine Cellular Bioavailability: To quantify the impact of serum, you can measure the intracellular concentration of this compound in the presence of different serum concentrations.[8]
-
-
Potential Cause 2: Compound Stability. The stability of this compound in your specific experimental conditions (e.g., media, temperature, light exposure) could affect its activity. While some thioamide compounds have shown good stability in fetal bovine serum (FBS) for up to 24 hours, it is crucial to consider this factor.[9]
-
Troubleshooting Steps:
-
Fresh Preparation: Always prepare fresh working solutions of this compound from a DMSO stock for each experiment.
-
Storage: Store stock solutions at -20°C or -80°C and minimize freeze-thaw cycles.[4]
-
Stability Assessment: If stability is a major concern, you can assess the compound's integrity over the course of your experiment using analytical methods like HPLC.
-
Issue 2: High background or off-target effects observed in experiments.
-
Potential Cause: Non-specific activity at high concentrations. Like many small molecule inhibitors, at high concentrations, this compound may exhibit off-target effects. It is important to use the lowest effective concentration to minimize such effects.
-
Troubleshooting Steps:
-
Dose-Response Curve: Perform a careful dose-response analysis to identify the concentration range where specific inhibition of SIRT2 is observed without significant toxicity or off-target effects.
-
Control Compounds: Include an inactive control, such as the myristoyl lysine compound (M), which is structurally similar to TM but does not inhibit SIRT2, to differentiate specific from non-specific effects.[5]
-
Phenotypic Controls: Use cellular controls where SIRT2 expression is knocked down (e.g., via shRNA) to confirm that the observed phenotype is indeed due to SIRT2 inhibition.[5]
-
Quantitative Data Summary
| Parameter | Value | Sirtuin Isoform | Reference |
| IC50 | 28 nM | SIRT2 | [1][2][3] |
| IC50 | 98 µM | SIRT1 | [1][2][3] |
| Inhibition | No significant inhibition at 200 µM | SIRT3 | [1][2][3] |
Experimental Protocols
Protocol 1: Determining the Optimal Serum Concentration for this compound Treatment
This protocol provides a general framework for assessing the impact of serum concentration on the efficacy of this compound in a cell-based assay (e.g., a cell viability or proliferation assay).
Materials:
-
Cells of interest
-
Complete cell culture medium (with your standard FBS concentration)
-
Serum-free cell culture medium
-
Fetal Bovine Serum (FBS)
-
This compound (TM) stock solution (in DMSO)
-
Assay reagent (e.g., CellTiter-Glo®, MTT, etc.)
-
96-well plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density appropriate for your assay and allow them to adhere overnight in their standard complete medium.
-
Media Preparation: The next day, prepare different media conditions with varying serum concentrations (e.g., 0%, 2%, 5%, 10%, and 20% FBS).
-
This compound Dilution Series: Prepare a serial dilution of this compound in each of the prepared media conditions. Also, include a vehicle control (DMSO) for each serum concentration.
-
Cell Treatment: Remove the overnight culture medium from the cells and replace it with the media containing the different concentrations of this compound and serum.
-
Incubation: Incubate the plate for a duration appropriate for your assay (e.g., 24, 48, or 72 hours).
-
Assay: Perform the cell viability/proliferation assay according to the manufacturer's instructions.
-
Data Analysis:
-
Normalize the data to the vehicle control for each respective serum concentration.
-
Plot the dose-response curves for this compound at each serum concentration.
-
Calculate the IC50 value for this compound under each condition.
-
Compare the IC50 values to determine the impact of serum concentration on this compound activity.
-
Visualizations
Caption: this compound inhibits SIRT2, leading to increased c-Myc ubiquitination and degradation, thereby suppressing cancer cell growth.
Caption: Workflow for determining the impact of serum concentration on this compound activity.
References
- 1. Sirt2 Inhibition Enhances Metabolic Fitness and Effector Functions of Tumor-Reactive T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. promocell.com [promocell.com]
- 4. selleckchem.com [selleckchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Interferences in Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Mechanism-based inhibitors of SIRT2: structure–activity relationship, X-ray structures, target engagement, regulation of α-tubulin acetylation and inh ... - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D0CB00036A [pubs.rsc.org]
Technical Support Center: High-Content Imaging with Thiomyristoyl
Welcome to the technical support center for high-content imaging experiments using Thiomyristoyl. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid common artifacts and ensure high-quality, reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (TM) is a potent and highly specific inhibitor of Sirtuin 2 (SIRT2), a member of the NAD+-dependent deacetylase family.[1][2] Its primary mechanism of action involves the inhibition of SIRT2, which leads to the promotion of c-Myc oncoprotein ubiquitination and subsequent degradation.[3] This activity gives TM broad anticancer effects.[2][3]
Q2: What are the known off-target effects of this compound?
This compound is highly selective for SIRT2. It inhibits SIRT2 with an IC50 of approximately 28 nM.[1][2] In contrast, its inhibitory activity against SIRT1 is significantly lower (IC50 of 98 µM), and it does not inhibit SIRT3 even at concentrations up to 200 µM.[1][2] At high concentrations, off-target effects can occur, as with any small molecule inhibitor. It is crucial to determine the optimal concentration for your specific cell line and assay to minimize these effects.
Q3: What is the recommended solvent for this compound?
Due to its poor aqueous solubility, this compound should be dissolved in dimethyl sulfoxide (DMSO).[1][4] For in vitro cellular assays, it is critical to use fresh, high-quality DMSO to ensure complete dissolution.[1]
Q4: Does this compound exhibit autofluorescence?
Based on available data, there is no direct evidence to suggest that this compound is autofluorescent in the common filter sets used for high-content imaging. However, it is always good practice to include a "compound only" control (cells treated with this compound but without fluorescent dyes) to check for any inherent fluorescence in your specific imaging channels.
Troubleshooting Guide: Avoiding Common Artifacts
High-content imaging is a powerful technique, but it is susceptible to artifacts that can lead to misinterpretation of data. The following guide addresses specific issues that may arise when using this compound.
Issue 1: Compound Precipitation in Media
Cause: this compound has poor aqueous solubility and can precipitate out of the cell culture medium, especially at higher concentrations or after prolonged incubation.[4] These precipitates can be mistaken for cellular features or cause light scattering, leading to image analysis artifacts.
Solution:
-
Optimize Concentration: Determine the lowest effective concentration of this compound for your assay to minimize the risk of precipitation.
-
Vehicle Control: Always include a DMSO-only vehicle control at the same final concentration used for your this compound treatment. This will help distinguish solvent effects from compound-specific effects.
-
Solubility Enhancement: While not always feasible, some studies have explored creating more soluble analogs of this compound, such as a glucose-conjugated version.[4] If precipitation is a persistent issue, consider such alternatives if available.
-
Visual Inspection: Before imaging, visually inspect the wells under a brightfield microscope for any signs of precipitation.
Issue 2: Cell Morphology Changes Unrelated to SIRT2 Inhibition
Cause: High concentrations of the solvent, DMSO, can be toxic to cells, leading to changes in cell morphology, detachment, or death. These effects can be mistakenly attributed to this compound's biological activity.
Solution:
-
Limit DMSO Concentration: Keep the final concentration of DMSO in your cell culture medium below 0.5%, and ideally at or below 0.1%.
-
Thorough Mixing: Ensure that the this compound stock solution is thoroughly mixed with the culture medium before adding it to the cells to avoid localized high concentrations of DMSO.
-
Dose-Response Curve for DMSO: In sensitive cell lines, it is advisable to run a dose-response curve for DMSO alone to determine its toxicity threshold.
Issue 3: Misinterpretation of Phenotypic Changes
Cause: As a SIRT2 inhibitor that promotes c-Myc degradation, this compound is expected to induce biological changes in cells, such as cell cycle arrest (G0/G1 phase) and cellular senescence.[3] These are not artifacts but the desired biological readout. However, at high concentrations, these effects can progress to cytotoxicity, which might be an undesired outcome depending on the experimental question.
Solution:
-
Positive and Negative Controls: Use well-characterized positive and negative control compounds for SIRT2 inhibition and c-Myc degradation to benchmark the observed phenotypes.
-
Multiparametric Analysis: Leverage the power of high-content imaging by analyzing multiple cellular features simultaneously. For example, combine readouts for nuclear morphology, cell cycle markers (e.g., EdU incorporation), and cytotoxicity markers (e.g., membrane permeability dyes).
-
Time-Course Experiments: Perform time-course experiments to distinguish early, specific effects on cell morphology from later, secondary effects of cytotoxicity.
Quantitative Data Summary
| Parameter | Value | Reference |
| SIRT2 IC50 | 28 nM | [1][2] |
| SIRT1 IC50 | 98 µM | [1][2] |
| SIRT3 Inhibition | No inhibition at 200 µM | [1][2] |
| Solubility in Water | Insoluble | [1] |
| Solubility in DMSO | 100 mg/mL (171.86 mM) | [1] |
Experimental Protocols
General Protocol for a High-Content Imaging Assay with this compound
-
Cell Seeding: Plate cells in a multi-well imaging plate at a density that ensures they are in a logarithmic growth phase and form a sub-confluent monolayer at the time of imaging.
-
Compound Preparation: Prepare a stock solution of this compound in 100% high-quality DMSO. Serially dilute the stock solution in cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells, including the vehicle control, and does not exceed 0.5%.
-
Cell Treatment: Add the diluted this compound solutions and vehicle control to the cells and incubate for the desired period. The incubation time should be optimized based on the specific biological question.
-
Staining: Stain the cells with appropriate fluorescent dyes to label the cellular compartments of interest (e.g., Hoechst for nuclei, CellMask for cytoplasm, and specific antibodies or dyes for biomarkers).
-
Image Acquisition: Acquire images using a high-content imaging system with appropriate filter sets and exposure times.
-
Image Analysis: Use image analysis software to segment cells and extract quantitative data on various morphological and intensity-based features.
-
Data Analysis: Analyze the data to determine the effects of this compound on the measured cellular phenotypes. Compare the results to the vehicle and other controls.
Visualizations
Caption: Signaling pathway of this compound-mediated SIRT2 inhibition leading to c-Myc degradation.
Caption: Experimental workflow for high-content screening with this compound and potential artifact sources.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A SIRT2-selective inhibitor promotes c-Myc oncoprotein degradation and exhibits broad anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Glycoconjugated SIRT2 inhibitor with aqueous solubility allows structure-based design of SIRT2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Best practices for storing and handling Thiomyristoyl
Welcome to the technical support center for Thiomyristoyl. This guide provides best practices for storing and handling this compound, along with troubleshooting tips and frequently asked questions to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound upon receipt?
A: Upon receipt, solid this compound should be stored at -20°C.[1][2] Under these conditions, it is stable for at least four years.[1]
Q2: What is the recommended procedure for preparing a stock solution?
A: To prepare a stock solution, we recommend dissolving this compound in fresh, moisture-free DMSO.[3] It is soluble in DMSO at a concentration of up to 100 mg/mL.[3][4] Sonication may be used to aid dissolution.[4]
Q3: How should I store the stock solution?
A: Stock solutions should be stored in tightly sealed vials at -20°C.[5] It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles. Generally, stock solutions are usable for up to one month when stored properly.[5]
Q4: I am observing precipitation in my aqueous working solution. What should I do?
A: this compound has poor aqueous solubility, which can lead to precipitation, especially at higher concentrations.[6] If you observe precipitation, you can try gentle heating and/or sonication to aid dissolution.[2] For in vivo experiments, it is highly recommended to use a formulation with co-solvents. For cell-based assays, ensure the final DMSO concentration is compatible with your cell line and that the this compound concentration does not exceed its solubility limit in the final culture medium.
Q5: What is the selectivity of this compound for SIRT2?
A: this compound is a potent and selective inhibitor of SIRT2, with a reported IC50 value of 28 nM.[2][3][4] Its inhibitory activity against other sirtuins is significantly lower. For instance, the IC50 for SIRT1 is 98 µM, and it shows no significant inhibition of SIRT3 even at 200 µM.[3][4]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound Precipitation in Aqueous Solution | Poor aqueous solubility of this compound.[6] | Use gentle heating or sonication to aid dissolution.[2] For in vivo studies, prepare a fresh working solution using the recommended co-solvent formulation on the day of use.[2] |
| Inconsistent Experimental Results | Degradation of this compound due to improper storage or handling. | Ensure solid compound and stock solutions are stored at -20°C in tightly sealed containers.[1][5] Avoid multiple freeze-thaw cycles by preparing aliquots of the stock solution.[5] Prepare fresh working solutions for each experiment.[2] |
| Low Potency or Lack of Effect in Cell-Based Assays | The concentration of this compound in the cell culture medium may be lower than intended due to precipitation. | Verify the final concentration of DMSO in your culture medium is not causing precipitation. Consider using a lower concentration of this compound or optimizing the solvent conditions. |
| Difficulty Dissolving Solid this compound | The compound may require assistance to fully dissolve. | Use sonication to aid in the dissolution of this compound in DMSO.[4] Ensure you are using fresh, high-quality DMSO.[3] |
Quantitative Data Summary
Storage and Stability
| Form | Storage Temperature | Stability |
| Solid | -20°C | ≥ 4 years[1] |
| Stock Solution (in DMSO) | -20°C | Up to 1 month (freshly prepared is recommended)[5] |
| In Vivo Working Solution | Prepare Fresh | Use on the same day[2] |
Solubility
| Solvent | Concentration |
| DMSO | 30 mg/mL[1] |
| DMF | 30 mg/mL[1] |
| Ethanol | 2 mg/mL[1] |
| DMSO:PBS (pH 7.2) (1:1) | 0.5 mg/mL[1] |
Inhibitory Concentration (IC50)
| Sirtuin Isoform | IC50 |
| SIRT2 | 28 nM[2][3][4] |
| SIRT1 | 98 µM[3][4] |
| SIRT3 | > 200 µM[1][3][4] |
| SIRT5-7 | > 200 µM[1] |
Experimental Protocols
Preparation of this compound Stock Solution (10 mM)
-
Allow the vial of solid this compound to equilibrate to room temperature for at least 60 minutes before opening.[5]
-
Calculate the required volume of DMSO to achieve a 10 mM concentration. The molecular weight of this compound is 581.9 g/mol .[1]
-
Add the calculated volume of fresh, anhydrous DMSO to the vial.
-
Vortex and/or sonicate the solution until the this compound is completely dissolved.[4]
-
Aliquot the stock solution into smaller volumes in tightly sealed vials to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C.[5]
In Vivo Formulation Protocol
For in vivo experiments, it is crucial to prepare a fresh working solution on the day of administration.[2] The following is an example protocol for a clear solution:
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
To prepare 1 mL of the final working solution, sequentially add and mix the following components:
-
100 µL of the DMSO stock solution
-
400 µL of PEG300
-
50 µL of Tween-80
-
450 µL of Saline
-
-
Ensure the solution is clear after the addition of each solvent before proceeding to the next.[3] Gentle warming or vortexing can be used to ensure complete dissolution.
Visualizations
Caption: Workflow for preparing this compound stock solution.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound | Sirtuin | TargetMol [targetmol.com]
- 5. Stability and Storage | Tocris Bioscience [tocris.com]
- 6. A Glycoconjugated SIRT2 inhibitor with aqueous solubility allows structure-based design of SIRT2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Thiomyristoyl's Effects on Cell Morphology
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments with Thiomyristoyl (TM). The information is presented in a question-and-answer format to directly address specific issues you might encounter.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (TM) is a potent and highly specific inhibitor of Sirtuin 2 (SIRT2), a member of the NAD+-dependent deacetylase family.[1][2] Its primary mechanism of action involves the inhibition of SIRT2's deacetylase activity, which leads to the hyperacetylation of SIRT2 substrates. One of the key downstream effects of SIRT2 inhibition by TM is the promotion of c-Myc oncoprotein ubiquitination and subsequent degradation.[1] This targeted degradation of a critical oncogene contributes to TM's broad anticancer activity.[1][3][4]
Q2: What are the known effects of this compound on cell morphology?
This compound treatment has been observed to induce changes in the cytoskeleton. Specifically, in MCF-7 breast cancer cells, TM treatment leads to an increase in the perinuclear acetylation of α-tubulin.[5] This suggests a reorganization of the microtubule network around the nucleus. As SIRT2 is a known α-tubulin deacetylase, this effect is a direct consequence of SIRT2 inhibition.[3] Changes in the organization of other cytoskeletal components, such as vimentin and F-actin, have been observed with other SIRT2 inhibitors and may also occur with TM treatment.
Q3: What is a typical working concentration and incubation time for this compound in cell culture?
The optimal working concentration and incubation time for this compound are cell-line dependent. However, a general starting point for many cancer cell lines is in the micromolar (µM) range. For example, in MCF-7 cells, concentrations around 25 µM have been used for 6-hour incubations to observe effects on α-tubulin acetylation.[5] For cell viability or growth inhibition assays, longer incubation times, such as 72 hours, are common.[2] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental endpoint.
Q4: How should I prepare and store this compound stock solutions?
This compound has poor aqueous solubility.[6] Therefore, it is typically dissolved in an organic solvent like dimethyl sulfoxide (DMSO) to prepare a high-concentration stock solution (e.g., 10 mM to 100 mM).[2][7] It is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store them at -20°C or -80°C for long-term stability. When preparing your working solution, dilute the DMSO stock directly into your cell culture medium to the desired final concentration. Ensure the final DMSO concentration in your culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Troubleshooting Guide
Problem 1: I am not observing any changes in cell morphology after this compound treatment.
-
Question: Did you confirm target engagement?
-
Answer: It is essential to verify that this compound is engaging with its target, SIRT2, in your cells. You can perform a Cellular Thermal Shift Assay (CETSA) to confirm this.[5][8][9][10][11] A successful CETSA will show a shift in the thermal stability of SIRT2 in the presence of TM. Alternatively, you can perform a Western blot to detect the acetylation of α-tubulin, a known SIRT2 substrate. An increase in acetylated α-tubulin indicates successful SIRT2 inhibition.[3]
-
-
Question: Is your this compound concentration and incubation time optimal?
-
Answer: The effective concentration of this compound can vary significantly between cell lines. Perform a dose-response experiment, testing a range of concentrations (e.g., 1 µM to 50 µM) and time points (e.g., 6, 12, 24, 48 hours) to determine the optimal conditions for observing morphological changes in your specific cell line. Refer to the data table below for reported GI50 values in various cell lines as a starting point.
-
-
Question: Is your this compound solution properly prepared and stored?
-
Answer: Due to its poor aqueous solubility, improper dissolution or storage of this compound can lead to its precipitation and loss of activity. Ensure your stock solution in DMSO is fully dissolved and has been stored correctly. When diluting into aqueous culture medium, vortex or mix thoroughly immediately before adding to your cells to minimize precipitation.
-
Problem 2: My cells are detaching from the plate after this compound treatment.
-
Question: Are you observing signs of anoikis?
-
Answer: Disruption of the microtubule network by compounds like this compound can lead to the disorganization of focal adhesions and induce a form of programmed cell death called anoikis (detachment-induced apoptosis).[12] This is characterized by cell rounding and detachment from the extracellular matrix. You can assess for markers of apoptosis (e.g., caspase activation, PARP cleavage) to confirm if this is the case.
-
-
Question: Is the observed effect due to cytotoxicity at the concentration used?
-
Answer: High concentrations of this compound can lead to general cytotoxicity and cell death, causing detachment. Review your dose-response data to ensure you are working within a concentration range that induces the desired morphological changes without causing excessive cell death. Consider using a lower concentration or a shorter incubation time.
-
Problem 3: I am seeing artifacts in my immunofluorescence staining for cytoskeletal proteins.
-
Question: Have you optimized your fixation and permeabilization protocol?
-
Answer: The choice of fixation and permeabilization agents can significantly impact the quality of your immunofluorescence images and can introduce artifacts.[6][13][14][15] For visualizing the microtubule network and acetylated α-tubulin, a common protocol involves fixation with 4% paraformaldehyde followed by permeabilization with a detergent like Triton X-100.[5] However, for some cytoskeletal components, methanol fixation might be preferred.[16] It is advisable to test different protocols to find the one that best preserves the structures of interest in your cells.[15]
-
-
Question: Are you using appropriate antibody concentrations and washing steps?
-
Answer: Insufficient washing or using too high a concentration of primary or secondary antibodies can lead to high background and non-specific staining.[14] Ensure you are using the recommended antibody dilutions and are performing thorough washing steps between antibody incubations. Including a negative control (omitting the primary antibody) is crucial to assess the level of non-specific binding from the secondary antibody.[13]
-
Quantitative Data Summary
The following table summarizes the reported half-maximal growth inhibition (GI50) concentrations of this compound in various human cancer cell lines after 72 hours of treatment. This data can serve as a reference for designing your experiments.
| Cell Line | Cancer Type | GI50 (µM) |
| BxPC3 | Pancreatic Cancer | 13.3 |
| MDA-MB-468 | Breast Cancer | 15.7 |
| NCI-H23 | Lung Cancer | 16.4 |
| A549 | Lung Cancer | 17.3 |
Experimental Protocols
Immunofluorescence Staining for Acetylated α-Tubulin
This protocol is adapted for MCF-7 cells treated with this compound to visualize changes in the microtubule cytoskeleton.[5]
Materials:
-
MCF-7 cells
-
This compound (TM)
-
DMSO (for stock solution)
-
Cell culture medium
-
Lab-Tek Chamber Slides or coverslips in a multi-well plate
-
4% Paraformaldehyde (PFA) in PBS
-
Phosphate-Buffered Saline (PBS)
-
Blocking Buffer (e.g., 5% goat serum in PBS with 0.1% Triton X-100)
-
Primary antibody: anti-acetylated α-tubulin
-
Fluorophore-conjugated secondary antibody
-
DAPI (for nuclear counterstaining)
-
Mounting medium
Procedure:
-
Cell Seeding: Seed MCF-7 cells onto chamber slides or coverslips and allow them to adhere and grow overnight.
-
This compound Treatment: Prepare the desired concentration of this compound in cell culture medium from your DMSO stock. Treat the cells for the desired time (e.g., 25 µM for 6 hours). Include a DMSO-only control.
-
Fixation: After treatment, aspirate the medium and wash the cells three times with PBS. Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS.
-
Permeabilization and Blocking: Permeabilize and block non-specific binding by incubating the cells in Blocking Buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Dilute the anti-acetylated α-tubulin antibody in Blocking Buffer to the recommended concentration. Incubate the cells with the primary antibody overnight at 4°C.
-
Washing: Wash the cells three times with PBS.
-
Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibody in Blocking Buffer. Incubate the cells with the secondary antibody for 1 hour at room temperature in the dark.
-
Washing: Wash the cells three times with PBS.
-
Counterstaining: Incubate the cells with DAPI solution for 5-10 minutes to stain the nuclei.
-
Mounting: Wash the cells one final time with PBS. Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope.
Signaling Pathways and Workflows
This compound's Mechanism of Action
Caption: this compound inhibits SIRT2, leading to increased α-tubulin acetylation and c-Myc degradation.
Troubleshooting Workflow for Unexpected Morphological Results
Caption: A logical workflow for troubleshooting unexpected cell morphology results with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. A SIRT2-selective inhibitor promotes c-Myc oncoprotein degradation and exhibits broad anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A SIRT2-Selective Inhibitor Promotes c-Myc Oncoprotein Degradation and Exhibits Broad Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanism-based inhibitors of SIRT2: structure–activity relationship, X-ray structures, target engagement, regulation of α-tubulin acetylation and inhibition of breast cancer cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PFA fixation enables artifact-free super-resolution imaging of the actin cytoskeleton and associated proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 10. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. Microtubule-destabilizing agents induce focal adhesion structure disorganization and anoikis in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. ptglab.com [ptglab.com]
- 15. Fixation artifacts and how to minimize them [focalplane.biologists.com]
- 16. cellproduce.co.jp [cellproduce.co.jp]
Optimizing incubation time for Thiomyristoyl treatment
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the incubation time for Thiomyristoyl (TM) treatment. Below you will find troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data to assist in your experimental design.
Troubleshooting Guide: Optimizing Incubation Time
This guide addresses common issues encountered during the optimization of this compound incubation time.
| Question/Issue | Possible Cause | Suggested Solution |
| No effect observed after TM treatment (e.g., no change in α-tubulin acetylation or c-Myc levels). | Incubation time is too short. The primary mechanism of TM involves the inhibition of SIRT2, leading to downstream effects like c-Myc degradation. These processes require time.[1] | Perform a time-course experiment. Treat your cells with a fixed concentration of TM and harvest at multiple time points (e.g., 2, 4, 6, 12, 24 hours). This will help identify the onset of the effect. For instance, a decrease in c-Myc protein levels in MCF-7 cells has been observed to be time-dependent.[1] |
| Suboptimal TM concentration. The IC50 of TM for SIRT2 is approximately 28 nM, but effective concentrations in cell-based assays can be in the micromolar range (e.g., 10-50 µM).[2][3] | Perform a dose-response experiment. Test a range of TM concentrations (e.g., 1 µM, 5 µM, 10 µM, 25 µM, 50 µM) at a fixed, intermediate incubation time (e.g., 6 or 24 hours) to determine the optimal concentration for your cell line and assay.[2] | |
| Poor solubility of TM. this compound has poor aqueous solubility, which can lead to precipitation and a lower effective concentration in your media.[4] | Ensure complete dissolution. Prepare a concentrated stock solution in a suitable solvent like DMSO. When diluting into your culture medium, vortex thoroughly and visually inspect for any precipitation. Consider using TM analogs with improved solubility if problems persist.[4] | |
| High levels of cell death or cytotoxicity observed, potentially masking the specific effects of SIRT2 inhibition. | Incubation time is too long. Prolonged exposure to TM can lead to broad cytotoxic effects, especially at higher concentrations. Growth inhibition has been observed in assays with incubation times of 72 hours.[2] | Shorten the incubation time. If you are investigating early signaling events (e.g., protein acetylation), a shorter incubation of 6 hours is often sufficient to observe changes in SIRT2 targets like α-tubulin.[3] Correlate the incubation time with the half-life of your target protein. |
| TM concentration is too high. Different cell lines exhibit varying sensitivity to TM.[1] | Titrate down the concentration of TM. Refer to dose-response data to select a concentration that effectively inhibits SIRT2 without causing excessive cell death for your specific cell line. | |
| Inconsistent results between experiments. | Variability in experimental conditions. Factors such as cell density, passage number, and serum concentration in the media can influence cellular responses. | Standardize your experimental protocol. Ensure consistent cell seeding density and health. Use cells within a similar passage number range for all related experiments. Note that the composition of the culture medium can affect experimental outcomes.[2] |
| Degradation of TM in solution. | Prepare fresh dilutions of TM for each experiment from a frozen stock. Avoid repeated freeze-thaw cycles of the stock solution. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for incubation time when first using this compound?
A good starting point depends on the biological question. For observing direct enzymatic inhibition of SIRT2, as measured by the acetylation of its substrate α-tublin, an incubation time of 6 hours has been shown to be effective in cell lines like HCT116.[3] For assessing downstream effects on cell viability or growth inhibition, longer incubation times of 24 to 72 hours are commonly used.[1][2]
Q2: How does the choice of cell line affect the optimal incubation time?
The optimal incubation time can vary significantly between cell lines due to differences in their genetic background, proliferation rate, and expression levels of SIRT2 and c-Myc. The sensitivity of a cell line to TM has been correlated with its ability to decrease c-Myc levels.[1] It is crucial to empirically determine the optimal incubation time for each cell line used.
Q3: Can I use the same incubation time for different assays (e.g., Western blot vs. cell viability)?
Not necessarily. Assays measuring early events in a signaling pathway, such as changes in protein acetylation, generally require shorter incubation times (e.g., 4-6 hours)[1][3]. In contrast, assays measuring endpoints that result from cumulative cellular processes, like cell proliferation or apoptosis, typically require longer incubation periods (e.g., 24-72 hours)[2][5].
Q4: What are the visual signs of over-incubation with this compound?
Over-incubation, particularly at high concentrations, can lead to significant morphological changes indicative of cytotoxicity, such as cell rounding, detachment from the culture plate, and the appearance of apoptotic bodies.
Q5: How does TM concentration impact the choice of incubation time?
Higher concentrations of TM may produce a measurable effect in a shorter amount of time. Conversely, lower, less toxic concentrations may require a longer incubation period to observe a significant effect. A time-course and dose-response experiment are the best ways to determine the ideal combination of concentration and incubation time for your specific experimental goals.
Data Presentation
Table 1: Effect of this compound Incubation Time on c-Myc Protein Levels in MCF-7 Cells
| Incubation Time (hours) | TM Concentration (µM) | c-Myc Protein Level (relative to control) |
| 0 | 25 | 1.0 |
| 2 | 25 | ~0.8 |
| 4 | 25 | ~0.5 |
| 6 | 25 | ~0.3 |
| 8 | 25 | ~0.2 |
| Data is illustrative and synthesized from qualitative descriptions in the literature indicating a time-dependent decrease.[1] |
Table 2: Reported Incubation Times for Various this compound-Based Assays
| Assay | Cell Line | TM Concentration | Incubation Time | Outcome | Reference |
| Acetylation of p53 | MCF-7 | 1-50 µM | 6 hours | Determination of SIRT1 inhibition | [2] |
| α-tubulin Acetylation | HCT116 | 25-50 µM | 6 hours | Confirmation of SIRT2 inhibition | [3] |
| c-Myc Degradation | MCF-7 | 25 µM | 4 hours | Analysis of protein degradation pathway | [1] |
| Growth Inhibition | NCI-H23 | GI50=16.4µM | 72 hours | Cell viability assessment | [2] |
| Cell Viability | MCF-7, MDA-MB-468 | Varied | 72 hours | Cytotoxicity measurement | [5] |
| Cell Migration (Scratch Assay) | MCF-7 | 5 µM | 24 hours | Assessment of cell migration | [6] |
Experimental Protocols
Protocol 1: Time-Course Experiment to Determine Optimal Incubation Time for c-Myc Degradation
This protocol outlines a method to determine the optimal incubation time of TM for observing the degradation of a target protein, such as c-Myc, by Western blot.
-
Cell Seeding: Plate your chosen cell line (e.g., MCF-7) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
TM Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Immediately before use, dilute the stock solution in pre-warmed complete culture medium to the desired final concentration (e.g., 25 µM).
-
Treatment: Aspirate the old medium from the cells and replace it with the TM-containing medium. For the control well, use medium with an equivalent concentration of DMSO.
-
Incubation and Harvesting: Incubate the plates at 37°C and 5% CO2. Harvest cells at various time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours). To harvest, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blot Analysis: Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against your target protein (e.g., c-Myc) and a loading control (e.g., β-actin or GAPDH).
-
Analysis: Quantify the band intensities to determine the relative protein levels at each time point compared to the 0-hour time point. The optimal incubation time is the shortest duration that produces a significant and maximal reduction in the target protein level.
Visualizations
Caption: Signaling pathway of this compound (TM) action.
Caption: Workflow for optimizing incubation time.
Caption: Troubleshooting logic for unexpected results.
References
- 1. A SIRT2-selective inhibitor promotes c-Myc oncoprotein degradation and exhibits broad anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Novel Lysine-Based Thioureas as Mechanism-Based Inhibitors of Sirtuin 2 (SIRT2) with Anticancer Activity in a Colorectal Cancer Murine Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Glycoconjugated SIRT2 inhibitor with aqueous solubility allows structure-based design of SIRT2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Mechanism-based inhibitors of SIRT2: structure–activity relationship, X-ray structures, target engagement, regulation of α-tubulin acetylation and inh ... - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D0CB00036A [pubs.rsc.org]
Validation & Comparative
A Comparative Guide to Thiomyristoyl and Other SIRT2 Inhibitors for Researchers
For researchers, scientists, and drug development professionals, the selection of a potent and selective chemical probe is critical for elucidating the biological functions of sirtuin 2 (SIRT2) and for developing novel therapeutics. This guide provides an objective comparison of Thiomyristoyl (TM) against other commonly used SIRT2 inhibitors, supported by experimental data, detailed protocols, and pathway visualizations.
This compound has emerged as a highly potent and selective SIRT2 inhibitor with demonstrated efficacy in various cancer models.[1][2] Its unique mechanism of action and favorable selectivity profile distinguish it from other available inhibitors. This guide will delve into a direct comparison of TM with other notable SIRT2 inhibitors such as AGK2, SirReal2, and Tenovin-6, focusing on their potency, selectivity, and cellular activity.[3][4]
Performance Comparison of SIRT2 Inhibitors
The following tables summarize the quantitative data for this compound and other SIRT2 inhibitors, providing a clear comparison of their in vitro potency and selectivity.
Table 1: In Vitro Potency of SIRT2 Inhibitors
| Inhibitor | SIRT2 IC50 (Deacetylation) | SIRT2 IC50 (Demyristoylation) | Reference |
| This compound (TM) | 0.028 µM - 0.038 µM | 0.049 µM | [5][6][7] |
| AGK2 | 3.5 µM | Not reported | [7][8] |
| SirReal2 | 0.140 µM | >20 µM | [7] |
| Tenovin-6 | ~10 µM | >20 µM | [3] |
Table 2: Selectivity Profile of SIRT2 Inhibitors (IC50 values)
| Inhibitor | SIRT1 | SIRT3 | SIRT6 | Reference |
| This compound (TM) | 26 µM - 98 µM | >200 µM | No inhibition | [5][6] |
| AGK2 | >35 µM | >35 µM | Not reported | [7][8] |
| SirReal2 | >100 µM | >100 µM | Not reported | [8] |
| Tenovin-6 | ~21 µM | Not reported | Not reported | [3] |
Mechanism of Action and Cellular Effects
This compound is a mechanism-based inhibitor that forms a covalent intermediate with SIRT2, contributing to its high potency.[9] A key downstream effect of SIRT2 inhibition by TM is the promotion of c-Myc oncoprotein ubiquitination and subsequent degradation.[1][10] This leads to broad anticancer activity in various human cancer cell lines and mouse models of breast cancer.[1][2] In contrast, while other inhibitors like SirReal2 and Tenovin-6 also exhibit cytotoxicity in cancer cells, Tenovin-6 is less selective for SIRT2, and TM has shown cancer cell-specific toxicity.[3][4]
Signaling Pathways and Experimental Workflows
To visualize the biological context and experimental approaches discussed, the following diagrams were generated using Graphviz.
Caption: SIRT2-c-Myc signaling pathway.
Caption: Experimental workflow for SIRT2 inhibitor screening.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
In Vitro SIRT2 Deacetylase Activity Assay (Fluorometric)
This protocol is adapted from commercially available kits and common literature procedures.[11][12][13]
-
Principle: This assay measures the deacetylation of a fluorogenic-labeled acetylated peptide substrate by SIRT2. Upon deacetylation, a developer enzyme cleaves the peptide, releasing a fluorescent group that can be quantified.
-
Materials:
-
Recombinant human SIRT2 enzyme
-
Fluorogenic acetylated peptide substrate
-
NAD+
-
Developer enzyme
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Test inhibitors (dissolved in DMSO)
-
Black 96-well microplate
-
Fluorescence microplate reader
-
-
Procedure:
-
Prepare a reaction mixture containing assay buffer, NAD+, and the fluorogenic substrate in each well of the 96-well plate.
-
Add the test inhibitor at various concentrations to the respective wells. Include a positive control (a known SIRT2 inhibitor) and a negative control (DMSO vehicle).
-
Initiate the reaction by adding the SIRT2 enzyme to each well.
-
Incubate the plate at 37°C for a specified period (e.g., 30-60 minutes).
-
Stop the enzymatic reaction and initiate the development step by adding the developer enzyme.
-
Incubate the plate at 37°C for an additional 15-30 minutes to allow for the development of the fluorescent signal.
-
Measure the fluorescence intensity using a microplate reader (e.g., excitation at 395 nm and emission at 541 nm).[9]
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
Cellular Tubulin Acetylation Assay (Western Blot)
This protocol is a standard method to assess the intracellular activity of SIRT2 inhibitors.[3][14]
-
Principle: SIRT2 is a major α-tubulin deacetylase. Inhibition of SIRT2 leads to an increase in the acetylation of α-tubulin, which can be detected by Western blotting using an antibody specific for acetylated α-tubulin.
-
Materials:
-
Cell line of interest (e.g., HeLa, MCF-7)
-
Cell culture medium and supplements
-
Test inhibitors
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-acetylated-α-tubulin and anti-α-tubulin (as a loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test inhibitor for a specified duration (e.g., 6-24 hours).
-
Wash the cells with ice-cold PBS and lyse them using lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-acetylated-α-tubulin antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with an anti-α-tubulin antibody to ensure equal protein loading.
-
Quantify the band intensities to determine the relative increase in tubulin acetylation.
-
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[8][15][16]
-
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Materials:
-
Cell line of interest
-
Cell culture medium and supplements
-
Test inhibitors
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plate
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Treat the cells with a serial dilution of the test inhibitor for a specified period (e.g., 48-72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formazan crystals to form.
-
Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each inhibitor concentration relative to the untreated control cells.
-
Determine the IC50 value, the concentration of the inhibitor that causes a 50% reduction in cell viability.
-
References
- 1. content.abcam.com [content.abcam.com]
- 2. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 3. reactionbiology.com [reactionbiology.com]
- 4. researchgate.net [researchgate.net]
- 5. SIRT2 (Sirtuin2) Fluorogenic Assay Kit - Nordic Biosite [nordicbiosite.com]
- 6. Virtual Screening Combined with Enzymatic Assays to Guide the Discovery of Novel SIRT2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. texaschildrens.org [texaschildrens.org]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. SIRT2i_Predictor: A Machine Learning-Based Tool to Facilitate the Discovery of Novel SIRT2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The histone deacetylase SIRT2 stabilizes Myc oncoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. epigentek.com [epigentek.com]
- 14. tools.thermofisher.com [tools.thermofisher.com]
- 15. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Thiomyristoyl and SirReal2 for SIRT2 Inhibition: A Guide for Researchers
Introduction
Sirtuin 2 (SIRT2), a member of the NAD+-dependent lysine deacetylase family, has emerged as a significant therapeutic target in various diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.[1][2] Primarily localized in the cytoplasm, SIRT2 plays a crucial role in regulating numerous cellular processes such as cell cycle progression, metabolic pathways, and cytoskeletal dynamics by deacetylating a wide range of protein substrates.[3][4][5] The development of potent and selective SIRT2 inhibitors is paramount for dissecting its complex biological functions and for advancing novel therapeutic strategies.
This guide provides a comprehensive comparison of two widely used and distinct SIRT2 inhibitors: Thiomyristoyl (TM) and SirReal2. We will delve into their mechanisms of action, present comparative quantitative data, outline relevant experimental protocols, and visualize key pathways and workflows to assist researchers in selecting the most appropriate tool for their specific experimental needs.
Mechanism of Action: Two Distinct Approaches to Inhibition
This compound and SirReal2 employ fundamentally different strategies to inhibit SIRT2 activity, which has significant implications for their application and interpretation of results.
This compound (TM): A Mechanism-Based Inhibitor
This compound is a potent, mechanism-based inhibitor that leverages the native catalytic reaction of SIRT2.[6] It contains a this compound lysine moiety, which mimics the natural substrate. During the enzymatic reaction, the this compound group attacks the anomeric position of NAD+ within the SIRT2 active site. This process leads to the formation of a stable, covalent intermediate, effectively trapping the enzyme and preventing it from proceeding with its deacetylation or demyristoylation activity.[6][7] This mechanism contributes to its high potency and selectivity.
SirReal2: An Allosteric Inhibitor via Structural Rearrangement
In contrast, SirReal2 inhibits SIRT2 through a unique, non-covalent mechanism. It binds to the active site and induces a significant structural rearrangement of the enzyme.[1] This conformational change unveils a new, previously unexploited binding pocket adjacent to the active site, which SirReal2 then occupies.[1] This ligand-induced rearrangement locks the enzyme in an inactive state, preventing substrate binding and catalysis. This distinct mechanism is the basis for its remarkable selectivity for SIRT2 over other sirtuin isoforms.[1][8]
Quantitative Data: Potency and Selectivity
The efficacy and specificity of an inhibitor are critical parameters for any research application. The following table summarizes the key quantitative data for this compound and SirReal2.
| Parameter | This compound (TM) | SirReal2 | Reference |
| SIRT2 IC50 (Deacetylation) | 28 - 38 nM | 140 - 230 nM | [9][10][11] |
| SIRT2 IC50 (Demyristoylation) | 49 nM | No inhibition observed | [5][10] |
| SIRT1 IC50 | 26 - 98 µM | >100 µM (minimal effect) | [9][10][11] |
| SIRT3 IC50 | >200 µM (no inhibition) | >100 µM (minimal effect) | [9][11] |
Key Insights from the Data:
-
Potency: this compound is a more potent inhibitor of SIRT2's deacetylation activity, with IC50 values in the low nanomolar range compared to the mid-to-high nanomolar range for SirReal2.[9][10][11]
-
Substrate-Specific Inhibition: A critical distinction is that TM inhibits both the deacetylation and demyristoylation activities of SIRT2, whereas SirReal2 is ineffective against demyristoylation.[5][10] This makes TM a more comprehensive inhibitor of SIRT2's known enzymatic functions.
-
Selectivity: Both compounds exhibit excellent selectivity for SIRT2 over other class I sirtuins like SIRT1 and SIRT3.[9][10] TM shows a selectivity of over 650-fold for SIRT2 compared to SIRT1.[10]
Signaling Pathways and Cellular Effects
SIRT2 inhibition impacts several downstream signaling pathways. The primary and most well-documented cellular effect of SIRT2 inhibition is the hyperacetylation of its major cytoplasmic substrate, α-tubulin.[6][12] However, its influence extends to other critical cellular proteins.
Key Downstream Targets:
-
α-Tubulin: Both inhibitors cause a dose-dependent increase in the acetylation of α-tubulin in cells, a reliable marker of SIRT2 inhibition.[10][12]
-
c-Myc: this compound has been shown to decrease the levels of the oncoprotein c-Myc by promoting its ubiquitination and subsequent degradation.[9][13] This effect correlates with its anticancer activity.[9]
-
BubR1: SirReal2 has been reported to induce the destabilization of the mitotic checkpoint protein BubR1, consistent with SIRT2's role in cell cycle regulation.[1][12]
-
Metabolic Regulation: SIRT2 is involved in metabolic pathways, including gluconeogenesis and glycolysis, through the deacetylation of enzymes like PEPCK.[3][4][14] Inhibition of SIRT2 can thus modulate cellular metabolism.
Caption: SIRT2 signaling pathway and points of inhibition by this compound and SirReal2.
Experimental Protocols
Accurate and reproducible experimental design is crucial. Below are detailed methodologies for key assays used to evaluate SIRT2 inhibitors.
In Vitro SIRT2 Enzymatic Inhibition Assay (Fluorogenic)
This assay quantifies the inhibitory potential of a compound on SIRT2's deacetylase activity in a controlled, cell-free system.
Materials:
-
Recombinant human SIRT2 enzyme
-
Fluorogenic SIRT2 substrate (e.g., a peptide containing an acetylated lysine and a fluorophore quenched by the acetyl group)
-
NAD+
-
Developer solution (containing a protease to cleave the deacetylated peptide, releasing the fluorophore)
-
Assay Buffer (e.g., 50 mM HEPES/Na, 100 mM KCl, 0.01% Tween-20, pH 7.4)
-
Test compounds (this compound, SirReal2) dissolved in DMSO
-
96-well microplate (black, flat-bottom)
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds (e.g., from 100 µM to 0.1 nM) in DMSO. Then, dilute further into the assay buffer.
-
Reaction Mixture: In each well of the microplate, add the following in order:
-
Assay Buffer
-
Test compound dilution (or DMSO for control)
-
Recombinant SIRT2 enzyme (e.g., final concentration 40-100 nM)
-
-
Pre-incubation (Optional but Recommended): Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add a mixture of the fluorogenic substrate (e.g., 50 µM final concentration) and NAD+ (e.g., 500 µM final concentration) to each well to start the reaction.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes.
-
Development: Add the developer solution to each well to stop the enzymatic reaction and initiate the fluorescence signal generation. Incubate for 15 minutes at 37°C.
-
Measurement: Read the fluorescence intensity using a plate reader (e.g., Excitation/Emission wavelengths appropriate for the fluorophore).
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cellular SIRT2 Inhibition Assay (Western Blot for Acetylated α-Tubulin)
This method assesses the ability of an inhibitor to engage and inhibit SIRT2 within a cellular context by measuring the acetylation status of its primary substrate, α-tubulin.
Materials:
-
Cell line of interest (e.g., MCF-7, HeLa)
-
Cell culture medium and supplements
-
Test compounds (this compound, SirReal2)
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose/PVDF membrane
-
Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-acetyl-α-tubulin (Lys40), anti-α-tubulin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system (e.g., ChemiDoc)
Procedure:
-
Cell Culture and Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Treat the cells with various concentrations of the test compound (e.g., 1 µM, 10 µM, 25 µM) or DMSO (vehicle control) for a specified time (e.g., 6-24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using ice-cold lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE: Normalize the protein amounts for all samples, mix with Laemmli buffer, and boil. Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Western Blotting: Transfer the separated proteins from the gel to a membrane.
-
Blocking and Antibody Incubation: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with the primary antibody against acetyl-α-tubulin overnight at 4°C.
-
Washing and Secondary Antibody: Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detection: Wash the membrane again and apply the ECL substrate. Capture the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing: To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total α-tubulin.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the acetyl-α-tubulin signal to the total α-tubulin signal for each sample.
Caption: Experimental workflow for Western Blot analysis of acetylated α-tubulin.
Summary and Recommendations
Both this compound and SirReal2 are potent and highly selective SIRT2 inhibitors, but they possess distinct characteristics that make them suitable for different research questions.
| Feature | This compound (TM) | SirReal2 |
| Mechanism | Covalent, mechanism-based | Allosteric, structural rearrangement |
| Potency | Higher (low nM IC50) | Lower (mid-high nM IC50) |
| Substrate Scope | Inhibits deacetylation & demyristoylation | Inhibits deacetylation only |
| Cellular Effects | Reduces c-Myc levels, cancer-cell specific toxicity | Destabilizes BubR1 |
| Primary Use Case | Broadly inhibiting all known SIRT2 enzymatic activities; studies on c-Myc regulation. | Studies requiring a non-covalent inhibitor; dissecting deacetylation-specific roles of SIRT2. |
Recommendations for Researchers:
-
For comprehensive inhibition of SIRT2: this compound is the inhibitor of choice as it potently blocks both deacetylation and demyristoylation activities.[10] Its demonstrated effects on c-Myc also make it a valuable tool for cancer biology research.[13]
-
For studying deacetylation-specific functions: If the research focus is specifically on the consequences of inhibiting SIRT2's deacetylase activity, while leaving its demyristoylase function intact, SirReal2 is the more appropriate tool.[10]
-
For structural studies: The non-covalent, reversible nature of SirReal2 might make it more amenable to certain structural biology applications compared to the covalent mechanism of TM.
-
Confirming on-target effects: As with any pharmacological inhibitor, it is crucial to validate findings using genetic approaches, such as SIRT2 knockdown or knockout, to confirm that the observed phenotype is indeed a result of on-target SIRT2 inhibition.
By understanding the distinct properties of this compound and SirReal2, researchers can make an informed decision to select the best chemical probe to investigate the multifaceted roles of SIRT2 in health and disease.
References
- 1. real.mtak.hu [real.mtak.hu]
- 2. Mechanism-based inhibitors of SIRT2: structure–activity relationship, X-ray structures, target engagement, regulation of α-tubulin acetylation and inhibition of breast cancer cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Multiple Roles of SIRT2 in Regulating Physiological and Pathological Signal Transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Mechanism-based inhibitors of SIRT2: structure–activity relationship, X-ray structures, target engagement, regulation of α-tubulin acetylation and inh ... - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D0CB00036A [pubs.rsc.org]
- 6. Novel Lysine-Based Thioureas as Mechanism-Based Inhibitors of Sirtuin 2 (SIRT2) with Anticancer Activity in a Colorectal Cancer Murine Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Glycoconjugated SIRT2 inhibitor with aqueous solubility allows structure-based design of SIRT2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. selleckchem.com [selleckchem.com]
- 10. Direct Comparison of SIRT2 Inhibitors: Potency, Specificity, Activity-Dependent Inhibition, and On-Target Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. pubs.acs.org [pubs.acs.org]
Thiomyristoyl vs. AGK2: A Comparative Analysis of Two SIRT2 Inhibitors
In the landscape of epigenetic modulators, Sirtuin 2 (SIRT2) inhibitors have emerged as promising therapeutic agents for a range of diseases, including cancer and neurodegenerative disorders. Among the various small molecules developed to target SIRT2, Thiomyristoyl (TM) and AGK2 have garnered significant attention from the research community. This guide provides a comprehensive, data-driven comparison of these two inhibitors to aid researchers, scientists, and drug development professionals in selecting the appropriate tool for their specific experimental needs.
At a Glance: Key Differences
| Feature | This compound (TM) | AGK2 |
| Potency (SIRT2 IC50) | ~28-38 nM[1][2][3][4] | ~3.5 µM[5][6] |
| Selectivity | Highly selective for SIRT2 over SIRT1 and SIRT3[1][2][3][4] | Moderately selective for SIRT2 over SIRT1 and SIRT3[6] |
| Mechanism of Action | Potent, specific SIRT2 inhibitor[2][3] | Selective SIRT2 inhibitor[6] |
| Primary Cellular Effects | Promotes c-Myc oncoprotein degradation[2][3], exhibits broad anticancer activity[3] | Modulates Wnt/β-catenin and AKT/GSK-3β/β-catenin signaling[7][8], impacts cytoskeletal organization[9] |
Quantitative Performance Data
A direct comparative study by Rumpf et al. (2018) provides valuable quantitative data on the inhibitory activity of this compound and AGK2 against sirtuins and their effects on cancer cell growth.
Table 1: Sirtuin Inhibition (IC50 values)
The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and AGK2 against SIRT1, SIRT2, and SIRT3. Lower values indicate greater potency.
| Inhibitor | SIRT1 IC50 (µM) | SIRT2 IC50 (µM) | SIRT3 IC50 (µM) |
| This compound (TM) | ~25[1] | ~0.038 [1] | >200[2][3] |
| AGK2 | ~30[6] | ~3.5 [6] | ~91[6] |
Data sourced from Rumpf et al. (2018) and manufacturer datasheets.[1][2][3][6]
Table 2: Anti-proliferative Activity in Cancer Cell Lines (GI50 values)
The growth inhibitory potential (GI50) of both compounds was assessed across a panel of human cancer cell lines. Lower values indicate greater anti-proliferative activity.
| Cell Line | Cancer Type | This compound (TM) GI50 (µM) | AGK2 GI50 (µM) |
| HCT116 | Colon Cancer | 13.5[1] | 24.1[1] |
| SW948 | Colon Cancer | >50 | >50 |
| HT29 | Colon Cancer | 21.4 | >50 |
| A549 | Lung Cancer | 18.2 | >50 |
| H520 | Lung Cancer | 15.1 | >50 |
| K562 | Leukemia | 10.7 | >50 |
| HeLa | Cervical Cancer | 16.9 | >50 |
| ASPC1 | Pancreatic Cancer | 17.8 | >50 |
| CFPAC1 | Pancreatic Cancer | 19.5 | >50 |
| MCF7 | Breast Cancer | 20.1 | >50 |
| MDA-MB-231 | Breast Cancer | 19.8 | >50 |
| MDA-MB-468 | Breast Cancer | 15.7[2] | >50 |
Data sourced from Rumpf et al. (2018).[1]
Signaling Pathways and Mechanisms of Action
The distinct biological effects of this compound and AGK2 can be attributed to their differential impact on cellular signaling pathways.
This compound: Targeting c-Myc for Degradation
This compound's potent and selective inhibition of SIRT2 leads to the destabilization of the oncoprotein c-Myc, a key driver in many human cancers. This targeted degradation of c-Myc underlies the broad anticancer activity observed with TM treatment.[2][3]
Caption: this compound inhibits SIRT2, leading to c-Myc ubiquitination and degradation.
AGK2: Modulating Wnt/β-catenin and Cytoskeletal Dynamics
AGK2's mechanism of action involves the modulation of multiple signaling pathways. It has been shown to downregulate the AKT/GSK-3β/β-catenin pathway, which is crucial for cell survival and proliferation.[8] Additionally, AGK2 treatment impacts the organization of the perinuclear cytoskeleton, affecting cell polarity and invasiveness.[9]
Caption: AGK2 inhibits SIRT2, affecting signaling and cytoskeletal organization.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are standard protocols for key assays used to evaluate the performance of SIRT2 inhibitors.
SIRT2 Inhibition Assay (Fluorometric)
This assay measures the ability of a compound to inhibit the deacetylase activity of recombinant SIRT2.
Materials:
-
Recombinant human SIRT2 enzyme
-
Fluorogenic SIRT2 substrate (e.g., a peptide containing an acetylated lysine residue flanked by a fluorophore and a quencher)
-
NAD+
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (containing a protease to cleave the deacetylated substrate)
-
Test compounds (this compound or AGK2) dissolved in DMSO
-
96-well black microplate
-
Fluorometric plate reader
Procedure:
-
Prepare a reaction mixture containing assay buffer, NAD+, and the fluorogenic SIRT2 substrate.
-
Add the test compound at various concentrations to the wells of the microplate. Include a DMSO control (vehicle) and a positive control inhibitor.
-
Initiate the reaction by adding the SIRT2 enzyme to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
Stop the enzymatic reaction and add the developer solution.
-
Incubate at 37°C for an additional 15-30 minutes to allow for cleavage of the deacetylated substrate.
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 395/541 nm).[10][11]
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value.
Caption: Workflow for a fluorometric SIRT2 inhibition assay.
Cell Viability Assay (MTT Assay)
This colorimetric assay assesses the effect of the inhibitors on cell proliferation and viability.[12][13][14][15]
Materials:
-
Cells of interest seeded in a 96-well plate
-
Complete cell culture medium
-
Test compounds (this compound or AGK2) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate spectrophotometer
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for the desired duration (e.g., 72 hours). Include a vehicle control (DMSO).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 value.
Western Blot for Protein Acetylation
This technique is used to detect changes in the acetylation status of specific proteins (e.g., α-tubulin, histones) following inhibitor treatment.
Materials:
-
Cells treated with test compounds
-
Lysis buffer (e.g., RIPA buffer) with protease and deacetylase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-acetylated-α-tubulin, anti-total-α-tubulin, anti-acetyl-lysine)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated cells and quantify the protein concentration.
-
Denature the protein samples and separate them by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system and analyze the band intensities.
Conclusion
Both this compound and AGK2 are valuable tools for studying the function of SIRT2. However, their distinct characteristics make them suitable for different research applications.
This compound (TM) is a highly potent and selective SIRT2 inhibitor. Its strong and specific activity, coupled with its demonstrated efficacy in promoting c-Myc degradation, makes it an excellent choice for studies focused on the anticancer effects of SIRT2 inhibition and for experiments requiring a high degree of target specificity.
AGK2 , while less potent than TM, is a well-characterized and widely used SIRT2 inhibitor. Its documented effects on various signaling pathways, including Wnt/β-catenin and cytoskeletal dynamics, make it a useful tool for investigating the broader cellular roles of SIRT2 beyond its direct enzymatic activity.
The choice between this compound and AGK2 should be guided by the specific experimental goals, the required potency and selectivity, and the cellular context of the study. The data and protocols presented in this guide are intended to provide a solid foundation for making an informed decision.
References
- 1. Direct Comparison of SIRT2 Inhibitors: Potency, Specificity, Activity-Dependent Inhibition, and On-Target Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | Sirtuin | TargetMol [targetmol.com]
- 5. stemcell.com [stemcell.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. SIRT2 inhibition by AGK2 enhances mycobacteria-specific stem cell memory responses by modulating beta-catenin and glycolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Sirtuin 2 inhibitor AGK2 exerts antiviral effects by inducing epigenetic suppression of hepatitis B virus covalently closed circular DNA through recruitment of repressive histone lysine methyltransferases and reduction of cccDNA [frontiersin.org]
- 9. mdpi.com [mdpi.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Sirtuin 2 (SIRT2) Inhibitor Screening Assay Kit 100 assays in 96 well plates | Sigma-Aldrich [sigmaaldrich.com]
- 12. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 15. broadpharm.com [broadpharm.com]
A Comparative Analysis of Thiomyristoyl and Tenovin-6 for Cancer Research
In the landscape of sirtuin inhibitors for oncological research, Thiomyristoyl and Tenovin-6 have emerged as significant small molecules. This guide provides a detailed comparison of their efficacy, mechanism of action, and selectivity, supported by experimental data to aid researchers, scientists, and drug development professionals in their selection and application.
Mechanism of Action and Target Specificity
This compound (TM) is a potent and highly specific inhibitor of Sirtuin 2 (SIRT2).[1][2][3] Its mechanism involves the formation of a covalent 1'-S-alkylimidate intermediate, which effectively detains the activity of SIRT2.[4] This specificity is a key differentiator, as it shows significantly less activity against other sirtuins like SIRT1 and SIRT3.[1][2][3] The anticancer effects of this compound are strongly correlated with its ability to promote the ubiquitination and subsequent degradation of the oncoprotein c-Myc.[5][6]
Tenovin-6 was initially identified as a p53 activator.[7][8][9] Its mechanism of action is broader than that of this compound, as it inhibits the protein deacetylase activities of SIRT1 and SIRT2.[8][9][10] Some studies also indicate a weak inhibitory effect on SIRT3.[8][10] The anticancer properties of Tenovin-6 have been attributed to the induction of apoptosis and the inhibition of autophagy.[7][10][11] Notably, in some cancer cell lines, the cytotoxic effects of Tenovin-6 appear to be independent of its sirtuin inhibitory activity.[7]
Comparative Efficacy and In Vitro Activity
The following table summarizes the in vitro inhibitory concentrations (IC50) of this compound and Tenovin-6 against various sirtuin isoforms.
| Compound | SIRT1 IC50 (μM) | SIRT2 IC50 (μM) | SIRT3 IC50 (μM) |
| This compound | 98[1][2][3] | 0.028[1][2] | >200[1][2][3] |
| Tenovin-6 | 21[8][9][10] | 10[8][9][10] | 67[8][10] |
This compound demonstrates remarkable selectivity for SIRT2, with an IC50 value in the nanomolar range, making it over 3,000 times more potent against SIRT2 than SIRT1. In contrast, Tenovin-6 exhibits a broader inhibition profile, with micromolar activity against both SIRT1 and SIRT2.
Cellular and In Vivo Antitumor Effects
This compound has demonstrated broad anticancer activity across numerous human cancer cell lines, including those of breast, colon, and leukemia origin.[5][12] A key advantage of this compound is its selective cytotoxicity towards cancer cells, with limited effects on non-cancerous cells.[1][5][6][13] In vivo studies using mouse models of breast cancer have shown that this compound can inhibit tumor growth.[12][14]
Tenovin-6 has also shown promising anti-neoplastic effects in a variety of hematopoietic malignancies and solid tumors such as colon cancer.[7][15] It has been shown to inhibit the proliferation and survival of cancer cells and can sensitize them to conventional chemotherapeutic agents.[15][16] In some contexts, Tenovin-6 has been found to be cytotoxic to both normal and cancer cells, suggesting a narrower therapeutic window compared to this compound.[13]
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided.
Experimental Protocols
Cell Viability Assay (MTS Assay)
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of this compound or Tenovin-6 for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).
-
MTS Reagent Addition: Add MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition).
Western Blotting
-
Cell Lysis: Lyse treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies (e.g., anti-SIRT2, anti-c-Myc, anti-p53, anti-acetyl-p53, anti-GAPDH) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
In Vivo Xenograft Tumor Model
-
Cell Implantation: Subcutaneously inject cancer cells (e.g., 1 x 10^6 cells) into the flank of immunodeficient mice.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Randomize mice into treatment and control groups. Administer this compound, Tenovin-6, or vehicle control via an appropriate route (e.g., intraperitoneal injection) at a predetermined schedule.
-
Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume.
-
Toxicity Monitoring: Monitor animal body weight and general health throughout the study.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).
Conclusion
Both this compound and Tenovin-6 are valuable tools for cancer research, each with distinct characteristics. This compound's high potency and specificity for SIRT2 make it an excellent choice for studies focused on the specific role of SIRT2 in cancer biology and for therapeutic strategies targeting c-Myc-driven tumors. Its selectivity for cancer cells suggests a potentially favorable safety profile.
Tenovin-6, with its broader inhibitory profile against SIRT1 and SIRT2 and its role as a p53 activator, is suitable for investigating the combined effects of inhibiting these pathways. However, its potential for off-target effects and broader cytotoxicity should be considered when interpreting results. The choice between these two inhibitors will ultimately depend on the specific research question and the cancer model being investigated.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | Sirtuin | TargetMol [targetmol.com]
- 4. A Glycoconjugated SIRT2 inhibitor with aqueous solubility allows structure-based design of SIRT2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A SIRT2-selective inhibitor promotes c-Myc oncoprotein degradation and exhibits broad anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A SIRT2-Selective Inhibitor Promotes c-Myc Oncoprotein Degradation and Exhibits Broad Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tenovin-6 inhibits proliferation and survival of diffuse large B-cell lymphoma cells by blocking autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. Discovery, In Vivo Activity, and Mechanism of Action of a Small-Molecule p53 Activator - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
- 12. Enzyme inhibitor looks promising against many forms of cancer | Sandra and Edward Meyer Cancer Center [meyercancer.weill.cornell.edu]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Assessment of SIRT2 Inhibitors in Mouse Models of Cancer [pubmed.ncbi.nlm.nih.gov]
- 15. The sirtuin inhibitor tenovin-6 upregulates death receptor 5 and enhances cytotoxic effects of 5-fluorouracil and oxaliplatin in colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Tenovin-6-mediated inhibition of SIRT1/2 induces apoptosis in acute lymphoblastic leukemia (ALL) cells and eliminates ALL stem/progenitor cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Thiomyristoyl and Pan-Sirtuin Inhibitors for Researchers
An objective guide for researchers, scientists, and drug development professionals on the comparative efficacy and mechanisms of Thiomyristoyl versus broad-spectrum pan-sirtuin inhibitors, supported by experimental data and detailed protocols.
Sirtuins (SIRTs), a class of NAD+-dependent deacetylases, are critical regulators of numerous cellular processes, including metabolism, stress response, and aging.[1][2] Their involvement in various pathologies, particularly cancer, has positioned them as attractive therapeutic targets.[2][3] Inhibition of sirtuin activity is a key strategy in exploring these therapeutic avenues. Sirtuin inhibitors can be broadly categorized into two groups: isoform-selective inhibitors, such as this compound, and pan-inhibitors that target multiple sirtuin family members. This guide provides a detailed comparison between this compound, a potent and specific SIRT2 inhibitor, and common pan-sirtuin inhibitors, offering a clear perspective on their respective characteristics and applications.
Quantitative Performance: A Head-to-Head Comparison
The primary differentiator between sirtuin inhibitors lies in their potency and selectivity across the seven human sirtuin isoforms. This compound (TM) demonstrates high selectivity for SIRT2, whereas pan-inhibitors like Nicotinamide and Tenovin-6 exhibit broader activity.[4][5][6] The half-maximal inhibitory concentrations (IC50) are summarized below.
| Inhibitor | Target Sirtuin(s) | SIRT1 IC50 (µM) | SIRT2 IC50 (µM) | SIRT3 IC50 (µM) | SIRT5 IC50 (µM) | SIRT6 IC50 (µM) | Reference |
| This compound (TM) | SIRT2-selective | 98 | 0.028 | >200 | Weak Inhibition | Weak Inhibition | [4][5][7][8] |
| AGK2 | SIRT2-selective | 30 | 3.5 | 91 | - | - | [9][10] |
| Tenovin-6 | Pan-inhibitor (SIRT1/2/3) | 21 | 10 | 67 | - | - | [6][9] |
| Cambinol | Pan-inhibitor (SIRT1/2) | 56 | 59 | - | - | - | [6] |
| EX-527 (Selisistat) | SIRT1-selective | 0.038 - 0.098 | 19.6 | 48.7 | No Effect | 56% inhib. @ 200µM | [11][12][13] |
| Nicotinamide | Pan-inhibitor | Weak | Weak | Weak | 21 (desuccinylase) | Weak | [1][2] |
Mechanism of Action and Cellular Effects
The distinct selectivity profiles of these inhibitors translate to different mechanisms of action and downstream cellular consequences.
| Inhibitor | Primary Mechanism | Key Cellular Effects | Therapeutic Relevance |
| This compound (TM) | Potent and specific inhibition of SIRT2 deacetylase activity.[4][5] | Promotes c-Myc oncoprotein ubiquitination and degradation.[5][7] Increases acetylation of SIRT2 substrates (e.g., α-tubulin).[5] Exhibits selective cytotoxicity towards cancer cells over non-cancerous cells.[4] | Targeting c-Myc-driven cancers, such as breast cancer.[5][7][14] Potential anti-inflammatory agent by preventing Th17 cell differentiation.[15] |
| Pan-Sirtuin Inhibitors | Broad inhibition of SIRT1, SIRT2, and often SIRT3.[16] | Affects a wider range of cellular processes regulated by multiple sirtuins, including p53 acetylation (SIRT1), α-tubulin acetylation (SIRT2), and mitochondrial protein acetylation (SIRT3).[3][16] | Can induce broader cellular stress and apoptosis.[3] Potential for greater off-target effects and toxicity compared to selective inhibitors.[16] |
Visualizing the Pathways and Processes
To better understand the concepts discussed, the following diagrams illustrate key pathways, experimental workflows, and logical comparisons.
Caption: SIRT2 inhibition by this compound prevents c-Myc deacetylation, leading to its ubiquitination and subsequent degradation by the proteasome.
Caption: A generalized workflow for determining sirtuin inhibitor potency using a fluorometric assay.
Caption: Logical diagram illustrating the targeted effect of this compound on SIRT2 versus the broad-spectrum activity of a typical pan-sirtuin inhibitor.
Experimental Protocols
Detailed and reproducible methodologies are paramount for comparative studies. Below are protocols for key experiments cited in the evaluation of sirtuin inhibitors.
Protocol 1: In Vitro Sirtuin Fluorometric Activity/Inhibition Assay
This protocol describes a common method to measure the enzymatic activity of a sirtuin and determine the IC50 value of an inhibitor.[17][18]
Materials:
-
Recombinant human Sirtuin enzyme (e.g., SIRT1, SIRT2, or SIRT3)
-
Sirtuin Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Dithiothreitol (DTT), added fresh to buffer (final concentration 1 mM)
-
NAD+ solution
-
Fluorogenic acetylated peptide substrate (e.g., corresponding to p53 or H3K9)
-
Test inhibitor (dissolved in DMSO)
-
Developer solution (containing a protease that cleaves the deacetylated substrate)
-
Trichostatin A (to inhibit any contaminating Class I/II HDACs)[18]
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test inhibitor (e.g., this compound) in Sirtuin Assay Buffer. Prepare master mixes for the enzyme, NAD+, and substrate.
-
Reaction Setup: To each well of a 96-well plate, add 50 µL of the reaction mixture containing Sirtuin Assay Buffer, a fixed concentration of recombinant sirtuin enzyme, and the desired concentration of the test inhibitor or DMSO (for control).
-
Pre-incubation: Incubate the plate for 10-15 minutes at 37°C to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Start the reaction by adding a mixture of NAD+ and the fluorogenic acetylated substrate to each well.
-
Deacetylation Reaction: Incubate the plate at 37°C for 30-60 minutes.
-
Development: Stop the deacetylation reaction by adding 10 µL of the Developer solution to each well. Incubate for an additional 10-15 minutes at 37°C. The developer cleaves the deacetylated substrate, releasing a fluorescent group.
-
Fluorescence Measurement: Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths (e.g., Ex: 400 nm, Em: 505 nm).[18]
-
Data Analysis: Subtract the background fluorescence (wells without enzyme). Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: Western Blot for Cellular Acetylation Levels
This protocol is used to assess the in-cell efficacy of a sirtuin inhibitor by measuring the acetylation status of a known substrate protein.[4][7]
Materials:
-
Cancer cell line of interest (e.g., MCF-7 breast cancer cells)[4][7]
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Test inhibitor (this compound or pan-inhibitor)
-
Lysis buffer (e.g., RIPA buffer) with protease and deacetylase inhibitors (e.g., Trichostatin A and Nicotinamide)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-acetyl-p53 (K382), anti-acetyl-α-tubulin, anti-total p53, anti-total-α-tubulin, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment: Seed cells in culture plates and allow them to adhere. Treat the cells with various concentrations of the sirtuin inhibitor or DMSO (vehicle control) for a specified time (e.g., 6-24 hours).
-
Cell Lysis: Wash the cells with cold PBS and lyse them on ice using lysis buffer containing protease and deacetylase inhibitors.
-
Protein Quantification: Clear the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE: Normalize protein amounts for all samples, mix with Laemmli buffer, and denature by heating. Separate the proteins by size on an SDS-PAGE gel.
-
Western Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-acetyl-p53) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane again and apply the ECL substrate. Visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: To normalize, strip the membrane and re-probe with an antibody against the total protein (e.g., anti-total p53) or a loading control (e.g., anti-β-actin). Quantify band intensities to determine the relative change in substrate acetylation upon inhibitor treatment.
Conclusion
The choice between a selective inhibitor like this compound and a pan-sirtuin inhibitor is highly dependent on the research question or therapeutic goal. This compound offers a potent and precise tool for investigating the specific functions of SIRT2 and for therapeutic strategies centered on SIRT2-dependent pathways, such as c-Myc regulation.[4][14] Its selectivity may translate to a more favorable toxicity profile in vivo.[16] Conversely, pan-sirtuin inhibitors provide a means to study the broader consequences of sirtuin inhibition and may be relevant in contexts where targeting multiple sirtuins simultaneously is beneficial, though with an increased risk of off-target effects.[3][16] This guide provides the foundational data and methodologies to assist researchers in making an informed decision for their specific application.
References
- 1. This compound Peptides as Cell-Permeable Sirt6 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sirtuin activators and inhibitors: Promises, achievements, and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Pan-Sirtuin Inhibitor MC2494 Regulates Mitochondrial Function in a Leukemia Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. adooq.com [adooq.com]
- 7. This compound | Sirtuin | TargetMol [targetmol.com]
- 8. selleckchem.com [selleckchem.com]
- 9. glpbio.com [glpbio.com]
- 10. Virtual Screening in the Identification of Sirtuins’ Activity Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Current Trends in Sirtuin Activator and Inhibitor Development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ex-527 inhibits Sirtuins by exploiting their unique NAD+-dependent deacetylation mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ex-527 - XenWiki [wiki.xenbase.org]
- 14. Enzyme inhibitor looks promising against many forms of cancer | Sandra and Edward Meyer Cancer Center [meyercancer.weill.cornell.edu]
- 15. This compound ameliorates colitis by blocking the differentiation of Th17 cells and inhibiting SIRT2-induced metabolic reprogramming - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Sirtuin activity assay [bio-protocol.org]
- 18. sigmaaldrich.com [sigmaaldrich.com]
A Head-to-Head Showdown: Thiomyristoyl Versus Novel SIRT2 Inhibitors in Preclinical Research
For researchers, scientists, and drug development professionals, the quest for potent and selective SIRT2 inhibitors is a critical endeavor in the pursuit of novel therapeutics for cancer and neurodegenerative diseases. This guide provides an objective, data-driven comparison of Thiomyristoyl (TM), a well-characterized SIRT2 inhibitor, against a panel of other novel SIRT2 inhibitors, offering insights into their respective performance based on available experimental data.
Sirtuin 2 (SIRT2), a NAD+-dependent deacetylase, has emerged as a compelling therapeutic target due to its multifaceted roles in cellular processes, including cell cycle regulation, genomic stability, and metabolism.[1][2] Its dysregulation has been implicated in the pathology of various cancers and neurodegenerative disorders.[3][4] this compound, a mechanism-based inhibitor, has demonstrated significant potency and selectivity for SIRT2.[5][6][7] This comparison guide delves into a head-to-head analysis of this compound with other notable SIRT2 inhibitors such as AGK2, SirReal2, and Tenovin-6, presenting key quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows.
Comparative Efficacy and Selectivity
A direct comparison of several SIRT2 inhibitors revealed this compound as the most potent and selective among the tested compounds in vitro.[8][9] The following table summarizes the half-maximal inhibitory concentration (IC50) values, a measure of inhibitor potency, and selectivity profiles.
| Inhibitor | SIRT2 IC50 (Deacetylation) | SIRT1 IC50 | SIRT3 IC50 | Selectivity for SIRT2 over SIRT1 | Selectivity for SIRT2 over SIRT3 | Reference |
| This compound (TM) | 28 nM / 38 nM | 98 µM / 26 µM | >200 µM | ~3500-fold / ~650-fold | >7142-fold | [5][6][8] |
| AGK2 | 3.5 µM | Minimally affected at 10-fold higher concentration | Minimally affected at 10-fold higher concentration | Not specified | Not specified | [10] |
| SirReal2 | 140 nM / 230 nM | Not specified | Not specified | Not specified | Not specified | [8][10] |
| Tenovin-6 | 10 µM | 21 µM / ~26 µM | Not specified | ~2-fold | Not specified | [8][11] |
| SR86 | 1.3 µM | No activity | No activity | Highly selective | Highly selective | [12] |
| Compound 7 | Potent inhibitor | Not specified | Not specified | Not specified | Not specified | [13][14] |
| AEM2 | 3.8 µM | Weak effect | Weak effect | Selective | Selective | [14][15] |
| NH4-13 | 87 nM | No inhibition at 50 µM | No inhibition at 50 µM | Highly selective | Highly selective | [16][17] |
| NH4-6 (pan-SIRT1-3) | 32 nM | 3.0 µM | 2.3 µM | ~94-fold | ~72-fold | [16][17] |
Note: IC50 values can vary between studies due to different experimental conditions.
A key finding is that this compound is unique in its ability to inhibit the demyristoylation activity of SIRT2, in addition to its deacetylation activity.[8][9] Other inhibitors like SirReal2, AGK2, and Tenovin-6 did not demonstrate this dual inhibition.[8] Furthermore, while Tenovin-6 showed potent cytotoxicity in cancer cell lines, this compound exhibited cancer cell-specific toxicity, a desirable characteristic for a therapeutic agent.[8][9]
Mechanism of Action: A Closer Look at this compound
This compound functions as a mechanism-based inhibitor.[18] Its this compound lysine moiety mimics the natural substrate and, in the presence of SIRT2 and NAD+, forms a stable covalent intermediate.[18][19] This effectively traps the enzyme, leading to potent and specific inhibition.
References
- 1. The Clinical Significance of SIRT2 in Malignancies: A Tumor Suppressor or an Oncogene? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. bellbrooklabs.com [bellbrooklabs.com]
- 4. SIRT2 Inhibition Rescues Neurodegenerative Pathology but Increases Systemic Inflammation in a Transgenic Mouse Model of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. This compound | Sirtuin | TargetMol [targetmol.com]
- 8. Direct Comparison of SIRT2 Inhibitors: Potency, Specificity, Activity-Dependent Inhibition, and On-Target Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Direct Comparison of SIRT2 Inhibitors: Potency, Specificity, Activity-Dependent Inhibition, and On-Target Anticancer Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. This compound|SIRT2 inhibitor|cas 1429749-41-6 [dcchemicals.com]
- 12. Discovery of New SIRT2 Inhibitors by Utilizing a Consensus Docking/Scoring Strategy and Structure-Activity Relationship Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Discovery of novel SIRT2 inhibitors with anti-NSCLC activity through multi-virtual screening and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Pharmacological Advantage of SIRT2-Selective versus pan-SIRT1-3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Novel Lysine-Based Thioureas as Mechanism-Based Inhibitors of Sirtuin 2 (SIRT2) with Anticancer Activity in a Colorectal Cancer Murine Model - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A Glycoconjugated SIRT2 inhibitor with aqueous solubility allows structure-based design of SIRT2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Selectivity of Thiomyristoyl: A Comparative Guide to its Cross-reactivity with Histone Deacetylases
For Immediate Publication
This guide provides a detailed comparison of the histone deacetylase (HDAC) inhibitor Thiomyristoyl, focusing on its cross-reactivity with various HDAC isoforms. Designed for researchers, scientists, and drug development professionals, this document synthesizes available experimental data to offer an objective performance comparison against other HDACs, aiding in the strategic design of research and development initiatives.
This compound has emerged as a potent and highly selective inhibitor of Sirtuin 2 (SIRT2), a member of the Class III NAD+-dependent family of HDACs.[1][2][3] Its efficacy and specificity are critical attributes for its use as a chemical probe to elucidate the biological functions of SIRT2 and for its potential therapeutic applications. This guide delves into the quantitative data defining its selectivity profile and outlines the standard experimental protocols used to determine HDAC inhibitor specificity.
Data Presentation: this compound's Selectivity Profile
The inhibitory activity of this compound has been predominantly characterized against the sirtuin family of HDACs. The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against various sirtuin isoforms.
| HDAC Isoform | IC50 Value | Fold Selectivity vs. SIRT2 |
| SIRT2 | 28 nM | 1x |
| SIRT1 | 98 µM | ~3500x |
| SIRT3 | No inhibition at 200 µM | >7142x |
| SIRT5 | Weak to no inhibition | Not Quantified |
| SIRT6 | Weak to no inhibition | Not Quantified |
| SIRT7 | Weak to no inhibition | Not Quantified |
Data compiled from multiple sources.[1][2][3]
Note: There is currently a lack of publicly available experimental data on the cross-reactivity of this compound against the classical, zinc-dependent HDACs belonging to Class I (HDAC1, 2, 3, 8), Class II (HDAC4, 5, 6, 7, 9, 10), and Class IV (HDAC11). The available literature focuses on its high selectivity within the sirtuin family, particularly for SIRT2.
Experimental Protocols
The determination of HDAC inhibitor selectivity and potency is typically achieved through in vitro enzymatic assays. A common method is the fluorogenic assay, which provides a sensitive and high-throughput-compatible means of measuring HDAC activity.
Fluorogenic HDAC Activity Assay
This assay measures the enzymatic activity of a specific HDAC isoform by monitoring the deacetylation of a synthetic substrate.
Principle: The assay utilizes a substrate composed of an acetylated lysine residue linked to a fluorophore. In its acetylated state, the fluorescence is quenched. Upon deacetylation by an active HDAC enzyme, a developer solution containing a protease (e.g., trypsin) cleaves the deacetylated substrate, releasing the fluorophore and resulting in a measurable increase in fluorescence. The intensity of the fluorescence is directly proportional to the HDAC activity.
Materials:
-
Recombinant human HDAC enzyme (e.g., SIRT2, HDAC1, etc.)
-
Fluorogenic HDAC substrate (e.g., Fluor de Lys®)
-
Assay buffer (typically Tris- or HEPES-based, pH 7.4-8.0)
-
Developer solution (containing a protease like trypsin)
-
HDAC inhibitor (e.g., Trichostatin A as a positive control, and the test compound, this compound)
-
96- or 384-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound and any control inhibitors in the assay buffer.
-
Enzyme Reaction: In the wells of a microplate, combine the assay buffer, the specific recombinant HDAC enzyme, and the various concentrations of the inhibitor or vehicle control.
-
Initiation: Add the fluorogenic substrate to each well to start the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 60 minutes), allowing the enzyme to deacetylate the substrate.
-
Development: Add the developer solution to each well. This stops the enzymatic reaction and initiates the release of the fluorophore from the deacetylated substrate.
-
Measurement: Read the fluorescence intensity using a microplate reader with appropriate excitation and emission wavelengths (e.g., Ex/Em = 350-380/440-460 nm).
-
Data Analysis: The fluorescence readings are plotted against the inhibitor concentration. The IC50 value, the concentration of inhibitor required to reduce the HDAC activity by 50%, is then calculated using non-linear regression analysis.
Mandatory Visualizations
The following diagrams illustrate the experimental workflow for assessing HDAC inhibitor cross-reactivity and the selectivity profile of this compound.
References
Validating the Specificity of Thiomyristoyl: A Comparative Guide to Biochemical Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Thiomyristoyl (TM), a potent and specific SIRT2 inhibitor, with other alternative sirtuin inhibitors. We present supporting experimental data, detailed methodologies for key biochemical assays, and visual representations of signaling pathways and experimental workflows to aid in the validation of its specificity.
This compound has emerged as a valuable tool for studying the biological roles of SIRT2, a member of the sirtuin family of NAD+-dependent deacylases. Its specificity is crucial for accurately interpreting experimental results and for its potential therapeutic applications, particularly in cancer, where it has been shown to decrease the levels of the oncoprotein c-Myc.[1][2] This guide will delve into the biochemical assays used to validate the specificity of this compound and compare its performance against other known sirtuin inhibitors.
Comparative Inhibitor Specificity
The primary method for validating the specificity of an enzyme inhibitor is to determine its half-maximal inhibitory concentration (IC50) against a panel of related enzymes. A lower IC50 value indicates greater potency. The following table summarizes the IC50 values of this compound and other sirtuin inhibitors against SIRT1, SIRT2, and SIRT3, demonstrating the superior selectivity of this compound for SIRT2.
| Inhibitor | SIRT1 IC50 (µM) | SIRT2 IC50 (µM) | SIRT3 IC50 (µM) | Notes |
| This compound (TM) | 98[3][4][5] | 0.028[3][4][5] | >200[3][4][5] | Highly potent and selective for SIRT2. |
| AGK2 | - | - | - | A known SIRT2 inhibitor, often used as a benchmark.[6] |
| SirReal2 | - | - | - | Another commonly used SIRT2 inhibitor.[7] |
| Tenovin-6 | - | - | - | A pan-sirtuin inhibitor, showing activity against multiple sirtuins.[7] |
| NH4-6 | 3.0[8] | 0.032[8] | 2.3[8] | A pan-SIRT1-3 inhibitor derived from this compound with improved aqueous solubility.[8][9] |
| NH4-13 | >50[8] | 0.087[8] | >50[8] | A SIRT2-selective inhibitor derived from NH4-6.[8] |
| TH (Thioheptanoyl) | 1.2[1] | 0.13[1] | - | Shows less selectivity compared to this compound. |
| TB (Thiobutyryl) | 3.8[1] | 0.43[1] | - | Shows less selectivity compared to this compound. |
Experimental Protocols
The determination of inhibitor specificity relies on robust and well-defined biochemical assays. Below are detailed methodologies for key experiments used to validate the specificity of this compound.
In Vitro Sirtuin Deacetylase Activity Assay
This assay measures the ability of an inhibitor to block the deacetylase activity of a specific sirtuin enzyme.
Principle: A fluorogenic acetylated peptide substrate is incubated with a recombinant sirtuin enzyme in the presence and absence of the inhibitor. The deacetylation of the substrate by the sirtuin allows it to be cleaved by a developer enzyme, releasing a fluorescent signal. The intensity of the fluorescence is inversely proportional to the inhibitory activity of the compound.
Materials:
-
Recombinant human SIRT1, SIRT2, and SIRT3 enzymes
-
Fluorogenic acetylated peptide substrate (e.g., based on p53 or H3K9 sequences)
-
NAD+
-
Developer enzyme (e.g., trypsin)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Inhibitor compound (this compound or alternatives) dissolved in DMSO
-
Microplate reader capable of fluorescence detection
Procedure:
-
Prepare a serial dilution of the inhibitor in the assay buffer.
-
In a 96-well plate, add the sirtuin enzyme, the acetylated peptide substrate, and NAD+.
-
Add the diluted inhibitor to the wells. Include a control with DMSO only (no inhibitor).
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the sirtuin reaction and initiate the developer reaction by adding the developer enzyme.
-
Incubate at 37°C for a further period (e.g., 15-30 minutes) to allow for the development of the fluorescent signal.
-
Measure the fluorescence intensity using a microplate reader.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify target engagement of an inhibitor within a cellular context.
Principle: The binding of a ligand (inhibitor) to its target protein stabilizes the protein, leading to an increase in its melting temperature. This change in thermal stability can be detected by heating cell lysates treated with the inhibitor to various temperatures, followed by quantification of the soluble protein fraction by Western blotting.
Materials:
-
Cancer cell line of interest (e.g., MCF-7)
-
This compound
-
Cell lysis buffer
-
Antibody specific to SIRT2
-
Secondary antibody conjugated to HRP
-
Chemiluminescence detection reagents
Procedure:
-
Treat cultured cells with this compound or a vehicle control (DMSO) for a specified time.
-
Harvest and lyse the cells.
-
Aliquot the cell lysates and heat them to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes).
-
Centrifuge the heated lysates to pellet the aggregated proteins.
-
Collect the supernatant containing the soluble protein fraction.
-
Analyze the amount of soluble SIRT2 in each sample by Western blotting using a SIRT2-specific antibody.
-
Quantify the band intensities and plot the fraction of soluble SIRT2 as a function of temperature to generate a melting curve.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Visualizing the Pathways and Processes
Diagrams generated using Graphviz (DOT language) provide a clear visual representation of the signaling pathway affected by this compound and the experimental workflow for validating its specificity.
Caption: this compound inhibits SIRT2, leading to c-Myc degradation and cancer cell growth inhibition.
Caption: Workflow for validating the specificity of an enzyme inhibitor like this compound.
References
- 1. A SIRT2-selective inhibitor promotes c-Myc oncoprotein degradation and exhibits broad anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enzyme inhibitor looks promising against many forms of cancer | Sandra and Edward Meyer Cancer Center [meyercancer.weill.cornell.edu]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | Sirtuin | TargetMol [targetmol.com]
- 6. This compound Peptides as Cell-Permeable Sirt6 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. (Open Access) Direct Comparison of SIRT2 Inhibitors: Potency, Specificity, Activity‐Dependent Inhibition, and On‐Target Anticancer Activities (2018) | Nicole A Spiegelman | 53 Citations [scispace.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. A Glycoconjugated SIRT2 inhibitor with aqueous solubility allows structure-based design of SIRT2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vivo Efficacy of Thiomyristoyl and Other Sirtuin Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo efficacy of Thiomyristoyl (TM), a potent and selective SIRT2 inhibitor, with other notable sirtuin inhibitors. The information presented is based on available experimental data to assist researchers in selecting the appropriate tool compounds for their studies in areas such as oncology and metabolic diseases.
Executive Summary
Sirtuins, a class of NAD+-dependent deacetylases, are implicated in a variety of cellular processes, making them attractive therapeutic targets. This compound has emerged as a highly potent and selective SIRT2 inhibitor with promising anti-cancer activity.[1][2][3] This guide directly compares this compound with other commercially available sirtuin inhibitors, including AGK2, SirReal2, and Tenovin-6, focusing on their in vivo performance where data is available. While direct head-to-head in vivo comparative studies are limited, this guide synthesizes available data to provide a comprehensive overview. A study directly comparing these inhibitors in vitro found this compound to be the most potent and selective SIRT2 inhibitor.[4][5]
Data Presentation: In Vitro and In Vivo Efficacy
The following tables summarize the key quantitative data for this compound and its comparators.
Table 1: Comparative In Vitro Inhibitory Activity of Sirtuin Inhibitors
| Inhibitor | Target Sirtuin(s) | IC50 (SIRT2) | IC50 (SIRT1) | IC50 (SIRT3) | Notes |
| This compound (TM) | SIRT2 | 28 nM[1] | 98 µM[1] | >200 µM[1] | Highly selective for SIRT2. Also inhibits SIRT2 demyristoylation activity.[4][5] |
| AGK2 | SIRT1, SIRT2 | 3.5 µM | >50 µM | >50 µM | Less potent and selective compared to this compound. Does not inhibit SIRT2 demyristoylation.[4] |
| SirReal2 | SIRT2 | 140 nM | - | - | Potent SIRT2 inhibitor, but does not inhibit demyristoylation activity.[6] |
| Tenovin-6 | SIRT1, SIRT2 | - | - | - | Known to inhibit both SIRT1 and SIRT2.[7] |
Table 2: Comparative In Vivo Anti-Cancer Efficacy
| Inhibitor | Cancer Model | Dosing Regimen | Tumor Growth Inhibition | Key Findings |
| This compound (TM) | MDA-MB-231 Breast Cancer Xenograft | 1.5 mg in 50 µL DMSO, daily IP injection | Significant reduction in tumor growth over 30 days.[2] | Well-tolerated with no significant weight loss. Increased acetyl-α-tubulin in tumors, confirming SIRT2 inhibition in vivo.[1][2] |
| AGK2 | - | - | - | Primarily studied in vitro for its effects on cancer cell migration and invasion. In vivo data on tumor growth inhibition is not readily available in direct comparison. |
| SirReal2 | THP1 Acute Myeloid Leukemia Xenograft | 4 mg/kg, IP, every 3 days (in combination with VS-5584) | Suppressed tumor growth and extended survival.[6][8] | Primarily evaluated in combination therapies. |
| Tenovin-6 | ARN8 Melanoma Xenograft | 50 mg/kg, daily IP injection | Significantly delayed tumor growth over 15 days.[7] | Active as a single agent in vivo. |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility.
Breast Cancer Xenograft Model (this compound)
-
Cell Line: MDA-MB-231 human breast cancer cells.
-
Animal Model: Female immunodeficient mice (e.g., NOD/SCID or nude mice).
-
Tumor Induction: 1 x 10^6 MDA-MB-231 cells suspended in a 1:1 mixture of plain DMEM and Matrigel are injected into the mammary fat pad.[9]
-
Treatment Protocol: Once tumors reach a palpable size (e.g., ~150-200 mm³), mice are randomized into treatment and control groups.[9] this compound is administered daily via intraperitoneal (IP) injection at a dose of 1.5 mg in 50 µL DMSO.[2] The control group receives vehicle (DMSO) only.
-
Efficacy Evaluation: Tumor volume is measured regularly (e.g., every 3 days) using calipers. Mouse body weight is monitored as an indicator of toxicity. At the end of the study, tumors are excised, weighed, and may be used for further analysis like histology or western blotting to assess target engagement (e.g., acetyl-α-tubulin levels).[2]
Acute Myeloid Leukemia Xenograft Model (SirReal2)
-
Cell Line: THP1 human acute myeloid leukemia cells.
-
Animal Model: Male BALB/c nude mice (6 weeks old).
-
Tumor Induction: 2 x 10^6 THP1 cells in 100 µL suspension are injected subcutaneously into the flank.[8]
-
Treatment Protocol: When tumor volume reaches approximately 100 mm³, mice are treated with SirReal2 via intraperitoneal injection at a dose of 4 mg/kg every 3 days.[8] This is often in combination with other therapeutic agents.
-
Efficacy Evaluation: Tumor diameter and volume are measured to monitor tumor growth. Mouse body weight is recorded. Survival rate of the mice is also a key endpoint.[8]
Melanoma Xenograft Model (Tenovin-6)
-
Cell Line: ARN8 melanoma cells.
-
Animal Model: SCID mice.
-
Tumor Induction: ARN8 cells are injected into the flank of the mice.
-
Treatment Protocol: Tenovin-6 is administered daily by intraperitoneal injection at a dose of 50 mg/kg, formulated in 20% cyclodextrin.[7]
-
Efficacy Evaluation: Tumor growth is measured over a period of approximately 15 days.[7]
Visualizations
Signaling Pathway of this compound-mediated c-Myc Degradation
Caption: this compound inhibits SIRT2, leading to increased c-Myc ubiquitination and subsequent degradation by the proteasome.
Experimental Workflow for In Vivo Efficacy Study
Caption: A generalized workflow for assessing the in vivo efficacy of sirtuin inhibitors in a cancer xenograft model.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A SIRT2-selective inhibitor promotes c-Myc oncoprotein degradation and exhibits broad anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A SIRT2-Selective Inhibitor Promotes c-Myc Oncoprotein Degradation and Exhibits Broad Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Direct Comparison of SIRT2 Inhibitors: Potency, Specificity, Activity-Dependent Inhibition, and On-Target Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Direct Comparison of SIRT2 Inhibitors: Potency, Specificity, Activity-Dependent Inhibition, and On-Target Anticancer Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Discovery, In Vivo Activity, and Mechanism of Action of a Small-Molecule p53 Activator - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SIRT2 inhibitor SirReal2 enhances anti‐tumor effects of PI3K/mTOR inhibitor VS‐5584 on acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of breast cancer xenografts in a mouse model and the induction of apoptosis in multiple breast cancer cell lines by lactoferricin B peptide - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Therapeutic Landscape: A Comparative Analysis of Thiomyristoyl and Other SIRT2 Inhibitors
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the therapeutic window of Thiomyristoyl (TM) against other prominent Sirtuin 2 (SIRT2) inhibitors, supported by available experimental data. This analysis aims to facilitate informed decisions in the selection of chemical probes and potential therapeutic candidates targeting SIRT2.
This compound has emerged as a potent and highly specific inhibitor of SIRT2, a class III histone deacetylase implicated in various cancers. A key attribute for any potential therapeutic is a wide therapeutic window, ensuring efficacy against cancer cells while minimizing toxicity to healthy tissues. This guide delves into the available data to compare the therapeutic profile of this compound with other notable SIRT2 inhibitors: AGK2, Tenovin-6, and SirReal2.
Quantitative Analysis of In Vitro Potency and In Vivo Dosing
The following table summarizes the in vitro inhibitory concentrations (IC50) and reported in vivo dosing parameters for this compound and its comparators. While specific Maximum Tolerated Dose (MTD) and No-Observed-Adverse-Effect-Level (NOAEL) values are not consistently available in the public domain for all compounds, the data presented provides valuable insights into their relative potency and dosages used in preclinical models.
| Compound | Target | In Vitro IC50 (SIRT2) | In Vivo Model | Dosing Regimen | Observed Toxicity/Safety |
| This compound (TM) | SIRT2 | 28 nM[1][2] | Mouse xenograft (breast cancer) | 1.5 mg in 50 µL DMSO, daily IP | No significant toxicity or weight loss observed[1] |
| AGK2 | SIRT2 | 3.5 µM[3] | Mouse models | Not explicitly detailed in searches | Protects dopaminergic neurons from α-synuclein-induced toxicity[3] |
| Tenovin-6 | SIRT1/SIRT2 | 10 µM (SIRT2)[4] | Mouse xenograft (melanoma) | 50 mg/kg, daily IP | No significant general toxicity reported[4] |
| SirReal2 | SIRT2 | 140 nM[5] | Mouse xenograft (melanoma) | 4 mg/kg or 50 mg/kg, IP every 3 days | Combination with VS-5584 extends survival[6] |
Comparative Insights into Therapeutic Window
A pivotal study directly comparing the cytotoxic effects of AGK2, SirReal2, Tenovin-6, and this compound revealed a crucial distinction. While Tenovin-6 exhibited the most potent cytotoxicity overall, only This compound demonstrated cancer-cell-specific toxicity .[7] This selectivity is a strong indicator of a wider therapeutic window, suggesting that this compound may be more effective at targeting cancerous cells while sparing healthy ones.
In vivo studies with this compound in mouse models of breast cancer further support its favorable safety profile. At a daily intraperitoneal dose of 1.5 mg, this compound effectively inhibited tumor growth without causing significant toxicity or weight loss in the animals.[1] Similarly, studies with Tenovin-6 at a higher dose of 50 mg/kg daily in a melanoma xenograft model reported no significant general toxicity.[4] For SirReal2, in vivo studies have shown efficacy in tumor models at doses of 4 mg/kg and 50 mg/kg administered every three days, particularly in combination therapies.[6]
Signaling Pathway of this compound
This compound exerts its anti-cancer effects through the specific inhibition of SIRT2. This inhibition leads to the degradation of the oncoprotein c-Myc, a key driver in many human cancers. The following diagram illustrates this proposed mechanism of action.
Caption: Proposed signaling pathway of this compound.
Experimental Methodologies
In Vitro SIRT2 Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against SIRT2.
Protocol:
-
Recombinant human SIRT2 enzyme is incubated with a fluorescently labeled acetylated peptide substrate and the test compound at various concentrations.
-
The reaction is initiated by the addition of NAD+.
-
The deacetylase activity of SIRT2 is measured by monitoring the change in fluorescence over time.
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
In Vivo Tumor Xenograft Model
Objective: To evaluate the anti-tumor efficacy and toxicity of a compound in a living organism.
Protocol:
-
Human cancer cells (e.g., MDA-MB-231 breast cancer cells) are subcutaneously injected into immunocompromised mice.
-
Once tumors reach a palpable size, mice are randomized into control and treatment groups.
-
The test compound (e.g., this compound) is administered via a specified route (e.g., intraperitoneal injection) and schedule.
-
Tumor volume and body weight are measured regularly throughout the study.
-
At the end of the study, tumors and major organs may be harvested for further analysis (e.g., histology, biomarker assessment).
-
Toxicity is assessed by monitoring animal health, body weight changes, and, in some cases, through hematological and clinical chemistry analysis.
The following diagram outlines a general workflow for determining the therapeutic window of a SIRT2 inhibitor in a preclinical setting.
Caption: Experimental workflow for therapeutic window assessment.
Conclusion
The available evidence suggests that this compound possesses a promising therapeutic window, primarily attributed to its high specificity for SIRT2 and its demonstrated cancer-cell-selective cytotoxicity. While direct quantitative comparisons of MTD and NOAEL with other SIRT2 inhibitors are limited in the current literature, the qualitative and comparative in vivo data position this compound as a compelling candidate for further preclinical and clinical development. Future dedicated toxicology studies are warranted to definitively quantify the therapeutic indices of these compounds and further validate the promising safety profile of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Discovery, In Vivo Activity, and Mechanism of Action of a Small-Molecule p53 Activator - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Toxicology | MuriGenics [murigenics.com]
Orthogonal Validation of Thiomyristoyl's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of orthogonal methods to validate the mechanism of action of Thiomyristoyl, a potent and selective Sirtuin 2 (SIRT2) inhibitor. We will compare its performance with other well-characterized SIRT2 inhibitors, AGK2 and SirReal2, and provide supporting experimental data and detailed protocols.
Introduction to this compound and its Mechanism of Action
This compound (TM) is a this compound lysine compound that acts as a potent, mechanism-based inhibitor of SIRT2, an NAD+-dependent protein deacetylase.[1][2] SIRT2 is implicated in various cellular processes, including cell cycle regulation, microtubule dynamics, and oncogenesis, making it a compelling target for cancer therapy.[3][4] The primary mechanism of this compound involves the formation of a stable covalent intermediate with SIRT2, effectively blocking its enzymatic activity.[5] A unique characteristic of this compound is its ability to inhibit both the deacetylase and the demyristoylase activity of SIRT2, a feature not shared by many other SIRT2 inhibitors.[3][6]
This guide will explore three key orthogonal methods to validate the on-target activity of this compound and compare its efficacy and specificity against AGK2 and SirReal2.
Comparative Analysis of SIRT2 Inhibitors
The following tables summarize the in vitro and cellular activities of this compound, AGK2, and SirReal2.
| Compound | SIRT1 IC50 (μM) | SIRT2 IC50 (μM) | SIRT3 IC50 (μM) | SIRT2 Demyristoylation Inhibition |
| This compound (TM) | 98[1] | 0.028[1] | >200[1] | Yes[3][6] |
| AGK2 | 30[3] | 3.5[3] | 91[3] | No[3] |
| SirReal2 | >100[7] | 0.14[7] | >100[7] | No[3] |
| Table 1: In Vitro Inhibitory Activity of SIRT2 Inhibitors. IC50 values represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%. |
| Compound | MCF-7 GI50 (μM) | MDA-MB-231 GI50 (μM) | HCT116 GI50 (μM) |
| This compound (TM) | 11.6[3] | 34.0[3] | 13.5[3] |
| AGK2 | >50[3] | >50[3] | >50[3] |
| SirReal2 | 39.5[3] | 45.3[3] | 55.8[3] |
| Table 2: Cellular Growth Inhibition (GI50) of SIRT2 Inhibitors in Various Cancer Cell Lines. GI50 values represent the concentration of the inhibitor required to inhibit cell growth by 50%. |
Orthogonal Validation Methods
A multi-pronged approach using orthogonal methods is crucial to confidently validate the mechanism of action of a small molecule inhibitor. Here, we detail three such methods.
In Vitro Enzyme Activity Assay
This biochemical assay directly measures the ability of an inhibitor to block the enzymatic activity of purified SIRT2. Fluorogenic assays are commonly used for high-throughput screening and kinetic analysis.
Experimental Protocol: Fluorogenic SIRT2 Deacetylase/Demyristoylase Assay [8][9]
-
Reagents and Materials:
-
Recombinant human SIRT2 enzyme.
-
Fluorogenic peptide substrate (e.g., based on p53 for deacetylation or a myristoylated peptide for demyristoylation).[8]
-
NAD+ (cofactor).
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).
-
Developer solution (e.g., containing Trichostatin A and a trypsin-based developer).
-
Test compounds (this compound, AGK2, SirReal2) dissolved in DMSO.
-
384-well black plates.
-
Fluorescence plate reader.
-
-
Procedure: a. Prepare serial dilutions of the test compounds in assay buffer. b. In a 384-well plate, add the assay buffer, NAD+, and the test compound dilutions. c. Add the fluorogenic substrate to each well. d. Initiate the reaction by adding the SIRT2 enzyme to each well. e. Incubate the plate at 37°C for a specified time (e.g., 60 minutes). f. Stop the reaction and develop the fluorescent signal by adding the developer solution. g. Incubate at 37°C for a further 30 minutes. h. Measure the fluorescence intensity using a plate reader (e.g., excitation at 355 nm and emission at 460 nm).[8] i. Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Target Engagement Assay (CETSA)
The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method that confirms direct binding of a compound to its target protein within the complex environment of a living cell.[10][11] Ligand binding stabilizes the target protein, leading to a higher melting temperature.
Experimental Protocol: SIRT2 Cellular Thermal Shift Assay (CETSA) [10][12]
-
Reagents and Materials:
-
Cultured cells (e.g., HEK293T).[13]
-
Cell culture medium and supplements.
-
Test compounds (this compound, AGK2, SirReal2) dissolved in DMSO.
-
Phosphate-buffered saline (PBS) with protease inhibitors.
-
Lysis buffer (e.g., RIPA buffer).
-
PCR tubes or 96-well PCR plates.
-
Thermal cycler.
-
Centrifuge.
-
SDS-PAGE and Western blot reagents.
-
Anti-SIRT2 antibody.
-
-
Procedure: a. Treat cultured cells with the test compound or vehicle (DMSO) for a defined period (e.g., 1-3 hours) at 37°C.[12] b. Harvest the cells and wash with PBS. c. Resuspend the cell pellet in PBS with protease inhibitors and aliquot into PCR tubes. d. Heat the cell suspensions at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes in a thermal cycler, followed by cooling to 25°C for 3 minutes.[12] e. Lyse the cells by freeze-thaw cycles or by adding lysis buffer. f. Separate the soluble fraction (containing stabilized protein) from the precipitated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g for 20 minutes). g. Collect the supernatant and determine the protein concentration. h. Analyze the amount of soluble SIRT2 at each temperature by Western blotting using an anti-SIRT2 antibody. i. Quantify the band intensities and plot the fraction of soluble SIRT2 as a function of temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Cellular Biomarker Analysis: α-Tubulin Acetylation
SIRT2 is a major α-tubulin deacetylase.[14] Inhibition of SIRT2 leads to hyperacetylation of α-tubulin at the Lys40 residue. This can be detected by Western blotting or immunofluorescence, serving as a downstream biomarker of SIRT2 inhibition in cells.[15][16]
Experimental Protocol: Western Blot for Acetylated α-Tubulin [5][7]
-
Reagents and Materials:
-
Cultured cells (e.g., MDA-MB-231).[2]
-
Cell culture medium and supplements.
-
Test compounds (this compound, AGK2, SirReal2) dissolved in DMSO.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
BCA protein assay kit.
-
SDS-PAGE and Western blot reagents.
-
Primary antibodies: anti-acetyl-α-tubulin (Lys40) and anti-α-tubulin (loading control).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
-
-
Procedure: a. Seed cells in a multi-well plate and allow them to adhere. b. Treat the cells with various concentrations of the test compounds or vehicle for a specified time (e.g., 6 hours).[2] c. Wash the cells with cold PBS and lyse them with lysis buffer. d. Determine the protein concentration of the lysates using a BCA assay. e. Denature the protein samples by boiling in Laemmli buffer. f. Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane. g. Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature. h. Incubate the membrane with the primary antibody against acetyl-α-tubulin overnight at 4°C. i. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. j. Visualize the protein bands using a chemiluminescent substrate and an imaging system. k. Strip the membrane and re-probe with an anti-α-tubulin antibody as a loading control. l. Quantify the band intensities and normalize the acetyl-α-tubulin signal to the total α-tubulin signal.
Visualizing the Validation Workflow and Signaling Pathway
The following diagrams, generated using Graphviz, illustrate the key concepts discussed in this guide.
Caption: SIRT2 deacetylates α-tubulin, a key process in regulating microtubule dynamics. This compound inhibits SIRT2, leading to an accumulation of acetylated α-tubulin.
Caption: Orthogonal methods provide complementary evidence to validate a compound's mechanism of action, from direct enzyme inhibition to cellular target engagement and downstream effects.
Caption: The Cellular Thermal Shift Assay (CETSA) workflow involves treating cells, applying a heat challenge, and analyzing the amount of soluble target protein to determine ligand binding.
Conclusion
The validation of this compound's mechanism of action as a SIRT2 inhibitor is robustly supported by a combination of orthogonal experimental approaches. In vitro assays confirm its high potency and unique ability to inhibit SIRT2's demyristoylase activity. Cellular assays, such as monitoring the hyperacetylation of the downstream target α-tubulin, confirm its on-target activity in a biological context. Furthermore, biophysical methods like CETSA can provide definitive evidence of direct target engagement in living cells. By comparing these results with those of other SIRT2 inhibitors like AGK2 and SirReal2, researchers can gain a comprehensive understanding of this compound's specific inhibitory profile and its potential as a therapeutic agent. This guide provides the foundational data and protocols to aid in these critical validation studies.
References
- 1. researchgate.net [researchgate.net]
- 2. A SIRT2-selective inhibitor promotes c-Myc oncoprotein degradation and exhibits broad anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Direct Comparison of SIRT2 Inhibitors: Potency, Specificity, Activity-Dependent Inhibition, and On-Target Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism-based inhibitors of SIRT2: structure–activity relationship, X-ray structures, target engagement, regulation of α-tubulin acetylation and inh ... - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D0CB00036A [pubs.rsc.org]
- 5. pubcompare.ai [pubcompare.ai]
- 6. Direct Comparison of SIRT2 Inhibitors: Potency, Specificity, Activity-Dependent Inhibition, and On-Target Anticancer Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 8. Fluorogenic Assays for the Defatty-Acylase Activity of Sirtuins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Comparison of Cellular Target Engagement Methods for the Tubulin Deacetylases Sirt2 and HDAC6: NanoBRET, CETSA, Tubulin Acetylation, and PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 13. researchgate.net [researchgate.net]
- 14. The Sirtuin 2 microtubule deacetylase is an abundant neuronal protein that accumulates in the aging CNS - PMC [pmc.ncbi.nlm.nih.gov]
- 15. SIRT2 Inhibition by AGK2 Promotes Perinuclear Cytoskeletal Organisation and Reduces Invasiveness of MDA-MB-231 Triple-Negative Breast Cancer Cells in Confined In Vitro Models - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
A Head-to-Head Comparison: Thiomyristoyl's Targeted Strike on c-Myc versus Broader Pathway Modulation
For researchers and drug development professionals navigating the landscape of oncology therapeutics, the precise targeting of oncogenic drivers is a paramount goal. The c-Myc oncoprotein, a notorious culprit in a vast array of human cancers, has long been a challenging but highly sought-after target. This guide provides a side-by-side comparison of Thiomyristoyl (TM), a potent and selective SIRT2 inhibitor that indirectly targets c-Myc, with other approaches, offering a detailed examination of their effects on c-Myc and other critical signaling pathways.
Mechanism of Action: A Tale of Two Strategies
This compound represents a refined strategy for c-Myc inhibition. It operates as a potent and specific inhibitor of Sirtuin 2 (SIRT2), a member of the NAD+-dependent deacetylase family.[1] The inhibition of SIRT2 by this compound leads to the ubiquitination and subsequent proteasomal degradation of the c-Myc oncoprotein.[2] This targeted approach contrasts with other c-Myc targeting strategies, such as that of the well-characterized BET bromodomain inhibitor, JQ1, which functions by suppressing the transcription of the MYC gene.[3]
dot
Caption: Mechanism of c-Myc inhibition by this compound vs. JQ1.
Potency and Selectivity: A Sharpshooter vs. a Grenade
A key differentiator for any therapeutic agent is its specificity. This compound exhibits remarkable selectivity for SIRT2, with significantly less activity against other sirtuin family members like SIRT1 and SIRT3. This specificity is critical, as it minimizes off-target effects and potentially reduces toxicity.
| Inhibitor | Target(s) | IC50 (SIRT1) | IC50 (SIRT2) | IC50 (SIRT3) | Reference |
| This compound | SIRT2 | 98 µM | 28 nM | >200 µM | [1] |
| AGK2 | SIRT2 | >10x vs SIRT2 | 3.5 µM | >10x vs SIRT2 | |
| SirReal2 | SIRT2 | - | 140 nM | - | |
| Tenovin-6 | SIRT1/SIRT2 | - | - | - |
In contrast, while effective at reducing c-Myc levels, JQ1's mechanism of inhibiting BET bromodomains can have more widespread effects on gene transcription, impacting numerous other pathways.
Impact on c-Myc and Downstream Cellular Processes
Both this compound and JQ1 effectively reduce c-Myc levels, leading to anti-proliferative effects in cancer cells. However, the downstream consequences of their distinct mechanisms manifest differently.
This compound's Effects:
-
c-Myc Protein Degradation: Directly leads to the reduction of c-Myc protein levels.[2]
-
Cell Cycle Arrest: Induces a G0/G1 cell cycle arrest.
-
Senescence: Can promote cellular senescence in cancer cells.
JQ1's Effects:
-
c-Myc Transcription Inhibition: Suppresses the production of c-Myc mRNA.[3]
-
Cell Cycle Arrest: Also induces G1 cell cycle arrest.[4]
-
Apoptosis: Can induce apoptosis in a variety of cancer cell lines.[4][5]
| Feature | This compound | JQ1 |
| Primary Effect on c-Myc | Post-translational (promotes degradation) | Transcriptional (inhibits expression) |
| Cell Cycle | G0/G1 Arrest | G1 Arrest |
| Apoptosis | Less pronounced | Frequently observed |
| Senescence | Observed | Can be observed |
Beyond c-Myc: A Look at Other Affected Pathways
The specificity of this compound for SIRT2 results in a more focused impact on cellular pathways compared to the broader effects of JQ1.
This compound:
-
Tubulin Acetylation: As SIRT2 is a major tubulin deacetylase, its inhibition by this compound leads to a significant increase in acetylated α-tubulin. This can affect microtubule stability and function.[2]
-
p53 Acetylation: Due to its high selectivity for SIRT2 over SIRT1 (a primary p53 deacetylase), this compound has a minimal effect on the acetylation status of p53.[2]
dot
References
- 1. selleckchem.com [selleckchem.com]
- 2. A SIRT2-selective inhibitor promotes c-Myc oncoprotein degradation and exhibits broad anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bromodomain inhibition shows antitumoral activity in mice and human luminal breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The BRD4 inhibitor JQ1 suppresses tumor growth by reducing c-Myc expression in endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The bromodomain inhibitor JQ1 triggers growth arrest and apoptosis in testicular germ cell tumours in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory and the Environment: Proper Disposal of Thiomyristoyl
For researchers and scientists in the fast-paced world of drug development, maintaining a safe and efficient laboratory environment is paramount. This includes the responsible disposal of all chemical reagents, including the potent and specific SIRT2 inhibitor, Thiomyristoyl. Adherence to proper disposal protocols is not only a matter of regulatory compliance but also a critical step in protecting personnel and the environment from potential harm.
This compound, while a valuable tool in cancer research, is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Therefore, its disposal requires careful consideration and adherence to established safety guidelines. The primary directive for this compound waste is to dispose of the contents and container to an approved waste disposal plant [1]. Under no circumstances should this compound or its containers be disposed of in the regular trash or down the drain.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles with side-shields, protective gloves, and impervious clothing[1]. All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols[1]. An accessible safety shower and eye wash station are essential safety measures when working with this compound[1].
Step-by-Step Disposal Protocol
The following procedure outlines the necessary steps for the safe disposal of this compound and associated materials.
-
Waste Collection:
-
Collect all waste this compound, including unused or expired product, and any materials contaminated with it (e.g., pipette tips, weighing paper, absorbent pads from spill cleanup) in a designated, leak-proof, and chemically compatible waste container.
-
The container must be clearly labeled as "Hazardous Waste" and should also include the chemical name "this compound" and a warning of its aquatic toxicity.
-
Keep the waste container tightly sealed except when adding waste[2].
-
-
Spill Management:
-
Decontamination of Glassware:
-
For glassware that has come into contact with this compound, a decontamination step is recommended before standard washing.
-
While this compound is a thioester, general procedures for thiol-containing compounds can be adapted for cleaning glassware. Rinse the glassware with a suitable solvent (e.g., ethanol or DMSO, in which this compound is soluble) to remove the bulk of the residue. This rinseate must be collected and disposed of as hazardous waste.
-
Following the initial rinse, glassware can be soaked in a 1:1 bleach and water solution overnight in a well-ventilated area[3]. This helps to oxidize any remaining thiol-related residues.
-
After soaking, the bleach solution can typically be disposed of down the sink with copious amounts of water, provided local regulations permit[3]. The glassware can then be washed using standard laboratory procedures.
-
-
Disposal of Empty Containers:
-
Even empty containers that held this compound must be handled as hazardous waste unless thoroughly decontaminated.
-
To decontaminate a container, rinse it three times with a suitable solvent. The rinsate from each rinse must be collected and disposed of as hazardous waste[2].
-
Once triple-rinsed, the container's label should be defaced or removed, and it can then be disposed of as regular solid waste, in accordance with institutional policies[2].
-
-
Arranging for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste container[2].
-
Do not attempt to transport or dispose of the waste yourself. Professional waste disposal services have the expertise and equipment to handle and dispose of hazardous chemicals safely and in compliance with all regulations.
-
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative information related to this compound.
| Property | Value | Source |
| IC50 (SIRT2) | 28 nM | [4][5][6] |
| IC50 (SIRT1) | 98 µM | [5][6] |
| Molecular Weight | 581.85 g/mol | [1] |
| Storage Temperature (Powder) | -20°C | [1] |
| Storage Temperature (in Solvent) | -80°C | [1] |
Experimental Protocols
While this document focuses on disposal, the principles of safe handling extend to all experimental work. When preparing solutions of this compound, it is soluble in DMSO and Ethanol[6]. It is recommended to prepare stock solutions, aliquot them, and store at -80°C to avoid repeated freeze-thaw cycles, which can inactivate the product[4].
References
- 1. This compound|1429749-41-6|MSDS [dcchemicals.com]
- 2. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 3. How To [chem.rochester.edu]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound|SIRT2 inhibitor|cas 1429749-41-6 [dcchemicals.com]
- 6. selleckchem.com [selleckchem.com]
Essential Safety and Logistics for Handling Thiomyristoyl
For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of chemical compounds is paramount. This document provides immediate, essential safety and logistical information for the handling of Thiomyristoyl, a potent and selective SIRT2 inhibitor. The following procedural guidance is designed to be a preferred source for laboratory safety and chemical handling, offering value beyond the product itself.
Personal Protective Equipment (PPE)
When handling this compound in a solid or dissolved state, a comprehensive approach to personal protective equipment is crucial to minimize exposure risk. The following table summarizes the recommended PPE.
| PPE Category | Item | Specifications and Recommendations |
| Eye Protection | Safety Glasses with Side Shields or Goggles | Should be worn at all times in the laboratory where this compound is handled. Goggles provide a more complete seal against splashes and airborne particles. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are a common and effective choice for handling many laboratory chemicals. It is recommended to double-glove, especially when handling concentrated solutions. Regularly inspect gloves for any signs of degradation or puncture. |
| Body Protection | Laboratory Coat | A standard laboratory coat should be worn, fully buttoned, to protect against minor spills and contamination of personal clothing. |
| Respiratory Protection | N95 or higher-rated respirator | Recommended when handling the powdered form of this compound to prevent inhalation of fine particles. A fit-tested N95 respirator provides a high level of protection against airborne particulates. |
Operational Plan: Step-by-Step Guidance
A structured workflow is essential for the safe and effective use of this compound in a laboratory setting.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Verification: Confirm that the product name and CAS number (1429749-41-6) on the label match the order.[1][2]
-
Storage: Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. The recommended storage temperature is typically -20°C for long-term stability.[1]
Preparation of Solutions
This compound is soluble in DMSO and ethanol.[2]
-
Work Area Preparation: Conduct all weighing and solution preparation in a designated area, such as a chemical fume hood, to minimize inhalation exposure.
-
Weighing:
-
Wear all recommended PPE, including a respirator when handling the powder.
-
Use a calibrated analytical balance.
-
Handle the powder carefully to avoid generating dust.
-
-
Dissolving:
-
Add the appropriate volume of solvent (e.g., DMSO) to the weighed this compound.
-
Cap the vial securely and vortex or sonicate as needed to ensure complete dissolution.
-
Experimental Use
-
Handling Solutions: When working with solutions of this compound, always wear appropriate PPE, including double gloves and eye protection.
-
Spill Management: In the event of a spill, immediately alert others in the area. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for proper disposal. Clean the spill area with a suitable solvent.
Disposal Plan
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation:
-
Solid Waste: Unused this compound powder should be disposed of as hazardous chemical waste.
-
Liquid Waste: Solutions containing this compound should be collected in a designated, labeled, and sealed hazardous waste container.
-
Contaminated Materials: All disposable items that have come into contact with this compound (e.g., pipette tips, gloves, paper towels) should be placed in a sealed bag and disposed of as hazardous waste.
-
-
Disposal Procedures: Follow all local, state, and federal regulations for the disposal of hazardous chemical waste. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on disposal procedures.
Visualizing the Workflow
To further clarify the procedural steps, the following diagrams illustrate the key workflows for handling this compound.
Caption: Workflow for receiving, storing, preparing, and using this compound.
Caption: Waste segregation and disposal plan for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
